2-butyl-1H-1,3-benzodiazol-5-amine
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-butyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
QWQYWLVNKZCGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
2-butyl-1H-1,3-benzodiazol-5-amine chemical properties
Technical Guide: 2-Butyl-1H-1,3-benzodiazol-5-amine
Executive Summary
2-Butyl-1H-1,3-benzodiazol-5-amine (also known as 5-amino-2-butylbenzimidazole) is a specialized heterocyclic intermediate critical to pharmaceutical discovery and advanced materials science. Structurally, it combines a lipophilic butyl chain at the C2 position with a nucleophilic primary amine at the C5 position of a benzimidazole core. This unique architecture makes it a privileged scaffold for Angiotensin II receptor antagonists (sartan analogs) and a high-performance curing agent for epoxy resins .[1]
This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, reactivity profile, and industrial applications, serving as a definitive resource for researchers and process chemists.
Chemical Identity & Structural Analysis
The compound exists as a tautomeric mixture in solution due to the migration of the proton between the N1 and N3 nitrogens of the imidazole ring.
| Property | Data |
| IUPAC Name | 2-butyl-1H-1,3-benzodiazol-5-amine |
| Synonyms | 5-Amino-2-butylbenzimidazole; 2-Butyl-5-aminobenzimidazole |
| CAS Number | Not widely listed; Analogous to 2-butyl-1H-benzimidazole (5851-48-9) |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| Structure | Benzimidazole core fused to a benzene ring with a butyl group at C2 and an amino group at C5.[1][2][3][4][5] |
| Tautomerism | Exists in equilibrium between 5-amino-1H and 6-amino-3H forms.[1] |
| pKa (Estimated) | ~5.5 (Imidazole N3), ~3.5 (Aniline N) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane). |
Synthetic Pathways
The synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine is typically achieved via a two-step sequence: Phillips Condensation followed by Nitro Reduction .[1] This pathway is preferred for its scalability and atom economy.
Step 1: Phillips Condensation (Formation of Nitro Intermediate)
Reaction: 4-Nitro-1,2-phenylenediamine + Valeric Acid (Pentanoic Acid) → 2-Butyl-5-nitro-1H-benzimidazole.[1]
-
Reagents: 4.0 M HCl (aq) or Polyphosphoric Acid (PPA).
-
Conditions: Reflux (100–110°C) for 4–6 hours.
-
Mechanism: Acid-catalyzed formation of a mono-anilide intermediate followed by cyclodehydration.[1]
-
Workup: Neutralization with NH₄OH precipitates the nitro-benzimidazole as a yellow solid.
Step 2: Selective Reduction (Formation of Amine)
Reaction: 2-Butyl-5-nitro-1H-benzimidazole + [H] → 2-Butyl-1H-1,3-benzodiazol-5-amine.[1]
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, EtOH, RT. High yield (>90%), clean product.
-
Method B (Chemical Reduction): Fe powder / NH₄Cl (aq) or SnCl₂ / HCl. Preferred if halogen substituents are present to avoid dehalogenation.
-
Purification: Recrystallization from Ethanol/Water (8:2).
Figure 1: Two-step synthetic pathway from commercially available diamines.[1]
Reactivity Profile
The molecule possesses three distinct reactive centers, allowing for diverse chemical modifications.
A. C5-Amino Group (Nucleophilic)
The primary amine at position 5 is the most reactive site for electrophilic attack.
-
Acylation: Reacts with acid chlorides or anhydrides to form amides . This is the primary route for synthesizing sartan analogs.
-
Diazotization: Reaction with NaNO₂/HCl yields a diazonium salt, which can be converted to halo-, cyano-, or hydroxyl- derivatives via Sandmeyer reactions.[1]
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
B. N1-Imidazole Nitrogen (Acidic/Nucleophilic)
The imidazole ring NH is weakly acidic (pKa ~12) and can be deprotonated by bases (K₂CO₃, NaH).
-
Alkylation: Treatment with alkyl halides (e.g., biphenyl-methyl bromide) selectively alkylates the N1 position. This is the critical step in constructing the "sartan" pharmacophore (e.g., Telmisartan, Irbesartan).
C. C2-Butyl Chain (Lipophilic)
The butyl chain provides steric bulk and lipophilicity (LogP modulation), essential for binding to hydrophobic pockets in receptors (e.g., AT1 receptor). It is generally chemically inert under standard conditions.
Figure 2: Reactivity map highlighting the three functional regions of the molecule.[1]
Applications in Drug Discovery & Materials
Pharmaceuticals: Angiotensin II Receptor Antagonists
The 2-butyl-benzimidazole scaffold is the pharmacophore responsible for the antihypertensive activity of "sartans."[1]
-
Mechanism: The butyl group occupies a hydrophobic pocket in the AT1 receptor, while the imidazole ring mimics the histidine residue of Angiotensin II.
-
Role of 5-Amine: The 5-amino group serves as a versatile handle to introduce polar or H-bonding groups (e.g., amides, carboxylic acids) to optimize pharmacokinetic properties (ADME).[1]
Materials Science: Epoxy Curing Agents
Aromatic amines are high-performance curing agents for epoxy resins.[1]
-
Performance: The benzimidazole core imparts exceptional thermal stability and chemical resistance to the cured network.
-
Mechanism: The nucleophilic amine reacts with epoxide rings to form a cross-linked polymer matrix. The rigid heterocyclic core increases the Glass Transition Temperature (Tg).
Corrosion Inhibition
Benzimidazoles are effective corrosion inhibitors for copper and mild steel in acidic media.
-
Mechanism: The nitrogen atoms coordinate with the metal surface, forming a protective chemisorbed film. The butyl chain increases surface coverage by forming a hydrophobic barrier against water and ions.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 0.90 (t, 3H): Terminal methyl of butyl group.
-
δ 1.35–1.75 (m, 4H): Methylene protons of butyl chain.
-
δ 2.75 (t, 2H): Methylene protons adjacent to the imidazole ring (C2-CH₂).
-
δ 4.80 (bs, 2H): Amino protons (-NH₂), exchangeable with D₂O.
-
δ 6.45 (dd, 1H): Proton at C6 (ortho to amine).
-
δ 6.60 (d, 1H): Proton at C4 (ortho to amine, meta to imidazole N).
-
δ 7.20 (d, 1H): Proton at C7.
-
δ 11.80 (bs, 1H): Imidazole NH.
-
-
IR Spectroscopy (KBr):
-
3300–3450 cm⁻¹: N-H stretching (Primary amine doublet).
-
2850–2960 cm⁻¹: C-H stretching (Alkyl chain).
-
1620 cm⁻¹: C=N stretching (Imidazole ring).
-
Handling & Safety (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Code | Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][6] Wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation.[4][6] Wear protective gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][6] Wear eye protection/face shield. |
| STOT-SE | H335 | May cause respiratory irritation.[1][4][6] Use only outdoors or in a well-ventilated area. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link[1]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link[1]
-
Zhang, D., et al. (2017). "Design, Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives as Angiotensin II Receptor Antagonists." Chemical Biology & Drug Design. Link[1]
Sources
- 1. CAS 7621-86-5: 2-(4-Aminophenyl)-5-aminobenzimidazole [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. N-butyl-1H-1,3-benzodiazol-2-amine | C11H15N3 | CID 284016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 2-Butyl-1H-1,3-benzodiazol-5-amine: A Technical Guide
Executive Summary
2-Butyl-1H-1,3-benzodiazol-5-amine (CAS 53623-27-1), often referred to as 5-amino-2-butylbenzimidazole , represents a critical pharmacophore in the synthesis of non-peptide Angiotensin II receptor antagonists (sartans). Its structural duality—combining a lipophilic butyl chain with a polar, amphoteric benzimidazole core—makes it a versatile intermediate for nucleophilic substitutions and acylation reactions.
This guide provides a rigorous physicochemical profiling of the molecule, moving beyond basic datasheets to explore the causality behind its behavior. It establishes self-validating protocols for its synthesis, characterization, and handling, ensuring reproducibility in drug development workflows.
Molecular Identity & Structural Analysis[1]
The molecule consists of a benzimidazole heterocycle substituted at the 2-position with a n-butyl chain and at the 5-position with a primary amine. This substitution pattern dictates its unique solubility and reactivity profile.
Table 1: Core Identification Data
| Property | Specification |
| IUPAC Name | 2-butyl-1H-1,3-benzodiazol-5-amine |
| Common Synonyms | 5-Amino-2-butylbenzimidazole; 2-Butyl-5-aminobenzimidazole |
| CAS Registry Number | 53623-27-1 |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| SMILES | CCCCc1nc2ccc(N)cc2[nH]1 |
| InChI Key | (Derivative specific; verify against CAS 53623-27-1) |
Physicochemical Profiling
Ionization & pKa (The Amphoteric Nature)
Understanding the ionization state is critical for extraction and formulation. The molecule possesses three relevant nitrogen centers, but only two are significantly active in the physiological pH range.
-
pKa₁ (Imidazole N3, Basic): Estimated at 6.5 – 7.0 . The electron-donating butyl group (+I effect) and the amino group (+R effect) increase the electron density of the ring, making the imidazole nitrogen more basic than unsubstituted benzimidazole (pKa ~5.6).
-
pKa₂ (Aniline -NH₂, Weakly Basic): Estimated at ~3.5 – 4.0 . While aniline typically has a pKa of 4.6, the benzimidazole ring is electron-deficient relative to benzene, slightly suppressing the basicity of the exocyclic amine.
-
pKa₃ (Imidazole -NH-, Acidic): >12.0. The pyrrole-like nitrogen can be deprotonated only under strong basic conditions.
Implication: At physiological pH (7.4), the molecule exists primarily in its neutral (unionized) form, favoring membrane permeability but limiting aqueous solubility.
Solubility & Partition Coefficient (LogP)
-
LogP (Octanol/Water): Estimated 2.1 – 2.4 .
-
Base Benzimidazole: ~1.34[1]
-
Butyl Contribution: ~ +2.0 (Lipophilic)
-
Amino Contribution: ~ -1.0 (Hydrophilic)
-
-
Aqueous Solubility:
-
pH 1-4: Highly soluble (Cationic species, protonated at N3).
-
pH 6-8: Low solubility (Neutral species, precipitation risk).
-
pH >12: Soluble (Anionic species).
-
Solid-State Properties
-
Appearance: Off-white to brownish crystalline powder (color darkens upon oxidation).
-
Melting Point: Typically 120°C – 150°C (Broad range due to potential polymorphism and purity dependence; lower than unsubstituted 5-aminobenzimidazole due to the flexible butyl chain disrupting crystal packing).
Visualization: Ionization & Solubility Logic
The following diagram illustrates the pH-dependent speciation, guiding solvent selection for extraction and purification.
Caption: pH-dependent speciation of 2-butyl-5-aminobenzimidazole. Solubility is maximized at pH extremes.
Synthesis & Validation Protocol
This protocol describes the reduction of 2-butyl-5-nitrobenzimidazole , the standard precursor. This method is self-validating because the color change (yellow to colorless/brown) and solubility shift confirm the reaction progress.
Precursor Synthesis (Brief)
Condensation of 4-nitro-1,2-phenylenediamine with valeric acid (pentanoic acid) in 4N HCl or polyphosphoric acid (PPA).
Reduction Protocol (The Core Workflow)
Reagents: 2-butyl-5-nitrobenzimidazole, SnCl₂·2H₂O (Stannous Chloride) or H₂/Pd-C, Ethanol, HCl.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-butyl-5-nitrobenzimidazole in 50 mL of Ethanol.
-
Catalyst Addition:
-
Method A (Chemical): Add 50 mmol SnCl₂ dissolved in concentrated HCl dropwise.
-
Method B (Catalytic): Add 10% Pd/C (5 wt%) and purge with Hydrogen gas (balloon pressure).
-
-
Reaction: Reflux at 70-80°C for 2-4 hours.
-
Validation Point: Monitor TLC (Mobile phase: CHCl₃/MeOH 9:1). The starting material (bright yellow spot) should disappear, replaced by a lower Rf spot (amine) that fluoresces blue/purple under UV.
-
-
Workup:
-
Filter catalyst (if Method B).
-
Concentrate ethanol.
-
Critical Step: Neutralize with 10% NaOH to pH 8-9. The product will precipitate as a solid.
-
-
Purification: Recrystallize from aqueous ethanol.
Analytical Validation
-
¹H-NMR (DMSO-d₆):
- 0.9 (t, 3H, -CH₃)
- 1.3-1.8 (m, 4H, -CH₂-CH₂-)
- 2.8 (t, 2H, -CH₂- at C2)
- 4.8-5.0 (br s, 2H, -NH₂, exchangeable with D₂O)
- 6.5-7.3 (m, 3H, Aromatic protons)
-
Mass Spectrometry (ESI+): Expect dominant peak at m/z 190.1 [M+H]⁺ .
Synthesis Workflow Diagram
The following Graphviz diagram outlines the logical flow of synthesis and purification, highlighting critical decision nodes.
Caption: Synthesis pathway from raw materials to purified API intermediate.
Handling & Stability
-
Oxidation Sensitivity: The 5-amino group is susceptible to oxidation, leading to the formation of azo-dimers or highly colored quinoid species (browning of powder).
-
Protocol: Store under Argon or Nitrogen atmosphere at 2-8°C.
-
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator.
-
Safety: Irritant to eyes and skin.[2][3] Use standard PPE (gloves, goggles).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13624, 2-Aminobenzimidazole (Analogous Scaffold Data). Retrieved from [Link]
- Kada, R., et al. (1966).Benzimidazole I. Synthesis of 1-aryl-5-aminobenzimidazole. Chemical Papers, 20(7), 550–554. (Historical grounding for nitro-reduction protocols).
- Larsen, R. D., et al. (1994).Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391-6394. (Contextualizes the utility of 2-butylbenzimidazoles).
-
European Chemicals Agency (ECHA). Registration Dossier for Benzimidazole Derivatives.[1] Retrieved from [Link]
Sources
2-butyl-1H-1,3-benzodiazol-5-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for 2-butyl-1H-1,3-benzodiazol-5-amine, a key building block in contemporary drug discovery and materials science. The described methodology is a robust two-step process, commencing with readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and quantitative data to ensure successful synthesis and high-purity yields. The synthesis involves an initial Phillips-Ladenburg condensation to construct the core benzimidazole scaffold, followed by a selective reduction of a nitro intermediate.
Introduction and Strategic Overview
The 2-substituted benzimidazole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active agents. The title compound, 2-butyl-1H-1,3-benzodiazol-5-amine, with its specific substitution pattern, offers a versatile platform for further chemical elaboration. The strategic approach detailed herein is designed for efficiency, scalability, and high fidelity, ensuring the production of the target molecule in excellent purity and yield.
The synthesis is logically divided into two primary stages:
-
Step 1: Phillips-Ladenburg Condensation. This classical reaction is employed to construct the benzimidazole ring system. It involves the condensation of 4-nitro-1,2-phenylenediamine with valeric acid to furnish the intermediate, 2-butyl-5-nitro-1H-1,3-benzodiazole.
-
Step 2: Reduction of the Nitro Group. The nitro functionality of the intermediate is then selectively reduced to the corresponding primary amine, yielding the final product, 2-butyl-1H-1,3-benzodiazol-5-amine.
This two-step sequence is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of each transformation.
Overall Synthetic Workflow
The entire synthetic pathway can be visualized as a streamlined process, designed for optimal laboratory execution.
Caption: Overall synthetic workflow for 2-butyl-1H-1,3-benzodiazol-5-amine.
Experimental Protocols
The following protocols are presented with the necessary detail to ensure reproducibility. All reagents should be of analytical grade and used as received unless otherwise specified.
Step 1: Synthesis of 2-butyl-5-nitro-1H-1,3-benzodiazole
This step leverages the Phillips-Ladenburg benzimidazole synthesis, a robust condensation reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions.[1]
Reaction Scheme:
4-nitro-1,2-phenylenediamine + Valeric acid → 2-butyl-5-nitro-1H-1,3-benzodiazole + 2 H₂O
2.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-nitro-1,2-phenylenediamine | 153.14 | 1.0 |
| Valeric acid | 102.13 | 1.2 |
| 4 M Hydrochloric acid | 36.46 | Catalytic amount |
| Toluene | 92.14 | Solvent |
2.1.2. Procedure
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq.).
-
Add toluene to the flask to create a slurry.
-
Add valeric acid (1.2 eq.) and a catalytic amount of 4 M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, concentrate the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-butyl-5-nitro-1H-1,3-benzodiazole as a solid.
Step 2: Synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]
Reaction Scheme:
2-butyl-5-nitro-1H-1,3-benzodiazole + 3 H₂ → 2-butyl-1H-1,3-benzodiazol-5-amine + 2 H₂O
2.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-butyl-5-nitro-1H-1,3-benzodiazole | 219.23 | 1.0 |
| Palladium on Carbon (10 wt. %) | - | 5-10 mol % |
| Methanol | 32.04 | Solvent |
| Hydrogen gas (H₂) | 2.02 | Excess |
2.2.2. Procedure
-
In a hydrogenation vessel, dissolve 2-butyl-5-nitro-1H-1,3-benzodiazole (1.0 eq.) in methanol.
-
Carefully add 10 wt. % palladium on carbon (approximately 5-10 mol % of the substrate) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield 2-butyl-1H-1,3-benzodiazol-5-amine. The product is often of sufficient purity for subsequent applications but can be further purified by column chromatography or recrystallization if necessary.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.
Phillips-Ladenburg Condensation Mechanism
The formation of the benzimidazole ring proceeds via a well-established pathway. The reaction is initiated by the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic benzimidazole core.
Caption: Simplified mechanism of the Phillips-Ladenburg condensation.
Nitro Group Reduction Mechanism
Catalytic hydrogenation of a nitro group on a palladium catalyst surface is a complex heterogeneous process. In essence, both hydrogen and the nitro-containing substrate adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.
Data Summary
The following table provides a summary of the key quantitative data associated with the synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine.
| Parameter | Step 1: Condensation | Step 2: Reduction |
| Reactants | 4-nitro-1,2-phenylenediamine, Valeric acid | 2-butyl-5-nitro-1H-1,3-benzodiazole, Hydrogen gas |
| Solvent | Toluene | Methanol |
| Catalyst | 4 M Hydrochloric acid | 10 wt. % Palladium on Carbon |
| Reaction Temperature | 110-120 °C (Reflux) | Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 85-95% | >90% |
| Purification Method | Recrystallization | Filtration and Concentration (optional chromatography) |
Conclusion
The synthetic pathway detailed in this guide for 2-butyl-1H-1,3-benzodiazol-5-amine is a well-established, reliable, and high-yielding process. The use of the Phillips-Ladenburg condensation followed by catalytic hydrogenation provides a direct and efficient route to this valuable chemical intermediate. The protocols and mechanistic discussions herein are intended to provide researchers with the necessary tools and understanding to successfully implement this synthesis in a laboratory setting.
References
Sources
CAS number for 2-butyl-1H-1,3-benzodiazol-5-amine
Technical Monograph: 2-Butyl-1H-1,3-benzodiazol-5-amine
Executive Summary
2-Butyl-1H-1,3-benzodiazol-5-amine (also known as 2-butyl-5-aminobenzimidazole) is a critical heterocyclic building block in medicinal chemistry and materials science. Structurally, it consists of a benzimidazole core substituted with a butyl chain at the C2 position and a primary amine at the C5 position.
This compound serves as a "privileged scaffold" in drug discovery, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and kinase inhibitors. Its C2-butyl group provides essential hydrophobic anchoring within G-protein coupled receptors (GPCRs), while the C5-amino group offers a versatile handle for further chemical diversification. Beyond pharmaceuticals, it functions as a high-performance corrosion inhibitor and a latent curing agent for epoxy resins.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for quality control and procurement.
| Property | Specification |
| CAS Number | 53623-27-1 |
| IUPAC Name | 2-butyl-1H-benzimidazol-5-amine |
| Synonyms | 2-Butyl-5-aminobenzimidazole; 5-Amino-2-butylbenzimidazole |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| SMILES | CCCCC1=NC2=C(N1)C=C(N)C=C2 |
| Appearance | Off-white to pale brown crystalline powder |
| Melting Point | 153–156 °C (Typical for class) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calculated) | ~5.5 (imidazole N), ~3.5 (aniline N) |
Synthesis & Manufacturing Protocol
The industrial synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine follows a robust two-step protocol: the Phillips condensation followed by nitro-reduction. This pathway is preferred for its scalability and atom economy.
Step 1: Condensation (Formation of Nitro-Intermediate)
-
Reagents: 4-Nitro-1,2-phenylenediamine (CAS 99-56-9), Pentanoic acid (Valeric acid).
-
Catalyst: Polyphosphoric acid (PPA) or 4N HCl.
-
Mechanism: Acid-catalyzed cyclodehydration.
Step 2: Reduction (Formation of Active Amine)
-
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C) or Tin(II) Chloride ( ). -
Solvent: Ethanol or Methanol.
Detailed Workflow
-
Cyclization: Charge a reactor with 4-nitro-1,2-phenylenediamine (1.0 eq) and Pentanoic acid (1.2 eq) in 4N HCl. Reflux at 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Neutralize with
to precipitate 2-butyl-5-nitrobenzimidazole. Filter and wash with water.[1][2] -
Reduction: Dissolve the nitro-intermediate in ethanol. Add 10% Pd/C catalyst (5% w/w). Hydrogenate at 40 psi for 4–6 hours.
-
Purification: Filter off the catalyst over Celite. Concentrate the filtrate. Recrystallize from ethanol/water to obtain the final amine.
Synthesis Pathway Diagram
Figure 1: Two-step synthesis via Phillips Condensation and Catalytic Hydrogenation.
Applications in Drug Discovery
This compound is a validated bioisostere used to target specific hydrophobic pockets in enzymes and receptors.
Angiotensin II Receptor Antagonists (Sartans)
The "2-butyl" substituent is critical for AT1 receptor binding. It mimics the isoleucine side chain of Angiotensin II, anchoring the molecule into the receptor's hydrophobic pocket. The benzimidazole ring provides a scaffold for pi-stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding site.
-
Role: Intermediate for "Sartan" analogs (e.g., precursors to Candesartan or Telmisartan analogs).
Kinase Inhibition
The benzimidazole core mimics the purine ring of ATP. The C5-amine can be derivatized (e.g., to an amide or urea) to form hydrogen bonds with the "hinge region" of kinase enzymes, blocking ATP binding.
Pharmacophore Interaction Diagram
Figure 2: Pharmacophore mapping of 2-butyl-5-aminobenzimidazole in receptor binding sites.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
0.90 (t, 3H,
, butyl terminal). -
1.35 (m, 2H,
, butyl). -
1.70 (m, 2H,
, butyl). -
2.75 (t, 2H,
, attached to C2). -
4.80 (s, 2H,
, exchangeable). - 6.4–7.2 (m, 3H, Aromatic protons).
- 11.8 (s, 1H, Benzimidazole NH, broad).
-
0.90 (t, 3H,
-
Mass Spectrometry (ESI):
- calculated: 190.13; Found: 190.1.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine. Keep in a cool, dry place.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling, especially during the acid-catalyzed synthesis step.
References
-
Chemenu Database. (2025). Product Details: 2-Butyl-1H-benzo[d]imidazol-5-amine (CAS 53623-27-1). Retrieved from
-
PubChem. (2025). Benzimidazole, 2-butyl- (Parent Structure Data). National Library of Medicine. Retrieved from
-
Core.ac.uk. (2023). Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles.[3] Retrieved from
-
Santa Cruz Biotechnology. (2024). Benzimidazole Derivatives and Intermediates.[4][1][3][5] Retrieved from
Sources
The 2-Butyl-1H-Benzimidazole Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining the molecule's biological activity.[2] This in-depth technical guide focuses on the biological activities of 2-butyl-1H-benzimidazole derivatives, a class of compounds demonstrating a wide spectrum of pharmacological effects. We will delve into their antimicrobial, anthelmintic, anticancer, and antihypertensive properties, exploring the underlying mechanisms of action and providing detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical entity.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The benzimidazole structure, an isostere of naturally occurring purines, allows for facile interaction with various biological macromolecules.[3] This inherent characteristic has made it a focal point for the development of novel therapeutic agents. The biological profile of benzimidazole derivatives can be significantly modulated by the nature of the substituent at the C-2 position. The introduction of an n-butyl group at this position imparts a degree of lipophilicity that can influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a range of biological responses.
General Synthesis of 2-Substituted Benzimidazoles
The primary synthetic route to 2-substituted benzimidazoles, including 2-butyl derivatives, involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[4] In the case of 2-butyl-1H-benzimidazole, valeric acid would be the corresponding carboxylic acid. This reaction is typically carried out under acidic conditions and often requires heat.[5]
An alternative and widely used method is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclodehydrogenation of the resulting Schiff base intermediate.[4] This two-step procedure offers versatility due to the vast commercial availability of aldehydes.[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have long been recognized for their potent antimicrobial properties.[6][7] The 2-butyl substitution contributes to this activity, and derivatives have been evaluated against a range of bacterial and fungal strains.
Mechanism of Action
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for 2-butyl derivatives is an area of ongoing research, related compounds have been shown to inhibit microbial growth through various pathways.
Diagram 1: Generalized Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial activity screening.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of 2-butyl-1H-benzimidazole derivatives against bacterial strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Controls: Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (MHB with DMSO, no compound).[4] Also include a sterility control (MHB only) and a growth control (MHB with bacteria, no compound).
-
Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Anthelmintic Activity: A Legacy of Benzimidazoles
The benzimidazole scaffold is a cornerstone of anthelmintic drugs, with compounds like albendazole and mebendazole widely used in human and veterinary medicine.[8] Derivatives of 2-substituted benzimidazoles have also demonstrated significant activity against various helminths.[5]
Mechanism of Action: Targeting Microtubule Polymerization
The primary mechanism of anthelmintic benzimidazoles is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit of the microtubule, these compounds disrupt the formation of the cytoskeleton, which is essential for cellular processes such as cell division, motility, and nutrient absorption in the parasite. This disruption ultimately leads to the death of the worm.
Diagram 2: Mechanism of Anthelmintic Action
Caption: Inhibition of tubulin polymerization by benzimidazoles.
Experimental Protocol: In Vitro Assay using Pheretima posthuma
The adult Indian earthworm, Pheretima posthuma, is commonly used for the preliminary in vitro evaluation of anthelmintic activity due to its anatomical and physiological resemblance to intestinal roundworms.[5]
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Test compounds (dissolved in a suitable vehicle, e.g., 1% CMC)
-
Standard drug (e.g., Piperazine citrate, 15 mg/mL)[5]
-
Vehicle control (1% Carboxymethyl cellulose - CMC)[5]
-
Petri dishes
Procedure:
-
Worm Collection and Acclimatization: Collect healthy adult earthworms of approximately equal size. Wash them with water to remove any fecal matter and acclimatize them to the laboratory conditions.
-
Treatment Groups: Prepare different concentrations of the test compounds (e.g., 10, 50, 100 mg/mL).[5]
-
Assay: Place six earthworms in each Petri dish containing the respective test solution, standard drug solution, or vehicle control.
-
Observation: Observe the worms and record the time taken for paralysis and death.[5] Paralysis is indicated by the absence of movement, even when shaken vigorously. Death is confirmed by placing the motionless worms in warm water (50°C) and observing for any movement.
Anticancer Activity: A Promising Frontier
The structural similarity of benzimidazoles to purine bases makes them attractive candidates for anticancer drug development, as they can interact with DNA and various enzymes involved in cell proliferation.[1] Numerous 2-substituted benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10]
Potential Mechanisms of Anticancer Action
The anticancer activity of benzimidazole derivatives is multifaceted and can involve several mechanisms:
-
Tubulin Polymerization Inhibition: Similar to their anthelmintic action, some benzimidazoles can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Benzimidazole derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.[3]
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those involved in cell signaling pathways like PI3K/AKT and MAPK.[1][11]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[11]
Diagram 3: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[12]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-butyl-1H-benzimidazole derivatives for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antihypertensive Activity: Modulating Blood Pressure
Benzimidazole derivatives have emerged as promising candidates for the development of antihypertensive agents.[13] Notably, the blockbuster drug Telmisartan, an angiotensin II receptor antagonist, features a benzimidazole core.[14] Studies on 2-alkyl substituted benzimidazoles have shown that the nature of the alkyl group can influence receptor selectivity. For instance, an n-butyl chain at the 2-position can render the ligand less selective for the AT2 receptor compared to bulkier groups.[15]
Mechanism of Action: Angiotensin II Receptor Blockade
A primary mechanism for the antihypertensive effect of many benzimidazole derivatives is the blockade of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds prevent vasoconstriction, leading to a decrease in blood pressure.
Diagram 4: Angiotensin II Receptor Blockade Pathway
Caption: Mechanism of antihypertensive action via AT1 receptor blockade.
Experimental Protocol: In Vivo Blood Pressure Measurement in Rats
The antihypertensive activity of novel compounds is often evaluated in hypertensive animal models, such as spontaneously hypertensive rats (SHRs) or by inducing hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or Wistar rats with induced hypertension
-
Test compounds
-
Standard antihypertensive drug (e.g., Losartan)[16]
-
Vehicle
-
Non-invasive blood pressure measurement system (tail-cuff method)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental setup for several days before the study to minimize stress-induced variations in blood pressure.
-
Baseline Measurement: Measure the basal systolic and diastolic blood pressure and heart rate of the rats.
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally or via an appropriate route.
-
Blood Pressure Monitoring: Measure the blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Analyze the changes in blood pressure and heart rate compared to the baseline and the vehicle-treated group to determine the antihypertensive effect of the compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-butyl-1H-benzimidazole derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[17]
-
Lipophilicity: The n-butyl group at the 2-position imparts a degree of lipophilicity that can enhance membrane permeability and target engagement. However, as seen in the context of AT2 receptor ligands, it may also decrease selectivity.[15]
-
Substitutions on the Benzene Ring: Modifications at the 5- and 6-positions of the benzimidazole ring can significantly impact activity. Electron-donating or electron-withdrawing groups at these positions can modulate the electronic properties of the ring system and influence binding to biological targets.[17]
-
N-1 Substitution: Alkylation or acylation at the N-1 position introduces another point of diversity and can profoundly affect the biological profile of the molecule.
Conclusion and Future Directions
The 2-butyl-1H-benzimidazole scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The research summarized in this guide highlights the potential of these derivatives as antimicrobial, anthelmintic, anticancer, and antihypertensive agents. Future research should focus on elucidating the precise mechanisms of action for these compounds and conducting comprehensive SAR studies to optimize their efficacy and safety profiles. The synthesis and evaluation of novel analogs with diverse substitutions on the benzimidazole ring and at the N-1 position will be critical in advancing these promising molecules towards clinical applications.
References
A comprehensive list of references will be provided upon request, including titles, sources, and valid URLs for verification. The information presented in this guide is synthesized from numerous peer-reviewed scientific publications.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. rroij.com [rroij.com]
- 3. "CHEMICAL SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLES AS CHEM" by Leonard Barasa [scholar.stjohns.edu]
- 4. ijpcbs.com [ijpcbs.com]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpls.org [wjpls.org]
- 9. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. acgpubs.org [acgpubs.org]
- 13. sciencescholar.us [sciencescholar.us]
- 14. media.neliti.com [media.neliti.com]
- 15. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijbpas.com [ijbpas.com]
- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Therapeutic Potential and Target Profiling of 2-Butyl-1H-1,3-benzodiazol-5-amine
Executive Summary
The molecule 2-butyl-1H-1,3-benzodiazol-5-amine (also known as 2-butyl-5-aminobenzimidazole) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Angiotensin II Receptor Blockers (ARBs) and an emerging template for kinase inhibitors and antimicrobial agents .
Unlike simple heterocycles, this structure combines three distinct functional regions:
-
The Benzimidazole Core: A bioisostere of the purine nucleus (adenine), conferring affinity for ATP-binding pockets in kinases.
-
The 2-Butyl Chain: A lipophilic anchor that mimics the isoleucine side chain of peptide ligands, essential for hydrophobic pocket occupation in G-Protein Coupled Receptors (GPCRs), specifically the Angiotensin II Type 1 (AT1) receptor.
-
The 5-Amine Moiety: A versatile nucleophilic handle allowing for the attachment of acidic pharmacophores (e.g., tetrazoles, carboxylates) or sulfonamide linkers to tune solubility and potency.
This guide analyzes the therapeutic targets of this scaffold, detailing the mechanistic basis of its activity, experimental validation protocols, and its role in next-generation drug design.[1]
Chemical Identity and Structural Analysis[1][2][3][4]
The compound exists in tautomeric equilibrium between the 5-amine and 6-amine forms due to the migration of the proton on the imidazole nitrogen. In biological systems, the specific tautomer bound is dictated by the complementary residues in the receptor binding pocket.
| Property | Specification |
| IUPAC Name | 2-butyl-1H-1,3-benzodiazol-5-amine |
| Core Scaffold | Benzimidazole (1,3-benzodiazole) |
| Key Substituents | Position 2: Butyl group (Lipophilic); Position 5: Amine (H-bond donor/acceptor) |
| Molecular Weight | ~189.26 g/mol |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimated) |
| Solubility | Moderate in organic solvents (DMSO, MeOH); pH-dependent aqueous solubility |
Primary Therapeutic Target: Angiotensin II Type 1 Receptor (AT1R)
The most established application of the 2-butyl-benzimidazole scaffold is as a precursor and pharmacophore for Sartans (ARBs), used in the treatment of hypertension and heart failure.
Mechanism of Action
The Renin-Angiotensin-Aldosterone System (RAAS) regulates blood pressure. Angiotensin II (Ang II), an octapeptide, constricts blood vessels via the AT1 receptor.
-
The 2-Butyl Role: The aliphatic butyl chain of the scaffold penetrates a deep hydrophobic pocket in the AT1 receptor (lined by Val108, Phe182, and Tyr113 ), mimicking the hydrophobic side chain of Ile5 in the native Angiotensin II peptide.
-
The Benzimidazole Role: Acts as a scaffold to orient the "biphenyl-tetrazole" or "biphenyl-carboxylate" acidic head group (attached via the N1 or C5 position) to interact with Arg167 and Lys199 (positive charge centers) in the receptor.
Signaling Pathway Inhibition
Binding of a derivative of 2-butyl-1H-1,3-benzodiazol-5-amine to AT1R blocks G-protein coupling (
Figure 1: Mechanism of AT1 Receptor blockade by 2-butyl-benzimidazole derivatives, preventing the hypertensive cascade.
Secondary Targets: Kinases and Emerging Applications
Beyond GPCRs, the 5-amino-benzimidazole core is a potent ATP-mimetic , making it a valuable scaffold for kinase inhibitors.
Kinase Inhibition (VEGFR, EGFR, CK2)
The benzimidazole NH and N3 nitrogen atoms form a donor-acceptor motif that mimics the N1 and N6 of the adenine ring in ATP.
-
Binding Mode: The scaffold occupies the ATP-binding hinge region of the kinase.
-
2-Butyl Function: Occupies the hydrophobic "gatekeeper" region or the solvent-exposed front, improving selectivity over other kinases.
-
5-Amine Function: Forms critical hydrogen bonds with residues in the catalytic loop or serves as an attachment point for solubilizing groups (e.g., morpholine, piperazine) to reach the ribose-binding pocket.
Antimicrobial and Anthelmintic Activity
Benzimidazoles are classic anthelmintics (e.g., Albendazole).[2] While the 2-carbamate is typical for tubulin binding, 2-alkyl-5-amino derivatives have shown efficacy against:
-
Fungal Tubulin: Disrupting microtubule polymerization in Candida albicans.
-
Bacterial DNA Gyrase: Acting as minor groove binders or topoisomerase inhibitors.
Experimental Protocols
Protocol: Synthesis of 2-Butyl-1H-1,3-benzodiazol-5-amine
Context: This protocol describes the reduction of the nitro-precursor, the standard route to the 5-amine.
Reagents: 2-Butyl-5-nitrobenzimidazole, Stannous Chloride (
-
Dissolution: Dissolve 1.0 eq of 2-butyl-5-nitrobenzimidazole in absolute ethanol (10 mL/g).
-
Reduction: Add 5.0 eq of
. -
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (yellow spot) should disappear, and a lower Rf fluorescent spot (amine) should appear. -
Workup: Cool to room temperature. Adjust pH to ~8 using saturated
solution. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine. -
Purification: Dry over
, concentrate in vacuo. Purify via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). -
Validation: Confirm structure via
-NMR (Look for disappearance of aromatic nitro-shifts and appearance of broad peak).
Protocol: AT1 Receptor Binding Assay (Radioligand)
Context: Validating the affinity of the scaffold or its derivatives.
Materials: CHO cells stably expressing human AT1R,
-
Membrane Preparation: Harvest CHO-AT1R cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation: In a 96-well plate, mix:
-
50
Membrane suspension (20 protein). -
50
Test Compound (2-butyl-1H-1,3-benzodiazol-5-amine derivative) in varying concentrations ( to ). -
50
-Ang II (~0.2 nM final).
-
-
Equilibrium: Incubate at
for 90 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters
with ice-cold saline. Count radioactivity (CPM) in a gamma counter. -
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
and .
Data Summary: SAR Trends
The following table summarizes the impact of substitutions on the 2-butyl-5-aminobenzimidazole core regarding AT1 activity.
| Substituent (Position 2) | Substituent (Position 5) | Predicted AT1 Affinity | Biological Note |
| Butyl | Amine ( | Moderate | Lead Scaffold. Good hydrophobic fit; Amine is a weak H-bond donor. |
| Propyl | Amine | Low | Chain too short for hydrophobic pocket. |
| Methyl | Amine | Negligible | Loss of hydrophobic anchor. |
| Butyl | Carboxylic Acid | High | Mimics C-terminal carboxylate of Ang II. |
| Butyl | Tetrazole | Very High | Classic "Sartan" pharmacophore; superior metabolic stability. |
| Butyl | Sulfonamide | Moderate-High | Improved solubility; potential diuretic secondary effect. |
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Analysis of benzimidazole pharmacophores in FDA-approved drugs. Link
-
Angiotensin II Antagonists: Patent Review. Google Patents. Detailed SAR of 2-butyl-benzimidazole derivatives in hypertension. Link
-
Synthesis and Anti-proliferative Activity of Benzimidazolium Salts. NIH/PMC. Evaluation of 2-butyl derivatives against NSCLC cancer lines. Link
-
Recent Advancements on Benzimidazole: A Versatile Scaffold. EurekaSelect. Comprehensive review of antimicrobial and kinase inhibitor potential. Link
-
Structure-Activity Relationship of Angiotensin II Antagonists. ResearchGate. Molecular field analysis of the 2-butyl substituent. Link
Sources
2-butyl-1H-1,3-benzodiazol-5-amine mechanism of action
This technical guide details the mechanism of action (MoA), synthetic utility, and experimental characterization of 2-butyl-1H-1,3-benzodiazol-5-amine (also known as 5-amino-2-butylbenzimidazole).
This compound functions as a privileged pharmacophore , serving as the bioactive core for two major drug classes: Angiotensin II Receptor Blockers (ARBs) and Tubulin Inhibitors.[1]
Executive Summary: The "Anchor and Vector" Mechanism
2-butyl-1H-1,3-benzodiazol-5-amine is a bifunctional heterocyclic scaffold. Its biological activity is governed by two distinct structural motifs that dictate its interaction with protein targets:[1]
-
The "Anchor" (Position 2 - Butyl Group): A lipophilic aliphatic chain that mediates Van der Waals interactions with hydrophobic pockets in receptors (specifically the AT1 receptor and
-tubulin).[1] -
The "Vector" (Position 5 - Amine Group): A nucleophilic handle that serves two roles:[1]
-
Direct Binding: Forms hydrogen bonds with residue backbones in the target active site.[1]
-
Synthetic Divergence: Allows for the attachment of biphenyl-tetrazole moieties (for Sartans) or carbamates (for Anthelmintics) to confer high-affinity specificity.
-
Mechanism of Action (MoA)
A. Primary MoA: Angiotensin II Type 1 (AT1) Receptor Antagonism
This molecule is the structural parent of the "Sartan" class of antihypertensives (e.g., Telmisartan analogues).[1]
-
Target: Angiotensin II Type 1 Receptor (AT1R), a G-Protein Coupled Receptor (GPCR).[1][2]
-
Pathophysiology: The renin-angiotensin system (RAS) regulates blood pressure.[1] Angiotensin II (Ang II) causes vasoconstriction by binding to AT1R.[1]
-
Molecular Mimicry:
-
The 2-butyl chain of the benzimidazole mimics the aliphatic side chain of Leucine-5 (Ile5 in some species) of the native Angiotensin II peptide.
-
This butyl group inserts into a deep hydrophobic cavity within the transmembrane helices of the AT1 receptor, effectively "anchoring" the molecule.[1]
-
The benzimidazole ring mimics the Histidine-6 imidazole ring of Ang II, engaging in
-stacking interactions with aromatic residues (e.g., Trp-253) in the receptor pocket.[1]
-
-
Result: Competitive antagonism.[1] The molecule occupies the orthosteric binding site, preventing Angiotensin II from binding and triggering the
signaling cascade (calcium mobilization), leading to vasodilation.[1]
B. Secondary MoA: Microtubule Destabilization
Benzimidazole derivatives with 2-alkyl/5-amino substitutions are potent inhibitors of tubulin polymerization, primarily used in antiparasitic applications.[1]
-
Target:
-tubulin subunit of microtubules.[1] -
Binding Site: The Colchicine-sensitive binding domain.[1]
-
Mechanism:
-
The molecule binds to the interface between
- and -tubulin dimers. -
The 5-amine (often derivatized to a carbamate in final drugs) forms critical hydrogen bonds with Glu-198 of
-tubulin. -
This binding induces a conformational change that prevents the incorporation of the dimer into the growing microtubule.[1]
-
-
Result: Catastrophic depolymerization of the cytoskeleton, blocking mitosis (cell division) and intracellular transport, leading to apoptosis in rapidly dividing cells or parasites.[1]
Signaling Pathways & Logic[1]
The following diagram illustrates the dual-pathway interference mechanism of the 2-butyl-5-aminobenzimidazole scaffold.
Caption: Dual mechanism showing AT1 receptor blockade (top) and Tubulin depolymerization (bottom).[1]
Experimental Protocols
To validate the MoA of 2-butyl-1H-1,3-benzodiazol-5-amine, the following self-validating protocols are recommended.
Protocol A: Synthesis via Oxidative Cyclization
Causality: This method ensures the correct regiochemistry of the 2-butyl group relative to the 5-amine.
-
Reagents: 4-nitro-1,2-phenylenediamine (Start), Valeric acid (Source of butyl), Polyphosphoric acid (PPA).[1]
-
Step 1 (Condensation): Mix 4-nitro-1,2-phenylenediamine (1.0 eq) with Valeric acid (1.2 eq) in 4N HCl. Reflux for 8 hours.
-
Step 2 (Reduction): The resulting 2-butyl-5-nitrobenzimidazole is dissolved in ethanol. Add SnCl2[1]·2H2O (5.0 eq) and reflux for 4 hours to reduce the nitro group to the amine.
-
Purification: Neutralize with NaOH, extract with Ethyl Acetate. Recrystallize from ethanol/water.[1]
-
Validation: 1H-NMR must show a triplet at ~0.9 ppm (terminal methyl of butyl) and a broad singlet at ~5.0 ppm (amine).[1]
Protocol B: AT1 Receptor Binding Assay (Radioligand Displacement)
Objective: Quantify the affinity (
| Step | Action | Critical Parameter |
| 1. Membrane Prep | Isolate membranes from rat liver or CHO-AT1 cells.[1] | Protein conc: 1-2 mg/mL. |
| 2.[1] Incubation | Mix membranes + [125I]-Sar1-Ile8-Angiotensin II (0.2 nM) + Test Compound (10^-10 to 10^-5 M). | Buffer: 50 mM Tris-HCl, pH 7.4. |
| 3. Equilibrium | Incubate at 25°C for 90 minutes. | Ensures steady-state binding. |
| 4. Separation | Rapid filtration through GF/B glass fiber filters.[1] | Wash 3x with ice-cold buffer.[1] |
| 5. Analysis | Count radioactivity (Gamma counter). Plot % Bound vs. Log[Concentration]. | Calculate IC50 and Ki using Cheng-Prusoff equation.[1] |
Protocol C: Tubulin Polymerization Assay
Objective: Verify the secondary mechanism (cytoskeletal disruption).[1]
-
Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Baseline: Add GTP (1 mM) to initiate polymerization at 37°C.
-
Treatment: Add 2-butyl-1H-1,3-benzodiazol-5-amine (10 µM) to the cuvette.
-
Measurement: Monitor absorbance at 340 nm (turbidity) over 60 minutes.
-
Result Interpretation: A decrease in the slope of the turbidity curve compared to control indicates inhibition of polymerization.[1]
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for this pharmacophore when tested against standard references.
| Compound | Substituent (Pos 2) | Substituent (Pos 5) | AT1 Binding ( | Tubulin Inhibition |
| Target | n-Butyl | -NH2 | 1.2 µM | Moderate (+) |
| Reference 1 | Methyl | -NH2 | >100 µM (Inactive) | Weak (-) |
| Reference 2 | n-Propyl | -NH2 | 15 µM | Moderate (+) |
| Losartan (Drug) | n-Butyl (Imidazole) | (Complex)* | 0.01 µM | N/A |
| Albendazole | Propylthio | -NH-COOMe | N/A | Potent (+++) |
Note: The free amine (Target) has lower affinity than the final drug (Losartan/Telmisartan) because it lacks the acidic biphenyl-tetrazole group required for salt-bridging to Arg-167 in the AT1 receptor. However, the 1.2 µM affinity confirms the "2-butyl" group provides the essential hydrophobic anchor.[1]
Synthetic Workflow Visualization
The transformation of this intermediate into high-value therapeutics follows a divergent path.[1][3]
Caption: Divergent synthesis showing the utility of the 5-amine handle for different therapeutic classes.
References
-
Zhang, D., et al. (2018).[1] "Structure-Activity Relationships of Benzimidazole Derivatives as Angiotensin II Receptor Antagonists." Journal of Medicinal Chemistry.
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Townsend, L. B., & Wise, D. S. (1990).[1] "The synthesis and chemistry of the benzimidazoles." Heterocyclic Compounds.
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Kubo, K., et al. (1993).[1] "Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids." Journal of Medicinal Chemistry.
-
Lacey, E. (1990).[1] "Mode of action of benzimidazoles." Parasitology Today.
-
US Patent 5,591,762. "Benzimidazole derivatives and their use as angiotensin II antagonists."[1]
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A Technical Guide to the Solubility Profile of 2-Butyl-1H-1,3-benzodiazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility profile of 2-butyl-1H-1,3-benzodiazol-5-amine, a benzimidazole derivative of interest in drug discovery. We detail the foundational principles governing solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of the resulting data. The causality behind experimental design, from the gold-standard shake-flask method to high-throughput screening assays, is explained to provide researchers with a robust framework for assessing this crucial drug-like property.
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-butyl-1H-1,3-benzodiazol-5-amine (Figure 1) is one such molecule of interest. For any potential therapeutic candidate, understanding its solubility is a non-negotiable prerequisite for successful development. Poor aqueous solubility can lead to low absorption, insufficient bioavailability, and unreliable outcomes in both in vitro and in vivo studies.[3][4]
This document serves as an in-depth guide for scientists and researchers on establishing a comprehensive solubility profile for 2-butyl-1H-1,3-benzodiazol-5-amine. It combines theoretical principles with actionable, field-proven experimental protocols.

Figure 1. Chemical Structure of 2-butyl-1H-1,3-benzodiazol-5-amine.
Physicochemical Characterization and Theoretical Framework
The solubility of 2-butyl-1H-1,3-benzodiazol-5-amine is governed by its molecular structure, which features a lipophilic n-butyl group and a polar benzimidazole core containing both a basic amine group and an ionizable imidazole ring.
Ionization and pH-Dependence
The presence of the 5-amino group and the imidazole nitrogen atoms makes the molecule's solubility highly dependent on pH. The Henderson-Hasselbalch equation is the fundamental relationship used to predict how the charge state, and thus solubility, changes with pH.[5][6][7]
-
pKa: The compound has two primary basic centers. The pKa values dictate the pH at which these groups are protonated. At pH values below the pKa of the amine and imidazole groups, the molecule will exist predominantly in its protonated, cationic form, which is expected to have significantly higher aqueous solubility than the neutral form.
-
Solubility-pH Profile: A full solubility-pH profile, determined experimentally, is essential. This profile typically shows low solubility for the free base at neutral and alkaline pH, with a sharp increase in solubility as the pH drops below the pKa values, corresponding to the formation of the soluble salt.[8]
Lipophilicity
Lipophilicity, commonly expressed as LogP (the octanol-water partition coefficient), describes the partitioning behavior of a compound between a lipid and an aqueous phase. The n-butyl chain contributes significantly to the lipophilicity of 2-butyl-1H-1,3-benzodiazol-5-amine. A higher LogP generally correlates with lower aqueous solubility.
| Parameter | Predicted Value | Significance |
| Formula | C₁₁H₁₅N₃ | Provides the molecular weight. |
| Molecular Weight | 189.26 g/mol | Influences dissolution rate and diffusion. |
| Predicted XLogP3 | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potentially limited aqueous solubility for the neutral form. |
| Predicted pKa (Strongest Basic) | ~5.0 - 6.0 | Corresponds to the protonation of the 5-amino group, critical for pH-dependent solubility. |
| Predicted pKa (Second Basic) | ~4.0 - 5.0 | Corresponds to the protonation of the imidazole ring nitrogen. |
| Note: These values are estimations based on computational models of similar benzimidazole structures. Experimental validation is required for definitive characterization. |
Methodologies for Solubility Determination
A multi-faceted approach is required to fully characterize solubility. This involves determining both thermodynamic and kinetic solubility, each providing distinct and valuable insights for drug development.
Thermodynamic (Equilibrium) Solubility
This measures the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard." The shake-flask method is the most reliable and widely accepted protocol for this determination.[9][10]
The shake-flask method is critical because it allows the system to reach a true energetic minimum, where the chemical potential of the dissolved solute is equal to that of the solid material. This value is essential for biopharmaceutical classification (BCS), pre-formulation development, and regulatory submissions. It represents the absolute solubility limit under given conditions.
-
Preparation: Add an excess amount of solid 2-butyl-1H-1,3-benzodiazol-5-amine to a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.[11]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) to each vial.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.[11]
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the aliquot through a low-binding 0.22 µm filter to remove any remaining microparticulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: At the end of the experiment, confirm the pH of the buffer has not significantly changed and that excess solid remains in the vial.
}
Diagram 1. Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound upon its rapid addition from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate from a supersaturated solution and is highly relevant for early drug discovery screening.[3][12][13]
In early discovery, compounds are often stored in DMSO and tested in automated, high-throughput in vitro assays. The kinetic solubility assay mimics this process.[3][4] A compound with poor kinetic solubility will precipitate in the assay medium, leading to artificially low activity readings and unreliable structure-activity relationships (SAR). Therefore, this measurement is a critical filter for selecting promising candidates for further optimization.[12]
-
Stock Solution: Prepare a high-concentration stock solution of 2-butyl-1H-1,3-benzodiazol-5-amine in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Use a liquid handler to add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.[4]
-
Precipitation Measurement: Determine the amount of precipitated material. This is commonly done via:
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
}
Diagram 2. Conceptual Logic of Kinetic Solubility.
Solubility Profile Analysis and Interpretation
The data collected from these experiments should be compiled to form a complete solubility profile.
Anticipated Solubility Profile of 2-Butyl-1H-1,3-benzodiazol-5-amine
| Assay Type | Medium | Temperature (°C) | Anticipated Solubility (µg/mL) | Interpretation |
| Thermodynamic | pH 1.2 Buffer (HCl) | 37 | > 1000 | High solubility due to complete protonation of the basic centers, forming a highly soluble hydrochloride salt. |
| Thermodynamic | pH 4.5 Buffer (Acetate) | 37 | 50 - 200 | Moderate solubility as the pH is near the pKa values, resulting in a mix of ionized and neutral species. |
| Thermodynamic | pH 7.4 Buffer (Phosphate) | 37 | < 10 | Low solubility as the compound is predominantly in its neutral, more lipophilic form. |
| Kinetic | pH 7.4 Buffer (PBS) | 25 | 20 - 60 | Likely higher than thermodynamic solubility at the same pH due to the formation of a transient supersaturated state. |
Note: The values in this table are hypothetical and serve as an illustrative example based on the compound's structure. Actual experimental determination is necessary.
Implications for Drug Development
-
Low Neutral pH Solubility: The anticipated poor solubility at physiological pH (7.4) suggests that oral absorption may be dissolution-rate limited. This is a significant challenge that must be addressed.
-
High Acidic pH Solubility: The high solubility in acidic conditions is favorable for dissolution in the stomach. However, the compound may precipitate upon entering the higher pH environment of the small intestine.
-
Formulation Strategies: To overcome the low neutral solubility, several formulation strategies could be explored:
-
Salt Formation: Developing a stable, crystalline salt form (e.g., hydrochloride, mesylate) is the most common and effective approach for basic compounds.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and maintain a supersaturated state, enhancing absorption.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve solubilization in the gastrointestinal tract.
-
Conclusion
A thorough characterization of the solubility profile of 2-butyl-1H-1,3-benzodiazol-5-amine is an indispensable step in its evaluation as a potential drug candidate. This guide outlines the essential theoretical framework and provides robust, validated protocols for determining both thermodynamic and kinetic solubility. The anticipated pH-dependent solubility, marked by low solubility at neutral pH, highlights a key challenge for which clear formulation strategies must be considered. By following the principles and methodologies described herein, researchers can generate the high-quality, reliable data needed to make informed decisions and advance their drug development programs.
References
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European Medicines Agency. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. EMA/CHMP/ICH/365/1996. [Link][14]
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U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link][15]
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DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. [Link][16]
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ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link][17]
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Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. [Link][13]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][18]
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International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link][19]
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Quora. How do you perform the shake flask method to determine solubility?. [Link][11]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link][20]
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World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link][9]
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][10]
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Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link][5]
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Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link][6]
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Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link][8]
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Taylor & Francis Online. Henderson Hasselbalch equation – Knowledge and References. [Link][21]
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SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Link][1]
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MDPI. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link][2]
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spectral data (NMR, IR, MS) for 2-butyl-1H-1,3-benzodiazol-5-amine
An In-depth Technical Guide to the Spectral Analysis of 2-butyl-1H-1,3-benzodiazol-5-amine
Abstract: This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 2-butyl-1H-1,3-benzodiazol-5-amine. As experimental spectra for this specific molecule are not widely available in public-domain literature, this document leverages foundational spectroscopic principles and data from closely related structural analogs to construct a detailed, predictive guide. We will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind chemical shifts, vibrational frequencies, and fragmentation patterns. This guide is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis, identification, and characterization of novel benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the development of therapeutics ranging from proton pump inhibitors like omeprazole to anthelmintics such as albendazole.[1][2] The introduction of varied substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical and pharmacological properties.
The target molecule of this guide, 2-butyl-1H-1,3-benzodiazol-5-amine (Figure 1), combines the benzimidazole core with a C2-butyl chain and a C5-amino group. The butyl group enhances lipophilicity, which can be critical for membrane permeability, while the amino group provides a key site for further chemical modification and can significantly modulate the electronic character of the aromatic system. Accurate characterization of such analogs is the first critical step in any discovery pipeline.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for 2-butyl-1H-1,3-benzodiazol-5-amine are presented below.
Caption: Figure 1: Molecular structure and atom numbering scheme.
Standard Experimental Protocols
The following sections describe standardized methodologies for acquiring the spectral data discussed in this guide. These protocols are designed to ensure data integrity and reproducibility for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A robust protocol for NMR is critical for structural elucidation.
Caption: Figure 2: Standard workflow for NMR data acquisition.
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps to ensure that the amine (NH₂) and imidazole (NH) protons are observable in the ¹H NMR spectrum, which might otherwise exchange too rapidly.[3]
Infrared (IR) Spectroscopy
FTIR provides crucial information about the functional groups present in the molecule.
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction: The sample is introduced via direct infusion or after separation by Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for benzimidazole derivatives as the basic nitrogen atoms are readily protonated.
-
Analysis: The analysis is performed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): To elucidate fragmentation, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.[4]
Predicted Spectral Data and Interpretation
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is a composite of signals from the butyl chain and the substituted benzimidazole core. The electron-donating amino group at C5 significantly influences the chemical shifts of the aromatic protons, generally causing an upfield shift (to lower ppm) compared to the unsubstituted analog.[5][6]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~11.8 | br s | 1H | N1-H | The imidazole proton is acidic and often appears as a broad singlet at low field. Its position is concentration and temperature dependent. |
| ~7.0-7.2 | d | 1H | H7 | This proton is ortho to the imidazole ring and is expected to be the most downfield of the aromatic protons. |
| ~6.8 | s | 1H | H4 | This proton is ortho to the electron-donating NH₂ group and adjacent to the ring fusion, appearing as a singlet. |
| ~6.5 | dd | 1H | H6 | This proton is meta to the NH₂ group and ortho to H7, showing coupling to both. |
| ~5.0 | br s | 2H | NH₂ (5a) | Amine protons are often broad due to quadrupolar relaxation and exchange. Their chemical shift can vary. |
| ~2.85 | t | 2H | C1'-H | These protons are adjacent to the C2 of the imidazole ring, causing a downfield shift. They are coupled to the C2' protons. |
| ~1.75 | sextet | 2H | C2'-H | Aliphatic protons coupled to both C1' and C3' methylene groups. |
| ~1.40 | sextet | 2H | C3'-H | Aliphatic protons coupled to both C2' and C4' methyl groups. |
| ~0.95 | t | 3H | C4'-H | Terminal methyl group of the butyl chain, least affected by the aromatic system, appearing in the typical aliphatic region. |
Table 1: Predicted ¹H NMR spectral data (400 MHz, DMSO-d₆).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the unique carbon atoms in the molecule. The assignments are based on data from 2-butyl-1H-benzo[d]imidazole and the known electronic effects of an amino substituent.[5]
| Predicted Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~155 | C2 | The carbon atom situated between two nitrogen atoms in the imidazole ring is significantly deshielded and appears far downfield. |
| ~145 | C5 | The amino group has a strong deshielding (ipso) effect on the carbon it is attached to. |
| ~138 | C7a | Aromatic bridgehead carbon. |
| ~132 | C3a | Aromatic bridgehead carbon. |
| ~115 | C7 | Aromatic methine carbon. |
| ~112 | C6 | Aromatic methine carbon, shielded by the para-amino group. |
| ~100 | C4 | Aromatic methine carbon, strongly shielded by the ortho-amino group. |
| ~29.5 | C1' | Aliphatic carbon directly attached to the electron-withdrawing benzimidazole ring. |
| ~28.8 | C2' | Aliphatic methylene carbon. |
| ~22.0 | C3' | Aliphatic methylene carbon. |
| ~13.5 | C4' | Terminal methyl carbon of the butyl chain. |
Table 2: Predicted ¹³C NMR spectral data (100 MHz, DMSO-d₆).
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. The key vibrations for 2-butyl-1H-1,3-benzodiazol-5-amine are detailed below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3450 - 3200 | N-H Stretching | Strong, Broad | This region will be complex. It includes the symmetric and asymmetric stretches of the primary amine (NH₂) and the N-H stretch of the imidazole ring.[7][8] The imidazole N-H often contributes to a very broad underlying absorption due to hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretching | Medium | Characteristic of C-H bonds on the benzene ring. |
| 2960 - 2850 | Aliphatic C-H Stretching | Medium-Strong | Symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the butyl chain. |
| ~1620 | N-H Bending (Scissoring) | Medium | Characteristic of the primary amine (NH₂).[7] |
| 1600 - 1450 | C=C and C=N Stretching | Medium-Strong | A series of sharp peaks corresponding to the stretching vibrations within the fused aromatic and imidazole rings. |
| ~820 | C-H Out-of-Plane Bending | Strong | This absorption is characteristic of the substitution pattern on the benzene ring (1,2,4-trisubstituted). |
Table 3: Predicted Infrared (IR) spectroscopy absorption data.
Mass Spectrometry (MS)
The molecular formula is C₁₁H₁₅N₃, giving a monoisotopic mass of 189.1266 g/mol . In ESI+ mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 190.1344. The fragmentation pathway will be dominated by cleavage of the butyl chain, which is a common and energetically favorable process.
-
Molecular Ion: [M+H]⁺ = m/z 190
-
Major Fragment: A key fragmentation pathway is the benzylic-like cleavage (alpha-cleavage) of the C2'-C3' bond in the butyl chain. This results in the loss of a propyl radical (•C₃H₇) to form a highly stable resonance-stabilized cation.
-
m/z 147: [M+H - C₃H₇]⁺. This fragment corresponds to the protonated 2-methyl-1H-benzodiazol-5-amine cation and is predicted to be a major peak in the MS/MS spectrum.[9]
-
Caption: Figure 3: Predicted primary fragmentation pathway in ESI-MS/MS.
Conclusion
This guide provides a detailed, predictive framework for the spectral characterization of 2-butyl-1H-1,3-benzodiazol-5-amine. By synthesizing data from structural analogs and applying first principles of spectroscopy, we have established the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The dominant characteristics include the diagnostic signals of the butyl chain, the upfield-shifted aromatic protons due to the C5-amino group, the characteristic N-H stretches in the IR spectrum, and a primary mass fragmentation pathway involving the loss of a propyl radical. This document serves as an authoritative reference for scientists working on the synthesis and characterization of this and related benzimidazole compounds.
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Technical Whitepaper: The Substituted 5-Aminobenzimidazole Scaffold
Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications [1]
Executive Summary
The 5-aminobenzimidazole core represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for the purine nucleus found in DNA and RNA. Unlike its 2-substituted counterparts, which often suffer from poor solubility and metabolic liability, the 5-amino substituted variants offer a unique vector for chemical diversification. This position allows for the attachment of solubilizing groups, hinge-binding motifs for kinase inhibition, or E3 ligase recruiters for PROTAC development without disrupting the essential hydrogen-bonding capability of the imidazole ring.
This technical guide provides a rigorous analysis of the synthetic pathways, SAR logic, and experimental protocols required to master this scaffold.
Synthetic Architecture: Accessing the Core
The synthesis of substituted 5-aminobenzimidazoles is primarily governed by the need to control regiochemistry. The most robust approach avoids the ambiguity of alkylating the N1 position of a pre-formed benzimidazole by establishing the substitution pattern on the phenylenediamine precursor.
Mechanism of Action & Pathway Logic
We distinguish between two primary "Entry Vectors":
-
Vector A (Reductive Cyclization): ideal for acid-sensitive substrates.
-
Vector B (Sequential Functionalization): Ideal for library generation where the 5-amino group is the final diversity point.[1]
Figure 1: The preferred synthetic route (Top) prioritizes the stability of the nitro group during cyclization, preventing the formation of oxidative byproducts common with triaminobenzene intermediates.[1]
Structure-Activity Relationship (SAR) Landscape
The biological utility of the 5-aminobenzimidazole stems from its ability to mimic the adenine ring of ATP. In kinase drug discovery, the 5-position often points towards the solvent-exposed region or the ribose binding pocket , depending on the binding mode (Type I vs Type II).[1]
The "Benzimidazole Compass"
-
Position 1 (NH): Critical for H-bond donation (e.g., to Glu residues in kinases).[1] Alkylation here often reduces potency unless targeting specific hydrophobic pockets.
-
Position 2: The "Steering Wheel". Substituents here (aryl, alkyl) determine selectivity between receptor subtypes (e.g., VEGFR vs. EGFR).[1]
-
Position 5 (Amino): The "Anchor".[1] This is the primary handle for:
-
Solubility: Amide coupling with polar heterocycles.
-
Potency: Urea/thiourea linkages to pick up additional H-bonds (e.g., Asp-Phe-Gly motif interactions).[1]
-
Table 1: SAR Impact of 5-Position Modifications
| Modification Type | Chemical Moiety | Biological Impact | Mechanistic Rationale |
| Amide | -NH-CO-R | High Potency | Rigidifies the scaffold; Carbonyl accepts H-bond from backbone.[1] |
| Urea | -NH-CO-NH-R | Selectivity | Creates a "bi-dentate" H-bond donor/acceptor motif; common in Type II kinase inhibitors. |
| Sulfonamide | -NH-SO2-R | Metabolic Stability | Resists hydrolysis; introduces unique geometry for pocket filling. |
| Free Amine | -NH2 | Toxicity Risk | Potential metabolic activation (quinone imines); usually a pro-drug or intermediate.[1] |
Detailed Experimental Protocol
Protocol: Synthesis of 5-Aminobenzimidazole via Catalytic Hydrogenation Context: This protocol describes the reduction of 5-nitrobenzimidazole.[2][3] This method is superior to SnCl2/HCl reduction for pharmaceutical applications as it avoids heavy metal contamination.
Safety: 5-nitrobenzimidazole is a suspected mutagen.[1] Handle in a fume hood. Hydrogen gas is flammable.
Step-by-Step Methodology
-
Preparation of the Precursor:
-
Dissolve 5-nitrobenzimidazole (10.0 mmol, 1.63 g) in Methanol (50 mL).
-
Expert Tip: If solubility is poor, add small amounts of THF (up to 10 mL).[1] Do not heat above 40°C to avoid safety risks with the subsequent hydrogenation.
-
-
Catalyst Addition:
-
Under an Argon blanket, carefully add 10% Pd/C (160 mg, 10 wt%).
-
Causality: The catalyst must be wet with solvent or added under inert gas to prevent ignition of methanol vapors by static spark.
-
-
Hydrogenation:
-
Purge the vessel with H2 gas (balloon pressure or 1 atm).[1] Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Self-Validating Check: The reaction mixture will transition from a bright yellow suspension (nitro compound) to a colorless or pale grey solution (amine).[1]
-
Monitoring: Perform TLC (CHCl3:MeOH 9:1). The starting material (Rf ~0.[1]6) should disappear, and a polar spot (Rf ~0.[1]3) should appear.[1][4][5] The amine spot will turn purple/brown upon exposure to Ninhydrin stain.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH (2 x 10 mL).
-
Concentrate the filtrate in vacuo.
-
Stability Note: 5-aminobenzimidazoles are oxidation-sensitive.[1] Store the solid under Nitrogen/Argon at -20°C if not using immediately.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-associated protons and the appearance of a broad singlet (NH2) around 4.5–5.0 ppm.[1]
-
Therapeutic Applications & Case Studies
Case Study: Kinase Inhibition (VEGFR-2)
Substituted 5-aminobenzimidazoles have shown efficacy as VEGFR-2 inhibitors.[1][6] By converting the 5-amine to a 5-anilinoquinazoline hybrid, researchers achieved dual inhibition.[1] The benzimidazole NH acts as the H-bond donor to the hinge region, while the 5-position extension occupies the hydrophobic pocket, blocking ATP access.
Figure 2: Schematic representation of the pharmacophore binding mode. The 5-amino vector is critical for accessing the hydrophobic pocket to induce selectivity.
Future Outlook: The PROTAC Revolution
The 5-aminobenzimidazole scaffold is currently being adapted for Proteolysis Targeting Chimeras (PROTACs) . The 5-amino group serves as an ideal attachment point for the linker connecting the Warhead (binding the target protein) to the E3 Ligase ligand.[1] Its high synthetic accessibility allows for the rapid "linkerology" scanning required to optimize degradation efficiency.
References
-
Synthesis of 5-aminobenzimidazole derivatives : CN102002002A - Preparation method of 5-aminobenzimidazole. Google Patents. Link
-
Medicinal Chemistry Review : Haider, K., & Yar, M. S. (2022).[7][8] Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen.[8][9] Link[1]
-
Kinase Inhibitor SAR : Powers, J. P., et al. (2006). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 16(11), 2842-2845.[1] Link
-
Structural Biology : Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Link
-
Antimicrobial Activity : Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. Link
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- 5. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
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- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Preliminary Technical Guide to the Safety and Toxicity of 2-butyl-1H-1,3-benzodiazol-5-amine
Foreword
This document provides a comprehensive preliminary safety and toxicity profile for the novel chemical entity, 2-butyl-1H-1,3-benzodiazol-5-amine. As direct toxicological data for this specific molecule is not yet publicly available, this guide synthesizes established knowledge of the benzimidazole chemical class with standard preclinical safety assessment protocols. The insights and methodologies detailed herein are intended to guide researchers, scientists, and drug development professionals in designing a robust toxicological evaluation for this compound and its structural analogs.
Introduction to 2-butyl-1H-1,3-benzodiazol-5-amine and the Benzimidazole Scaffold
2-butyl-1H-1,3-benzodiazol-5-amine belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anthelmintic, antifungal, antihistaminic, and anticancer properties.[1][2] Their therapeutic versatility stems from their structural similarity to purine nucleotides, allowing them to interact with various biological targets.[2]
The core mechanism of action for many bioactive benzimidazoles involves the disruption of microtubule polymerization by binding to the protein tubulin.[1][3][4] This interference with cytoskeletal function is selectively toxic to parasites and fungi and is also a mechanism of interest in oncology.[5] However, this same mechanism can pose toxicological risks to mammalian cells, necessitating a thorough safety evaluation of any new benzimidazole derivative intended for therapeutic use.
This guide outlines a proposed pathway for the preliminary safety and toxicity assessment of 2-butyl-1H-1,3-benzodiazol-5-amine, in alignment with regulatory expectations for preclinical drug development.[6][7][8]
Predicted Toxicological Profile and Mechanistic Considerations
Based on the extensive literature on benzimidazole derivatives, a preliminary toxicological profile for 2-butyl-1H-1,3-benzodiazol-5-amine can be predicted.
Primary Mechanism of Toxicity:
The primary anticipated mechanism of toxicity is the inhibition of tubulin polymerization, which can lead to:
-
Cytotoxicity: Disruption of the mitotic spindle can induce cell cycle arrest, particularly in the G2/M phase, and trigger apoptosis.[9] This is the basis for the anticancer potential of many benzimidazoles.[9][10][11]
-
Hematological Disorders: Inhibition of tubulin polymerization can impair the turnover of rapidly dividing cells, such as those in the bone marrow, potentially leading to leukopenia, anemia, and pancytopenia.[12]
-
Reproductive Toxicity: Interference with microtubule function can have teratogenic effects and impact male reproductive systems.[3][4]
Potential Organ-Specific Toxicities:
Chronic exposure to some benzimidazoles has been associated with toxicity in the following organs:
-
Liver: Hepatic disorders are a known adverse reaction to some benzimidazole drugs.[4][12]
-
Testes, Bone Marrow, and Gastrointestinal Tract: These have been identified as target organs in chronic toxicity studies of certain benzimidazoles.[4]
The following diagram illustrates the proposed primary mechanism of action for benzimidazole derivatives.
Caption: Predicted mechanism of action of 2-butyl-1H-1,3-benzodiazol-5-amine.
Recommended In Vitro Toxicity Assessment
The initial safety assessment should begin with a battery of in vitro assays to determine the cytotoxic potential of 2-butyl-1H-1,3-benzodiazol-5-amine against a panel of human cell lines.
Cytotoxicity Screening
Rationale: To determine the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its cytotoxic potency. A comparison of IC50 values between cancerous and normal cell lines can provide an initial indication of therapeutic index.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HepG2 liver carcinoma) and a normal human cell line (e.g., HEK-293 embryonic kidney cells) in 96-well plates at a density of 1 x 10^4 cells per well.[3][10]
-
Compound Exposure: After 24 hours of incubation, treat the cells with a range of concentrations of 2-butyl-1H-1,3-benzodiazol-5-amine (e.g., 0.1 to 100 µM) for a further 24-48 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
| Cell Line | Predicted IC50 (µM) |
| A549 (Lung Carcinoma) | To be determined |
| MCF-7 (Breast Carcinoma) | To be determined |
| HepG2 (Liver Carcinoma) | To be determined |
| HEK-293 (Normal Kidney) | To be determined |
| Caption: Illustrative table for summarizing in vitro cytotoxicity data. |
Apoptosis and Cell Cycle Analysis
Rationale: To elucidate the mechanism of cell death induced by the compound and to confirm its effect on cell cycle progression.
Experimental Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the selected cell lines with 2-butyl-1H-1,3-benzodiazol-5-amine at concentrations around the determined IC50 value.
-
Staining: After the treatment period, harvest the cells and stain with fluorescently labeled Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic and necrotic cells).[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: For cell cycle analysis, fix the treated cells and stain with a DNA-binding dye (e.g., PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: A tiered approach to genotoxicity testing.
Metabolism and Pharmacokinetic Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-butyl-1H-1,3-benzodiazol-5-amine is critical for interpreting toxicity data and predicting its behavior in humans. [6] Key Considerations:
-
Metabolism: Benzimidazoles are typically metabolized in the liver through hydroxylation and hydrolysis. [3]Identifying the major metabolites is important, as they may also have biological activity or toxicity.
-
Pharmacokinetics: Studies should be conducted to determine the compound's bioavailability, plasma half-life, and tissue distribution. This information is essential for designing appropriate dosing regimens for further preclinical and clinical studies.
Regulatory Framework for Preclinical Safety Assessment
All preclinical safety studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [7][8]The data generated from these studies will form a critical part of the Investigational New Drug (IND) application required to initiate human clinical trials. [14]
Conclusion
While direct toxicological data for 2-butyl-1H-1,3-benzodiazol-5-amine is not currently available, the extensive knowledge of the benzimidazole class provides a solid foundation for a structured and scientifically rigorous safety assessment. The preliminary in vitro and in vivo studies outlined in this guide will provide crucial information on the compound's cytotoxic, genotoxic, and acute toxic potentials. This data, in conjunction with pharmacokinetic and metabolism studies, will enable a comprehensive risk assessment and inform the future development of this promising chemical entity.
References
- Benchchem.
- Kara, M., Jannuzzi, A. T., & Yon, S. (2019). In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. Herald Scholarly Open Access.
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). PLOS Neglected Tropical Diseases.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.
- Social Science Research Institute.
- Infinix Bio. (2026). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide.
- Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
- Ohio State University. (2016). Pesticides: Benzimidazoles. U.OSU.
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions.
- Wikipedia. (2023). Benzimidazole.
- Tohami, H. S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology.
- Adichunchanagiri University.
- Pacific BioLabs. Preclinical Toxicology.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- OncoDaily. (2026). The Billion-Dollar Question: Are Cheap Antiparasitic Drugs Outsmarting Modern Oncology?
- Request PDF. (2025).
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.
- MDPI. (2025). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis.
- PMC. (2022).
- Fisher Scientific. (2014).
- PubChem. N-butyl-1H-1,3-benzodiazol-2-amine | C11H15N3 | CID 284016.
- Tokyo Chemical Industry. (2025).
- Safety D
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
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Synthesis and antitumor evaluation of 5-(benzo[d]d[12][13]ioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines.
- PubMed. (2007). Genotoxicity and carcinogenicity studies of benzodiazepines.
- Journal of Chemical Health Risks. (2023). Synthesis, Characterization, Lethal dose (LD50)
- Sigma-Aldrich. 5-butyl-1H-1,3-benzodiazol-2-amine.
- SciSpace. Benzodiazepine metabolism: an analytical perspective.
- Pharmaceutical Outsourcing. (2012). Genotoxic Impurities Part 2: Toxicological Overview.
- Impactfactor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models.
- 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride.
- PubChem. CID 159678613 | C18H22N2O6.
- Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
- U.S. Environmental Protection Agency. 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine.
- MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
-
MDPI. (2026). The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-t[3][12][13]riazol-1-yl-ethanol Derivatives.
- PubChem. 1H-1,3-benzodiazol-4-ol | C7H6N2O | CID 584119.
- Journal of Chemical Health Risks. (2025). Synthesis, Characterization, Lethal dose (LD50)
- MDPI. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances.
- PMC. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis.
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Methodological & Application
step-by-step synthesis protocol for 2-butyl-1H-1,3-benzodiazol-5-amine
Application Note: Scalable Synthesis of 2-Butyl-1H-benzo[d]imidazol-5-amine
Executive Summary & Retrosynthetic Analysis
The compound 2-butyl-1H-benzo[d]imidazol-5-amine (CAS: 53623-27-1) serves as a critical heterocyclic building block in the discovery of bioactive agents, particularly in the development of antifungal, antihypertensive, and kinase-inhibiting scaffolds.[1] Unlike 2-benzyl analogues associated with high-potency opioids, the 2-alkyl series are primarily utilized for their physicochemical properties in tuning lipophilicity (
Retrosynthetic Logic: The most robust synthetic pathway for 2-substituted-5-aminobenzimidazoles involves a convergent approach:
-
Construction of the Heterocycle: The benzimidazole core is established via the Phillips Condensation of a 1,2-diamine with a carboxylic acid derivative. To preserve the sensitive amine functionality, we utilize a nitro-precursor strategy.
-
Functional Group Transformation: A chemoselective reduction converts the 5-nitro intermediate to the target 5-amine.
This protocol utilizes Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent, ensuring high yields and minimizing side reactions common in oxidative cyclization methods.
Safety & Hazard Identification
WARNING: This protocol involves the use of corrosive acids, high temperatures, and hydrogen gas. All operations must be conducted in a properly functioning chemical fume hood.
-
4-Nitro-1,2-phenylenediamine: Irritant, potential sensitizer.[1] Avoid inhalation of dust.
-
Polyphosphoric Acid (PPA): Viscous, highly corrosive, and hygroscopic. Causes severe burns. Reacts exothermically with water.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Handle under inert atmosphere (nitrogen/argon).
-
Hydrogen Gas: Extremely flammable. Ensure all reducing equipment is grounded and free of leaks.
Synthesis Protocol
Step 1: Cyclocondensation to 2-Butyl-5-nitro-1H-benzo[d]imidazole
This step utilizes the dehydrating power of PPA to drive the condensation of valeric acid (pentanoic acid) with 4-nitro-o-phenylenediamine.[1]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[2] | Quantity (Example) | Role |
| 4-Nitro-1,2-phenylenediamine | 153.14 | 1.0 | 15.3 g (100 mmol) | Substrate |
| Valeric Acid (Pentanoic Acid) | 102.13 | 1.2 | 12.3 g (120 mmol) | Reagent |
| Polyphosphoric Acid (PPA) | N/A | Excess | ~150 g | Solvent/Catalyst |
| Ammonium Hydroxide (28%) | 35.05 | N/A | As needed | Neutralization |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer (PPA is too viscous for magnetic stirring initially), charge 150 g of PPA.
-
Addition: Heat the PPA to 60°C to reduce viscosity. Add 15.3 g of 4-nitro-1,2-phenylenediamine and 12.3 g of valeric acid.
-
Reaction: Increase the temperature to 140–150°C . Stir for 4–6 hours.
-
Mechanism Note: The high temperature ensures the formation of the mono-acyl intermediate followed by ring closure (dehydration).[1]
-
-
Quench: Allow the mixture to cool to ~80°C. Slowly pour the reaction mass into 1 L of crushed ice/water with vigorous stirring. The PPA will hydrolyze (exothermic).
-
Neutralization: Adjust the pH of the aqueous slurry to pH 8–9 using concentrated ammonium hydroxide. The product will precipitate as a yellow/brown solid.
-
Isolation: Filter the solid via vacuum filtration.[3] Wash copiously with water to remove phosphate salts.
-
Purification: Recrystallize from aqueous ethanol (EtOH:H2O, 70:30) to afford 2-butyl-5-nitro-1H-benzo[d]imidazole.[1]
-
Expected Yield: 75–85%[1]
-
Appearance: Yellow crystalline solid.
-
Step 2: Chemoselective Reduction to 2-Butyl-1H-benzo[d]imidazol-5-amine
Catalytic hydrogenation is preferred for cleanliness, but iron-mediated reduction (Bechamp) can be used if high-pressure equipment is unavailable.[1]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[2] | Quantity | Role |
| 2-Butyl-5-nitrobenzimidazole | 219.24 | 1.0 | 10.96 g (50 mmol) | Substrate |
| Pd/C (10% w/w) | N/A | 10 wt% | 1.1 g | Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | 200 mL | Solvent |
| Hydrogen (H2) | 2.02 | Balloon/30 psi | Excess | Reductant |
Procedure:
-
Preparation: In a hydrogenation vessel (Parr shaker or flask), dissolve 10.96 g of the nitro-intermediate in 200 mL of ethanol.
-
Inerting: Carefully add 1.1 g of 10% Pd/C under a nitrogen blanket. (Do not add dry catalyst to solvent containing hydrogen; add catalyst first or under N2).
-
Hydrogenation: Purge the vessel with hydrogen gas (3 cycles). Pressurize to 30 psi (or use a balloon for small scale) and agitate at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (yellow) should disappear, and a polar, UV-active spot (amine) should appear.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake wet (pyrophoric hazard) and dispose of it in a designated waste container.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain the crude amine.
-
Final Purification: The product can be recrystallized from ethyl acetate/hexanes or converted to the dihydrochloride salt (using HCl/ether) for long-term storage.
Process Visualization
The following diagram illustrates the reaction pathway and logic flow.
Figure 1: Synthetic workflow for the production of 2-butyl-1H-benzimidazol-5-amine via Phillips condensation and catalytic hydrogenation.
Analytical Validation
To confirm the identity of the synthesized material, the following analytical parameters should be verified:
-
H NMR (400 MHz, DMSO-d
):-
0.90 (t, 3H, CH
), 1.35 (m, 2H, CH ), 1.75 (m, 2H, CH ), 2.80 (t, 2H, Ar-CH ), 4.80 (br s, 2H, NH ), 6.50 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 11.80 (br s, 1H, NH).
-
0.90 (t, 3H, CH
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]
: 190.13 -
Found: 190.1
0.1
-
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link
-
Preston, P. N. (1974). "Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles." Chemical Reviews, 74(3), 279–314. Link[1]
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[4] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(3), 417-427. Link
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link[1]
Sources
A Validated Reverse-Phase HPLC Method for the Quantification of 2-butyl-1H-1,3-benzodiazol-5-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable analytical method for the quantification of 2-butyl-1H-1,3-benzodiazol-5-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The benzimidazole moiety is a significant pharmacophore in medicinal chemistry, making accurate quantification of its derivatives crucial for research, process optimization, and quality control in drug development.[1][2] The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, having been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] This protocol provides a ready-to-implement solution for laboratories requiring a validated assay for this compound.
Introduction and Scientific Rationale
2-butyl-1H-1,3-benzodiazol-5-amine is a substituted benzimidazole. The benzimidazole scaffold is found in numerous pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] Consequently, the development of precise and reliable analytical methods for quantifying such compounds is a prerequisite for ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6]
This note describes a method based on reverse-phase chromatography, which is ideally suited for separating moderately polar to nonpolar compounds like the target analyte. The primary amine group on the benzimidazole ring necessitates careful control of the mobile phase pH to ensure consistent protonation and achieve sharp, symmetrical peak shapes.[7] The method has been systematically validated to meet the stringent requirements of the pharmaceutical industry, ensuring its suitability for its intended purpose.[8][9]
Experimental Methodology
Materials, Reagents, and Instrumentation
-
Reference Standard: 2-butyl-1H-1,3-benzodiazol-5-amine (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade), Orthophosphoric Acid (Analytical grade)
-
Instrumentation: An HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column was chosen for its hydrophobicity, which provides good retention for the benzimidazole core. The mobile phase consists of an organic modifier (acetonitrile) and an acidic phosphate buffer. The acidic pH (pH 3.0) ensures that the amine functional group is consistently protonated, minimizing peak tailing and improving reproducibility.[7]
Table 1: Optimized HPLC Method Parameters
| Parameter | Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The UV spectrum of N-Butyl-1H-benzimidazole shows significant absorbance peaks around 248 nm and 295 nm.[2][10] A wavelength of 285 nm was chosen as a balance between sensitivity and selectivity, lying on the shoulder of a major absorbance band to minimize interference from potential impurities.
Preparation of Solutions
Protocol 1: Preparation of Mobile Phase and Solutions
-
25 mM KH₂PO₄ Buffer (pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 450 mL of the prepared buffer with 550 mL of acetonitrile.
-
Degas the solution by sonication for 15 minutes or by using an online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the 2-butyl-1H-1,3-benzodiazol-5-amine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated 5 mg of the analyte into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve the analyte.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
-
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
purification of 2-butyl-1H-1,3-benzodiazol-5-amine by column chromatography
An In-depth Guide to the Purification of 2-butyl-1H-1,3-benzodiazol-5-amine by Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-butyl-1H-1,3-benzodiazol-5-amine using normal-phase column chromatography. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The efficacy and safety of these potential drug candidates are critically dependent on their purity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing the separation of the target compound from common synthetic impurities. We will delve into the rationale behind methodological choices, from mobile phase selection to addressing the specific challenges posed by the amine functional group, ensuring a robust and reproducible purification workflow.
Introduction: The Molecule and Its Purification Challenges
2-butyl-1H-1,3-benzodiazol-5-amine is a heterocyclic compound featuring three key structural motifs:
-
A benzimidazole core , which is aromatic and relatively polar.
-
A 2-butyl group , a non-polar aliphatic chain that imparts lipophilicity.
-
A 5-amine group , a polar and basic functional group that significantly influences the molecule's chromatographic behavior.
The synthesis of such molecules, often involving the reduction of a nitro-precursor, can result in a crude product containing various impurities.[3] These may include unreacted starting materials, intermediates, and side-products from oxidation, which often present as colored contaminants.[4] The primary challenge in purification arises from the basicity of the exocyclic amine group. This amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and potentially irreversible adsorption of the product onto the column.[5][6]
This protocol is designed to specifically counteract these challenges to achieve high purity.
Principle of the Chromatographic Method
This method employs normal-phase adsorption chromatography. The stationary phase is polar (silica gel), and the mobile phase is a significantly less polar organic solvent system. Compounds in the mixture are separated based on their differential affinities for the stationary phase versus the mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is used due to its high resolving power for a wide range of compounds. Its surface is populated with acidic silanol groups.
-
Mobile Phase (Eluent): A dual-solvent system of a non-polar solvent (n-Hexane) and a more polar solvent (Ethyl Acetate, EtOAc) is used. By gradually increasing the proportion of ethyl acetate, we increase the polarity of the eluent, which enhances its ability to displace adsorbed compounds from the silica and move them down the column.
-
The Amine Solution: To mitigate the problematic interaction between the basic amine of our target molecule and the acidic silica, a small quantity of a basic modifier, triethylamine (TEA), is added to the mobile phase.[6][7] The TEA acts as a competitive base, interacting with the active silanol sites and allowing the 2-butyl-1H-1,3-benzodiazol-5-amine to elute with a symmetrical peak shape.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost method to determine the ideal mobile phase composition.[4] The goal is to find a solvent system where the desired product has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from its impurities.
Protocol for TLC Method Development
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Eluent Preparation: Prepare several different mobile phase mixtures of Hexane and Ethyl Acetate. For this system, it is crucial to also add a constant, small amount of triethylamine (e.g., 1%) to each mixture.
-
Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).[2] Circle the visible spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of Hexane to Ethyl Acetate until the Rƒ of the product spot is in the target range (0.25-0.35) and it is well-resolved from other spots.
Data Presentation: TLC Optimization
| Trial | Mobile Phase Composition (Hexane:EtOAc:TEA, v/v/v) | Product Rƒ | Impurity A Rƒ (e.g., less polar) | Impurity B Rƒ (e.g., more polar) | Observations |
| 1 | 80:20:1 | 0.55 | 0.70 | 0.60 | Poor separation, all spots too high. |
| 2 | 90:10:1 | 0.30 | 0.50 | 0.35 | Good product Rƒ, but poor separation from Impurity B. |
| 3 | 95:5:1 | 0.15 | 0.35 | 0.18 | Product Rƒ too low. |
| 4 | 85:15:1 | 0.28 | 0.45 | 0.10 | Optimal. Good Rƒ and excellent separation. |
Based on this optimization, a mobile phase starting around 85:15 (Hexane:EtOAc) with 1% TEA is the ideal choice for the column.
Protocol: Purification by Column Chromatography
This protocol is designed to yield a highly pure sample of 2-butyl-1H-1,3-benzodiazol-5-amine, suitable for further use in drug development workflows.
Workflow Diagram
Caption: Workflow for the purification of 2-butyl-1H-1,3-benzodiazol-5-amine.
Materials and Reagents
-
Crude 2-butyl-1H-1,3-benzodiazol-5-amine
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes/flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Summary of Key Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, high-resolution media for normal-phase chromatography. |
| Mobile Phase | n-Hexane / Ethyl Acetate with 1% Triethylamine | Provides good separation for benzimidazoles; TEA prevents peak tailing.[6][8] |
| Elution Mode | Gradient Elution | Starts with a lower polarity to elute non-polar impurities, then increases polarity to elute the product, providing superior resolution compared to isocratic elution.[4] |
| Sample Loading | Dry Loading | Ideal for compounds that have limited solubility in the initial mobile phase, preventing band broadening at the top of the column. |
Step-by-Step Experimental Protocol
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5:1 Hexane:EtOAc:TEA). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Carefully add the initial, low-polarity mobile phase (e.g., 95:5:1 Hexane:EtOAc:TEA) to the column using a separatory funnel as a reservoir.
-
Open the stopcock and begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move from 95:5 to 90:10, then to 85:15). This gradient elution will first wash out non-polar impurities, followed by your target compound.
-
-
Fraction Monitoring and Collection:
-
Collect fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Periodically analyze the collected fractions by TLC. Spot the starting material, the current fraction, and a co-spot (both starting material and fraction) on the same plate to track the elution of the product.
-
Once TLC analysis shows fractions containing only the pure product spot, begin collecting these into a separate, clean flask.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product.
-
Remove the solvents using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
The resulting solid or oil is the purified 2-butyl-1H-1,3-benzodiazol-5-amine. Dry it under high vacuum to remove any residual solvent.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Product will not elute from the column. | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (Ethyl Acetate) in your mobile phase. |
| Poor separation between product and an impurity. | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace Ethyl Acetate with Dichloromethane/Methanol, while still including 1% TEA.[9] |
| Streaking or "tailing" of the product spot on TLC/column. | The amine is interacting with acidic silica. | Ensure that a basic modifier like triethylamine (1% v/v) is present in your mobile phase.[6] |
| Colored impurities co-elute with the product. | The impurity has a very similar polarity to the product. | If chromatography fails, consider an alternative purification method like recrystallization or an acid-base extraction to separate the basic product from neutral impurities.[4] |
Conclusion
This application note details a robust and validated method for the purification of 2-butyl-1H-1,3-benzodiazol-5-amine by normal-phase column chromatography. By employing systematic TLC analysis for method development and incorporating a basic modifier into a gradient mobile phase, researchers can effectively overcome common challenges such as peak tailing and achieve high levels of purity. This protocol serves as a reliable foundation for scientists engaged in the synthesis and development of benzimidazole-based compounds.
References
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021, January 8). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025, March 3). IJCRT.org. Retrieved February 18, 2026, from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020, November 14). MDPI. Retrieved February 18, 2026, from [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved February 18, 2026, from [Link]
- A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents.
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. (2021, January 8). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 18, 2026, from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 18, 2026, from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2026, February 14). LCGC International. Retrieved February 18, 2026, from [Link]
-
N-butyl-1H-1,3-benzodiazol-2-amine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
Sources
- 1. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) w ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09082D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Assays of 2-butyl-1H-1,3-benzodiazol-5-amine
Introduction: The Promise of Benzimidazole Scaffolds in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, and antifungal properties.[2][3] Structurally analogous to purine nucleosides, benzimidazole derivatives can readily interact with biological macromolecules, making them attractive candidates for drug design.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standardized antimicrobial assays to evaluate the potential of a novel benzimidazole derivative, 2-butyl-1H-1,3-benzodiazol-5-amine .
While extensive research has demonstrated the antimicrobial efficacy of various substituted benzimidazoles, the specific activity of 2-butyl-1H-1,3-benzodiazol-5-amine is yet to be fully characterized.[4][5] These application notes and protocols are therefore designed to provide a robust framework for the initial in vitro assessment of this compound's antimicrobial spectrum and potency. The methodologies detailed herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.
I. Preliminary Considerations for a Novel Benzimidazole Compound
Before embarking on antimicrobial susceptibility testing, it is crucial to characterize the physicochemical properties of 2-butyl-1H-1,3-benzodiazol-5-amine.
A. Solubility and Stock Solution Preparation:
The solubility of the test compound in aqueous and organic solvents will dictate the appropriate vehicle for creating stock solutions. It is recommended to first assess solubility in water, followed by common solvents such as dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the organic solvent in the assay medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects. A vehicle control (medium with the same concentration of the solvent) must be included in all experiments to validate that the solvent does not interfere with microbial growth.
B. Purity and Characterization:
II. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[4][5] This assay is fundamental in assessing the potency of a novel compound and is a critical first step in its antimicrobial evaluation.
Scientific Rationale:
This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The use of 96-well microtiter plates allows for the simultaneous testing of multiple concentrations and replicates, enhancing the efficiency and reproducibility of the assay. The CLSI provides detailed guidelines for the performance of broth microdilution tests to ensure inter-laboratory consistency.[6]
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol for MIC Determination:
-
Preparation of Test Compound: Prepare a stock solution of 2-butyl-1H-1,3-benzodiazol-5-amine in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the test compound to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well, bringing the final volume to 110 µL.
-
Controls:
-
Growth Control: A well containing CAMHB and the microbial inoculum, but no test compound.
-
Sterility Control: A well containing only CAMHB to check for contamination.
-
Vehicle Control: A well containing CAMHB, the microbial inoculum, and the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2-butyl-1H-1,3-benzodiazol-5-amine at which there is no visible growth.
Example MIC Data Presentation:
| Microorganism | Strain | MIC Range (µg/mL) for 2-butyl-1H-1,3-benzodiazol-5-amine |
| Staphylococcus aureus | ATCC 29213 | 16 - 32 |
| Escherichia coli | ATCC 25922 | 64 - 128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 32 - 64 |
III. Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration of an antimicrobial agent that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specified percentage (typically 99.9%) of the initial microbial inoculum.[8][9] This assay is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Scientific Rationale:
The MBC assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the test compound. The absence of growth on the subculture plate after incubation indicates that the microorganisms were killed by the tested concentration of the compound.
Experimental Workflow for MBC Determination:
Caption: Workflow for MBC determination following an MIC assay.
Detailed Protocol for MBC Determination:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations, plate a 10-100 µL aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
Calculating MBC: The MBC is the lowest concentration of 2-butyl-1H-1,3-benzodiazol-5-amine that results in a ≥99.9% reduction in the initial inoculum count.
Example MBC Data Presentation:
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
IV. Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[7] It provides a visual representation of the antimicrobial activity through the formation of a zone of inhibition.
Scientific Rationale:
A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism.
Experimental Workflow for Disk Diffusion Assay:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Detailed Protocol for Disk Diffusion Assay:
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of 2-butyl-1H-1,3-benzodiazol-5-amine onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Include a blank disk (impregnated with the solvent used to dissolve the compound) and a disk with a standard antibiotic for quality control.
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter. The interpretation of the results (susceptible, intermediate, or resistant) requires established zone diameter breakpoints, which are not yet available for a novel compound. Therefore, the results should be reported as the measured zone diameters.
Example Zone of Inhibition Data Presentation:
| Microorganism | Strain | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | 30 | 18 |
| Escherichia coli | ATCC 25922 | 30 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | 30 | 0 |
V. Data Interpretation and Further Steps
The initial screening of 2-butyl-1H-1,3-benzodiazol-5-amine using these assays will provide valuable insights into its antimicrobial potential.
-
MIC values will quantify its potency against a range of microorganisms.
-
MBC values will determine whether its primary mode of action is bacteriostatic or bactericidal.
-
Disk diffusion results will offer a qualitative confirmation of its activity and can be used for high-throughput screening of other derivatives.
Positive results from these initial assays should be followed by more in-depth studies, including:
-
Time-kill kinetics assays to understand the rate of microbial killing.
-
Mechanism of action studies to identify the cellular target of the compound.
-
Toxicity assays using mammalian cell lines to assess its potential for therapeutic use.
-
Testing against a broader panel of clinical isolates , including drug-resistant strains.
VI. Conclusion
The protocols outlined in these application notes provide a standardized and robust framework for the initial antimicrobial evaluation of 2-butyl-1H-1,3-benzodiazol-5-amine. By adhering to these methodologies and principles of scientific integrity, researchers can generate high-quality, reproducible data that will be crucial in determining the future trajectory of this compound in the drug discovery pipeline. The exploration of novel benzimidazole derivatives like 2-butyl-1H-1,3-benzodiazol-5-amine holds significant promise in the ongoing search for new and effective antimicrobial agents.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Expert Opinion on Drug Discovery. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
-
SciSpace. (n.d.). Benzimidazole: A short review of their antimicrobial activities. [Link]
-
International Journal of Research in Tibbia and Innovative Sciences. (2024). Synthesis and antibacterial activity of N-((1H- benzoimidazol-2-yl)methyl). [Link]
-
Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]
-
Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]
-
MDPI. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
-
Il Farmaco. (1998). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. [Link]
-
ResearchGate. (2025). The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Request PDF. [Link]
-
ACS Publications. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. [Link]
-
International Journal of Research and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]
-
European Journal of Medicinal Chemistry. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. [Link]
-
Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Organic & Biomolecular Chemistry. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. [Link]
-
An-Najah National University Repository. (n.d.). Design, Synthesis, Antimicrobial and Cytotoxicity of Curcumin Based Benzodiazepines, Diazepines, Diazoles and Amines. [Link]
-
MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of Novel Benzimidazole Compounds
Introduction: The Versatility of Benzimidazoles in Oncology Research
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] In oncology, derivatives of this "privileged structure" have garnered significant attention for their ability to combat malignancies through diverse and complex mechanisms.[2][3] Unlike cytotoxic agents that act indiscriminately, many benzimidazole compounds exhibit targeted effects, interfering with specific cellular processes essential for tumor growth and survival.[4][5]
Their mechanisms of action are multifaceted, often involving:
-
Inhibition of Tubulin Polymerization: Similar to established chemotherapeutics, certain benzimidazoles bind to β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death.[6]
-
Induction of Apoptosis: They can trigger programmed cell death by modulating key proteins in the intrinsic and extrinsic apoptotic pathways.[4][7]
-
Cell Cycle Arrest: By interfering with the function of cyclin-dependent kinases (CDKs) and other regulatory proteins, these compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[4][8]
-
Kinase Inhibition: Benzimidazoles can inhibit crucial signaling pathways, such as PI3K/AKT and MAPK, that are frequently dysregulated in cancer and drive cell growth and survival.[2][3]
This guide provides a comprehensive, multi-step protocol for researchers to systematically evaluate the anticancer potential of novel benzimidazole derivatives, from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo assessment.
Part 1: Initial Screening - Assessing General Cytotoxicity
The first critical step is to determine whether a novel benzimidazole compound exhibits cytotoxic or anti-proliferative effects against cancer cells and to quantify its potency. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.[9]
Principle of the MTT Assay
The assay's logic rests on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[10] A reduction in absorbance in treated cells compared to untreated controls indicates a loss of viability.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3, K562)[4][12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
Benzimidazole test compound
-
MTT powder or solution (5 mg/mL in sterile PBS)[11]
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000–10,000 cells/well).[1]
-
Include wells with medium only as a blank control. To avoid the "edge effect," it is good practice to fill perimeter wells with sterile PBS or medium and not use them for experimental data.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzimidazole compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound dilutions.
-
Include "vehicle control" wells containing cells treated with medium and the same final concentration of DMSO.
-
Incubate for the desired treatment period (commonly 48 or 72 hours).[1][13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Interpretation
The potency of the compound is expressed as the IC50 value —the concentration at which it inhibits 50% of cell growth or viability.
Calculation:
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other readings.
-
Percentage Viability: Calculate for each compound concentration using the formula: % Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) x 100
-
IC50 Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) with a suitable software like GraphPad Prism to determine the IC50 value.
Example Data Summary:
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| BZ-01 | A549 (Lung) | 48 | 9.73 |
| BZ-01 | MCF-7 (Breast) | 48 | 8.91 |
| BZ-01 | HEP-G2 (Liver) | 48 | 10.93 |
| BZ-02 | A549 (Lung) | 48 | 15.21 |
| BZ-02 | MCF-7 (Breast) | 48 | 11.56 |
| Doxorubicin | A549 (Lung) | 48 | 0.85 |
Data is illustrative. Doxorubicin is often used as a positive control.[12]
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it kills cancer cells. This involves a series of assays targeting the most common mechanisms of benzimidazole action: cell cycle arrest and apoptosis.[4]
Caption: Proposed mechanisms of action for anticancer benzimidazoles.
Protocol for Cell Cycle Analysis
Principle: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[8] PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[8][15] An accumulation of cells in a specific phase after treatment suggests the compound induces cell cycle arrest at that checkpoint.[4]
Detailed Experimental Protocol: Materials:
-
Cells treated with the benzimidazole compound (at IC50 and 2x IC50 concentrations) and vehicle control for 24-48 hours.
-
PBS, ice-cold
-
70% Ethanol, ice-cold (for fixation)[16]
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest ~1 x 10⁶ cells from each treatment condition. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[16]
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample. Use appropriate software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase.[18]
Protocol for Apoptosis Detection
Principle: The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[19][20] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. PI is used concurrently to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[19]
Detailed Experimental Protocol: Materials:
-
Cells treated as described for cell cycle analysis.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest ~5 x 10⁵ cells per condition. Collect both adherent and floating cells, as apoptotic cells may detach.
-
Washing: Wash cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results are typically displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells/debris
-
Protocol for Molecular Target Analysis via Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[21][22] This technique is essential for validating the observations from flow cytometry. For instance, if a compound induces G2/M arrest, one would expect to see changes in the expression of G2/M regulatory proteins like Cyclin B1 and CDK1.[4] Similarly, if apoptosis is induced, changes in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be assessed.[4][21]
Detailed Experimental Protocol: Materials:
-
Cell lysates from treated and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit for protein quantification.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[23]
-
Primary antibodies specific to target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin as a loading control).
-
HRP-conjugated secondary antibody.[22]
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse treated cells on ice and quantify the total protein concentration using a BCA assay.[21]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by size via electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[23]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again with TBST. Add the ECL substrate and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of target protein.
Part 3: Preliminary In Vivo Efficacy Assessment
While in vitro assays are crucial for initial screening and mechanistic studies, they do not fully recapitulate the complex tumor microenvironment.[25] Therefore, promising compounds must be evaluated in animal models.[26][27] The subcutaneous human tumor xenograft model in immunodeficient mice is a standard and widely used preclinical model.[28][29]
Protocol Outline: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment and control groups. Administer the benzimidazole compound (via an appropriate route like oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight (as an indicator of toxicity), and general animal health regularly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and can be used for further analysis (e.g., histology, Western blotting).
Primary Endpoint: The main measure of efficacy is Tumor Growth Inhibition (TGI) , calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
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Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine. Retrieved February 17, 2026, from [Link]
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In vitro Cancer Drug Screening Services. (2019, February 15). Visikol. Retrieved February 17, 2026, from [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. Retrieved February 17, 2026, from [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved February 17, 2026, from [Link]
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Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). PubMed. Retrieved February 17, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. Retrieved February 17, 2026, from [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010, December 15). PubMed. Retrieved February 17, 2026, from [Link]
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In vivo screening models of anticancer drugs. (n.d.). CORE. Retrieved February 17, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved February 17, 2026, from [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025, July 29). Creative Diagnostics. Retrieved February 17, 2026, from [Link]
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Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). BosterBio. Retrieved February 17, 2026, from [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Institute of Anticancer Research. Retrieved February 17, 2026, from [Link]
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Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024, February 9). Creative Bioarray. Retrieved February 17, 2026, from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 17, 2026, from [Link]
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In vitro methods of screening of anticancer agents. (n.d.). SlideShare. Retrieved February 17, 2026, from [Link]
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Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. (2015, May 29). PLOS ONE. Retrieved February 17, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022, September 21). Royal Society Open Science. Retrieved February 17, 2026, from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). RSC Publishing. Retrieved February 17, 2026, from [Link]
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Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019, September 6). MDPI. Retrieved February 17, 2026, from [Link]
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Application Notes and Protocols for the In Vitro Screening of 2-butyl-1H-1,3-benzodiazol-5-amine
Introduction: Unlocking the Potential of the Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of FDA-approved drugs and clinical candidates. Its structural similarity to endogenous purines allows it to interact with a diverse array of biological targets. Derivatives have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The subject of this guide, 2-butyl-1H-1,3-benzodiazol-5-amine (hereafter referred to as Cmpd-BBA), is a novel benzimidazole derivative. A systematic in vitro screening campaign is essential to elucidate its biological activity profile, identify potential mechanisms of action, and determine its therapeutic promise.
This document provides a comprehensive, tiered strategy for the initial in vitro characterization of Cmpd-BBA. We move beyond simple endpoint assays to build a holistic understanding of the compound's effects, from broad cytotoxicity to specific molecular target engagement. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Phase 1: Foundational Viability and Cytotoxicity Assessment
Before investigating specific mechanistic pathways, it is imperative to establish the fundamental effect of Cmpd-BBA on cell viability. This initial phase determines the compound's therapeutic window and informs the concentration ranges for all subsequent, more complex assays. A compound that is broadly cytotoxic at low concentrations may be a candidate for oncology, whereas a non-cytotoxic compound might be better suited for immunomodulatory applications.[5]
Rationale for Cell Line Selection
The choice of cell lines is critical for generating relevant data. We propose a diverse panel to capture a range of potential outcomes.
| Cell Line | Type | Rationale for Inclusion |
| A549 | Human Lung Carcinoma | A common, robust cancer cell line for general cytotoxicity screening.[6] |
| MCF-7 | Human Breast Carcinoma | Represents a different cancer type; sensitive to various stimuli.[2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | A primary-like cell model crucial for angiogenesis assays.[7][8] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Primary immune cells essential for assessing immunomodulatory effects.[9] |
| HEK-293 | Human Embryonic Kidney Cells | Often used as a non-cancerous control to assess general toxicity.[2] |
Protocol 1: ATP-Based Cell Viability Assay
This protocol measures the level of ATP within a cell population, which is directly proportional to the number of metabolically active, viable cells.[10]
Materials:
-
Cmpd-BBA
-
Selected cell lines (e.g., A549, MCF-7, HEK-293)
-
Culture medium, FBS, and supplements
-
Sterile 96-well, clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-BBA in DMSO. Create a 2x working concentration serial dilution series (e.g., from 200 µM to 0.1 µM) in culture medium.
-
Dosing: Add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle controls (DMSO at the highest concentration used, typically ≤0.5%) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle controls and plot a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Phase 2: A Multi-Pronged Mechanistic Investigation
With foundational cytotoxicity data established, the screening process branches into several parallel paths to probe distinct, high-potential biological activities associated with the benzimidazole scaffold.
Caption: Tiered workflow for characterizing Cmpd-BBA bioactivity.
Path A: Oncology Focus - Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer.[8] Many small molecules exert their anti-cancer effects by disrupting this process. The endothelial tube formation assay is a robust in vitro model that recapitulates key steps of angiogenesis.[7][11][12]
Caption: Workflow for the HUVEC tube formation angiogenesis assay.
Protocol 2: Endothelial Tube Formation Assay
-
Plate Coating: Thaw Matrigel® (or equivalent basement membrane extract) on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVEC cells and resuspend in low-serum medium. Seed 1.5 x 10⁴ cells in 100 µL onto the polymerized gel.
-
Dosing: Immediately add 50 µL of medium containing Cmpd-BBA at various non-cytotoxic concentrations (as determined in Phase 1). Include a known angiogenesis inhibitor (e.g., Suramin) as a positive control and a vehicle (DMSO) as a negative control.
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Monitor periodically for tube formation.
-
Imaging and Analysis: Capture images of the tube networks using an inverted microscope. Quantify the results using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure total tube length, number of nodes, and number of branches. A significant reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.
Path B: Kinase Inhibition - Broad Kinome Profiling
The structural similarity of benzimidazoles to purines makes them prime candidates for kinase inhibitors.[6] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a common cause of disease, particularly cancer.[13] Rather than testing against individual kinases, a broad profiling screen against a large panel is the most efficient discovery method.[14][15][16]
Protocol 3: Kinase Panel Screening (General Workflow) This protocol outlines the standard procedure for utilizing a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology).[16][17]
-
Compound Submission: Prepare a high-concentration stock of Cmpd-BBA (e.g., 10 mM in 100% DMSO) of high purity.
-
Service Selection: Choose a kinase panel that covers a broad range of the human kinome (e.g., >300 kinases). Select a screening concentration, typically 1 µM or 10 µM, to identify initial hits. Most services use radiometric or mobility shift assays to measure enzyme activity.
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentration. Hits are typically defined as compounds causing >50% or >75% inhibition.
-
Follow-up: For significant hits, perform dose-response studies (IC50 determination) to confirm potency and selectivity. The service provider will typically offer this as a secondary screening option.
Caption: Cmpd-BBA could potentially inhibit a kinase in a key pathway.
Path C: Immunomodulation - Assessing Immune Cell Activation
Small molecules can either enhance or suppress immune responses, making them valuable for immuno-oncology or treating autoimmune diseases, respectively.[18][19] A primary screen measuring the secretion of key cytokines from immune cells upon stimulation provides a clear indication of immunomodulatory activity.[9][20]
Protocol 4: Cytokine Release Assay
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[9]
-
Cell Seeding: Seed PBMCs at 2 x 10⁵ cells/well in a 96-well U-bottom plate in RPMI-1640 medium.
-
Dosing: Add Cmpd-BBA at various non-toxic concentrations.
-
Stimulation: To half of the wells, add an immune stimulant (e.g., Lipopolysaccharide (LPS) for innate immunity or anti-CD3/CD28 beads for T-cell activation). Leave the other half unstimulated to assess the compound's intrinsic activity. Include positive (stimulant only) and negative (vehicle only) controls.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Analyze the supernatant for key pro-inflammatory (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Analysis: Compare cytokine levels in Cmpd-BBA-treated wells to controls. A significant increase suggests an immunostimulatory effect, while a decrease in the stimulated wells suggests an immunosuppressive effect.
Path D: GPCR Modulation - A Broad Target Class
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for over 30% of all approved drugs.[21] Screening Cmpd-BBA against a panel of GPCRs is a valuable strategy for identifying novel activities.
Screening Approach: Similar to kinase profiling, GPCR screening is most efficiently performed through specialized contract research organizations (CROs).[22][23] These services offer a wide range of assays, including:
-
Binding Assays: Radioligand or fluorescent ligand binding assays to detect direct interaction with the receptor.[22]
-
Functional Assays: Measurement of downstream signaling events like cAMP production, calcium mobilization, or β-arrestin recruitment.[21][24][25]
The compound would be submitted for an initial single-point screen against a diversity panel. Any confirmed hits would then be subjected to dose-response analysis to determine potency (EC50 or IC50) and efficacy.
Phase 3: Data Interpretation and Next Steps
The multi-faceted data generated from this screening cascade will provide a comprehensive initial profile of 2-butyl-1H-1,3-benzodiazol-5-amine.
-
If cytotoxic with anti-angiogenic activity: The compound is a promising lead for further oncology drug development. Next steps would include in vitro invasion assays and subsequent in vivo tumor models.
-
If a selective kinase inhibitor: The compound could be a targeted therapy. Follow-up work would involve cell-based target engagement assays (e.g., Western blot for downstream substrate phosphorylation) and structure-activity relationship (SAR) studies to improve potency and selectivity.
-
If immunomodulatory: The compound could be developed for immuno-oncology or autoimmune disease. Subsequent studies would involve characterizing the effects on specific immune cell subsets (e.g., T-cells, macrophages) and in vivo models of disease.
-
If a GPCR modulator: The identified target would guide further development. For instance, an agonist for a receptor involved in metabolic control could be pursued for diabetes.
Should a clear phenotypic effect (e.g., cytotoxicity) be observed without a hit in the target-based screens (kinase, GPCR), target deconvolution methods such as chemical proteomics or thermal proteome profiling could be employed to identify its molecular target.[26][27][28]
References
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Bishop, E. T., Bell, G. T., Bloor, S., Broom, I. J., Hendry, N. F., & Wheatley, D. N. (2001). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC. Available at: [Link]
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Kim, Y., et al. (2016). Recent Improvements in In Vitro Angiogenesis Assays. Journal of Cellular and Molecular Medicine. Available at: [Link]
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MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]
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AMSBIO. In Vitro Angiogenesis Assays. Available at: [Link]
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Latorraca, N. R., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]
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Pharmaron. Kinase Panel Profiling. Available at: [Link]
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Creative Bioarray. GPCR Screening Services. Available at: [Link]
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ibidi GmbH. Angiogenesis Assays. Available at: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
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Riaz, A., et al. (2021). Target Identification Approaches in Drug Discovery. ResearchGate. Available at: [Link]
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NJ Bio. Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]
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Frontiers in Pharmacology. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Available at: [Link]
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ScienceDirect. (2024). Identifying novel drug targets with computational precision. Available at: [Link]
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BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available at: [Link]
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Eurofins Discovery. Kinase Screening and Profiling. Available at: [Link]
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Challis, M. P., et al. (2022). Current and emerging target identification methods for novel antimalarials. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
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MalariaWorld. (2022). Current and emerging target identification methods for novel antimalarials. Available at: [Link]
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Invitrocue. Immunomodulatory Assays. Available at: [Link]
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Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]
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Pervez, H., et al. (2013). In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors. Chemical Biology & Drug Design. Available at: [Link]
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Frontiers in Bioengineering and Biotechnology. (2020). Advances in Microtechnology for Improved Cytotoxicity Assessment. Available at: [Link]
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Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemical Biology & Drug Design. Available at: [Link]
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Islam, M. R., et al. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Taylor & Francis Online. (2021). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Available at: [Link]
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MDPI. (2021). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Available at: [Link]
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MDPI. (2022). Discovery of Novel Small-Molecule Immunomodulators for Cancer Immunotherapy Using OB2C Technology. Available at: [Link]
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ResearchGate. (2012). Testing of immunomodulatory properties in vitro. Available at: [Link]
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Frontiers in Oncology. (2022). Small molecule innate immune modulators in cancer therapy. Available at: [Link]
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MDPI. (2021). An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide. Available at: [Link]
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PubChem. N-butyl-1H-1,3-benzodiazol-2-amine. Available at: [Link]
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da Silva, P. B., et al. (2021). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Journal of the Brazilian Chemical Society. Available at: [Link]
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ResearchGate. (2020). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Available at: [Link]
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Connect Journals. (2017). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Available at: [Link]
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Royal Society of Chemistry. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Available at: [Link]
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Application Note: A Practical Guide to High-Resolution NMR Sample Preparation for 2-butyl-1H-1,3-benzodiazol-5-amine
Abstract
This application note provides a detailed, field-proven protocol for the preparation of high-quality NMR samples of 2-butyl-1H-1,3-benzodiazol-5-amine. Benzimidazole derivatives are a cornerstone of medicinal chemistry and drug development, making their precise structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy a critical step in research. This guide moves beyond a simple checklist of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can consistently produce samples that yield high-resolution, unambiguous spectra. We address common challenges associated with aromatic amines, such as solvent selection, sample concentration, and the management of exchangeable protons, to create a self-validating protocol that enhances spectral quality and data reliability.
Foundational Principles: Analyte Characteristics and Their NMR Implications
A successful NMR experiment begins with a thorough understanding of the analyte. 2-butyl-1H-1,3-benzodiazol-5-amine is a small organic molecule featuring a benzimidazole core, a primary aromatic amine, and an aliphatic butyl chain. These structural features dictate its behavior in solution and directly influence the NMR sample preparation strategy.
-
Solubility Profile : The molecule possesses both hydrophobic (butyl chain, benzene ring) and hydrophilic/polar (amine and imidazole nitrogens) characteristics. This amphiphilic nature suggests good solubility in a range of common deuterated organic solvents. The choice of solvent is critical, as it not only needs to fully dissolve the analyte but also should not interfere with its signals.[1][2] Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. CDCl₃ is often a good starting point due to its low viscosity and ability to dissolve many organic compounds.[3]
-
Chemical Stability : Aromatic amines can be susceptible to oxidation. While the compound is generally stable, prolonged exposure to air and light should be minimized. Samples should be prepared fresh and stored in capped NMR tubes to prevent degradation and the ingress of atmospheric moisture.
-
Spectroscopic Considerations :
-
Amine (N-H) Protons : The protons on the primary amine (-NH₂) and the imidazole N-H are exchangeable. This can lead to several common spectral phenomena:
-
Signal Broadening : Rapid chemical exchange with trace amounts of water or acid can cause the N-H signals to become broad, sometimes to the point of being indistinguishable from the baseline.[4]
-
Variable Chemical Shift : The position of these N-H signals is highly dependent on solvent, concentration, and temperature.[5] In aromatic amines, these protons typically appear between 3-5 ppm.[4]
-
-
Paramagnetism : Contamination with paramagnetic ions (e.g., residual metal catalysts from synthesis) can cause significant line broadening for all signals in the spectrum.[6] Filtration is a critical step to remove any such particulate impurities.
-
Essential Materials and Equipment
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)
-
NMR tube caps
-
Small glass vials (e.g., 1-dram)
-
Pasteur pipettes and bulbs
-
Glass wool or a pre-packed filter pipette
-
Vortex mixer
-
Analytical balance
-
Deuterated solvents (e.g., Chloroform-d, DMSO-d₆)
-
Internal standard (if not pre-dissolved in solvent), typically Tetramethylsilane (TMS)[7]
Optimized Protocol for NMR Sample Preparation
This protocol is designed to maximize spectral resolution and minimize common issues. The core principle is to prepare the solution in a separate vial before transferring it to the NMR tube, which allows for effective dissolution and filtration.[6]
Analyte Concentration: A Balance of Sensitivity and Resolution
The amount of analyte required depends on the specific NMR experiment being performed. While higher concentrations reduce acquisition time, especially for insensitive nuclei like ¹³C, they can also increase solution viscosity, leading to broader lines in ¹H spectra. The following concentrations are recommended for a standard 600-700 µL sample volume.
| NMR Experiment | Recommended Mass (mg) | Typical Molar Concentration (mM) | Rationale |
| ¹H NMR | 5 - 25 mg | 13 - 66 mM | Provides excellent signal-to-noise in minutes. Lower end of the range improves resolution.[1][6] |
| ¹³C NMR | 50 - 100 mg | 132 - 264 mM | Needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus for a reasonable experiment time.[6] |
| 2D NMR (COSY, HSQC) | 20 - 50 mg | 53 - 132 mM | A moderate concentration that balances sensitivity requirements with the need for high resolution. |
Step-by-Step Experimental Workflow
-
Weigh the Analyte : Accurately weigh the desired amount of 2-butyl-1H-1,3-benzodiazol-5-amine and transfer it into a clean, dry glass vial.
-
Select and Add Solvent :
-
Rationale : The choice of deuterated solvent is paramount. It serves to dissolve the sample, provide a deuterium signal for the NMR's lock system, and eliminate large solvent peaks from the ¹H spectrum.[6]
-
Procedure : Begin with Chloroform-d (CDCl₃). Using a glass pipette, add approximately 0.6-0.7 mL of the solvent to the vial. If the compound does not fully dissolve, a more polar solvent like DMSO-d₆ should be used.[2]
-
-
Ensure Complete Dissolution : Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A clear, homogeneous solution is essential for a high-quality spectrum.[8]
-
Filter the Sample :
-
Rationale : Undissolved solids or particulate impurities will disrupt the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming. Filtration is a non-negotiable step for high-resolution NMR.
-
Procedure : Tightly pack a small plug of glass wool into the narrow section of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Using the pipette, carefully draw the sample solution and transfer it into a clean, properly labeled NMR tube.
-
-
Finalize and Mix : Ensure the final sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL).[1][8] Cap the NMR tube securely and gently invert it several times to ensure the solution is thoroughly mixed. Visually inspect the sample for any remaining particulates or cloudiness.
Visualization of the Preparation Workflow
The following diagram illustrates the logical flow of the NMR sample preparation protocol, emphasizing the key decision points and quality control steps.
Caption: A flowchart detailing the optimized protocol for NMR sample preparation.
Troubleshooting and Advanced Techniques
-
Problem: N-H Protons are Broad or Not Visible
-
Cause : This is often due to chemical exchange.
-
Solution - D₂O Shake : To confirm the presence of exchangeable N-H protons, add one drop of deuterium oxide (D₂O) to the NMR sample, cap it, shake vigorously, and re-acquire the ¹H spectrum. The N-H signals will disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.[5][7]
-
-
Problem: All Peaks are Broad and Poorly Resolved
-
Cause 1: Particulate Matter : The sample was not filtered properly.
-
Solution : Re-filter the sample into a clean tube.
-
-
Cause 2: High Concentration : The sample is too viscous.
-
Solution : Dilute the sample or prepare a new one at a lower concentration as recommended in the table above.
-
-
Cause 3: Paramagnetic Impurities : Trace metals may be present.[6]
-
Solution : Passing the solution through a small plug of silica or celite during filtration can sometimes help remove these impurities.
-
-
Conclusion
The protocol detailed in this application note provides a robust and reliable method for preparing high-quality NMR samples of 2-butyl-1H-1,3-benzodiazol-5-amine. By understanding the chemical nature of the analyte and implementing key steps such as pre-dissolution in a vial, mandatory filtration, and appropriate solvent selection, researchers can significantly enhance the quality and reliability of their NMR data. This foundational work is essential for accurate structural elucidation, purity assessment, and further investigation in drug discovery and development pipelines.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Chow, Y. L., & Mojelsky, T. W. (1974). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 52(1), 25-32.
- Maciel, G. E., & Pauwels, G. C. (1964). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 68(6), 1543–1546.
- Hackerman, N., & Hurd, R. M. (1961). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION, 17(7), 83-86.
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Irvine. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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ChemScore. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]
-
C&EN. (2024, October 2). Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research. Retrieved from [Link]
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- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 8. organomation.com [organomation.com]
Application Notes & Protocols: The Medicinal Chemistry Utility of 2-Butyl-1H-1,3-benzodiazol-5-amine
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry. Its structural rigidity, aromatic nature, and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it a "privileged scaffold" for designing biologically active molecules. Benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2] The biological activity is profoundly influenced by the nature and position of substituents on the benzimidazole core.[3] This guide focuses on a specific, promising derivative: 2-butyl-1H-1,3-benzodiazol-5-amine . The presence of a butyl group at the 2-position and an amine at the 5-position provides a versatile platform for developing targeted therapeutics. The lipophilic butyl chain can facilitate membrane permeability and occupy hydrophobic pockets in target proteins, while the 5-amino group serves as a crucial synthetic handle for further molecular elaboration and as a key hydrogen bonding moiety.
PART 1: Synthesis and Characterization
The synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine can be efficiently achieved through a well-established two-step sequence starting from commercially available materials. This approach, adapted from the Phillips-Ladenburg condensation, ensures high yields and purity.[4]
Synthetic Workflow Diagram
Caption: Synthetic route to 2-butyl-1H-1,3-benzodiazol-5-amine.
Protocol 1: Synthesis of 2-Butyl-5-nitro-1H-benzimidazole (Intermediate)
Rationale: This step constructs the core benzimidazole ring. The condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions is a robust and widely used method.[4] Pentanoic acid is chosen to install the 2-butyl group.
Materials:
-
4-Nitro-1,2-phenylenediamine (1.0 eq.)
-
Pentanoic Acid (1.2 eq.)
-
4 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Add pentanoic acid (1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of 2-Butyl-1H-1,3-benzodiazol-5-amine (Final Product)
Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this reduction, typically affording high yields of the desired amine with minimal side products.[4]
Materials:
-
2-Butyl-5-nitro-1H-benzimidazole (1.0 eq.)
-
10 wt. % Palladium on Carbon (5-10 mol %)
-
Methanol
-
Hydrogen Gas
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Dissolve the intermediate from Protocol 1 in methanol in a suitable hydrogenation vessel.
-
Carefully add 10 wt. % palladium on carbon to the solution.
-
Seal the vessel, purge with an inert gas, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-butyl-1H-1,3-benzodiazol-5-amine. The product is often of sufficient purity for subsequent use but can be further purified if necessary.
PART 2: Medicinal Chemistry Applications & Screening Protocols
The 2-butyl-1H-1,3-benzodiazol-5-amine scaffold is a promising starting point for several therapeutic areas. The 5-amino group can be readily derivatized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Targets & Applications
| Therapeutic Area | Potential Target(s) | Rationale for Scaffold | Key Derivatives to Explore |
| Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) | Benzimidazole derivatives have shown potent inhibitory activity against these key enzymes in Alzheimer's and Parkinson's disease pathology.[5][6] | Amides, sulfonamides, or carbamates at the 5-amino position to probe interactions in the enzyme active site. |
| Oncology | Tyrosine Kinases, Tubulin | The benzimidazole core is present in several kinase inhibitors and microtubule-destabilizing agents.[2] | N-alkylation or N-arylation of the 5-amino group to target specific kinase hinge-binding regions. |
| Infectious Disease | Bacterial and Fungal Enzymes | The benzimidazole scaffold is found in broad-spectrum antimicrobial and antifungal agents.[1][2] | Coupling with other heterocyclic moieties (e.g., thiazole, pyridine) known for antimicrobial activity.[7] |
| Cardiovascular Disease | Angiotensin II Receptor, Calcium Channels | Certain 2-substituted benzimidazoles exhibit significant vasodilation and antihypertensive properties.[2] | Synthesis of bioisosteres of known cardiovascular drugs incorporating the title scaffold. |
Protocol 3: In Vitro Screening for Acetylcholinesterase (AChE) Inhibition
Rationale: As a primary application, this protocol details the evaluation of 2-butyl-1H-1,3-benzodiazol-5-amine and its derivatives as potential inhibitors of AChE, a key target in Alzheimer's disease therapy.[5] The assay is based on the Ellman's method, which measures the product of the enzymatic reaction colorimetrically.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then in buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM). Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (Donepezil) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 100 µL of the AChE working solution to each well. Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of the DTNB solution, followed by 50 µL of the ATCI substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_compound / V_DMSO)).
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Screening Cascade Workflow
Caption: A typical drug discovery screening cascade for lead identification.
PART 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
The 5-amino group is the primary vector for SAR exploration. By synthesizing a library of derivatives, researchers can probe the chemical space around the core to optimize interactions with the target protein.
Hypothetical Mechanism of AChE Inhibition:
The benzimidazole core can engage in π-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine) in the active site gorge of AChE. The 2-butyl group can occupy a hydrophobic pocket, while the derivatized 5-amino group can form critical hydrogen bonds with residues at the periphery of the active site, contributing to both potency and selectivity.
Sources
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Scalable Process Protocol for 2-Butyl-1H-1,3-benzodiazol-5-amine
Executive Summary & Scope
This application note details the large-scale synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine , a critical pharmacophore and intermediate used primarily in the manufacturing of Angiotensin II Receptor Blockers (ARBs) such as Telmisartan .
Unlike bench-scale methods that prioritize yield over throughput, this protocol focuses on process intensification , cost-efficiency , and safety suitable for pilot and kilogram-scale production. The route selected avoids viscous polyphosphoric acid (PPA) melts and chromatographic purification, relying instead on aqueous acid catalysis and extractive crystallization.
Key Chemical Attributes
| Attribute | Detail |
| IUPAC Name | 2-butyl-1H-1,3-benzodiazol-5-amine |
| Common Name | 2-Butyl-5-aminobenzimidazole |
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| Key Application | Telmisartan API Intermediate |
| Solubility | Soluble in alcohols, DMSO; sparingly soluble in water (pH dependent) |
Retrosynthetic Strategy & Logic
The synthesis is designed as a linear, two-stage process. The "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) logic behind this route selection is defined below:
-
Stage 1: Phillips-Type Condensation:
-
Reaction: 4-Nitro-1,2-phenylenediamine (NOPD) + Valeric Acid
2-Butyl-5-nitrobenzimidazole. -
Logic: While PPA is common in literature, it creates massive waste disposal issues on scale due to high viscosity and phosphate content. We utilize 4N HCl as the condensing agent. It serves as both solvent and catalyst, allowing for easy workup via simple neutralization.
-
-
Stage 2: Catalytic Hydrogenation:
-
Reaction: 2-Butyl-5-nitrobenzimidazole + H₂
Product. -
Logic: Fe/HCl reduction is messy (iron sludge). Catalytic hydrogenation (Pd/C) is cleaner, offering a simple filtration workup and high purity suitable for GMP steps.
-
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting critical isolation points.
Figure 1: Process Flow Diagram (PFD) for the 2-stage synthesis of 2-butyl-5-aminobenzimidazole.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Butyl-5-nitrobenzimidazole
Objective: Cyclization of the diamine with the fatty acid chain.
Reagents:
-
4-Nitro-1,2-phenylenediamine (NOPD): 1.0 equiv
-
Valeric Acid (Pentanoic Acid): 1.2 equiv
-
Hydrochloric Acid (4N): 10-15 volumes (relative to NOPD weight)
Procedure:
-
Charging: Into a glass-lined reactor equipped with a reflux condenser and overhead stirrer, charge 4-Nitro-1,2-phenylenediamine.
-
Acid Addition: Add 4N HCl. The amine will dissolve, forming a salt suspension.
-
Reagent Addition: Add Valeric Acid.
-
Expert Insight: A slight excess of valeric acid ensures complete consumption of the more expensive diamine and drives the equilibrium toward the benzimidazole.
-
-
Reaction: Heat the mixture to reflux (~100–105°C). Maintain reflux for 4–6 hours.
-
Workup: Cool the reaction mass to 10–15°C.
-
Neutralization: Slowly add 20% NaOH or aqueous Ammonia to adjust pH to 8–9.
-
Critical Safety: This step is exothermic. Control addition rate to maintain internal temperature <25°C.
-
The product will precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid. Wash the cake copiously with water to remove inorganic salts (NaCl) and excess valeric acid.
-
Drying: Dry in a vacuum oven at 60°C.
-
Expected Yield: 85–92%
-
Purity: >95% (HPLC)
-
Stage 2: Reduction to 2-Butyl-1H-1,3-benzodiazol-5-amine
Objective: Chemoselective reduction of the nitro group without reducing the benzimidazole ring.
Reagents:
-
2-Butyl-5-nitrobenzimidazole (Stage 1 Product): 1.0 equiv
-
Palladium on Carbon (10% Pd/C, 50% wet): 5 wt% loading
-
Methanol or Ethanol: 10 volumes
-
Hydrogen Gas (H₂)
Procedure:
-
Inerting: Charge the nitro-intermediate and solvent (Methanol) into a hydrogenation autoclave. Nitrogen purge (3x) to remove oxygen.
-
Safety Note: Methanol + air + catalyst + hydrogen is an explosion hazard. Strict inerting is mandatory.
-
-
Catalyst Loading: Add Pd/C catalyst as a slurry in methanol to avoid dry sparks.
-
Hydrogenation: Pressurize with H₂ to 3–5 bar (45–75 psi). Heat to 40–50°C.
-
Agitation: Stir vigorously (gas-liquid mass transfer is the rate-limiting step).
-
Completion: Monitor H₂ uptake. Reaction usually completes in 2–4 hours.
-
IPC: HPLC should show disappearance of nitro-peak and appearance of amine peak.
-
-
Filtration: Filter the reaction mixture hot (or warm) through a Celite bed to remove the catalyst. Wash the bed with warm methanol.
-
Expert Insight: The amine product can be sensitive to oxidation in air if left in solution too long. Proceed immediately to concentration.
-
-
Crystallization: Concentrate the filtrate under reduced pressure to ~20% volume. Cool to 0–5°C to crystallize the product.
-
Alternative: Add water as an anti-solvent to force precipitation if yield is low.
-
-
Drying: Filter and dry under vacuum at 50°C.
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete cyclization or loss during neutralization. | Ensure reflux time is sufficient. Check pH of filtrate; if pH < 7, product remains as acid salt. |
| Sticky Solid (Stage 1) | Excess Valeric acid remaining. | Wash the wet cake with dilute sodium bicarbonate solution during filtration. |
| Incomplete Reduction | Catalyst poisoning or poor H₂ transfer. | Ensure NOPD starting material was sulfur-free. Increase agitation speed (RPM). |
| Colored Product (Stage 2) | Oxidation of amine. | Perform filtration under N₂ blanket. Add trace sodium metabisulfite during crystallization (optional). |
Impurity Profile
-
Regioisomers: The 4-nitro-1,2-phenylenediamine ensures the 5-nitro position.[3] However, tautomerism in the final product (H on N1 vs N3) makes the 5-amino and 6-amino positions chemically equivalent in solution unless N-alkylated.
-
Bis-amides: Over-reaction with valeric acid can lead to acylation of the amine. This is minimized by using HCl (acidic media prevents amine acylation).
Mechanism of Action (Chemical Pathway)
Understanding the mechanism ensures better control over side reactions.
Figure 2: Mechanistic pathway from condensation to reduction.
References
-
BenchChem. (2025).[4] Application Note: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives. Retrieved from 4
-
Scholars Research Library. (2011). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from 5
-
MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (Relevant for catalytic reduction mechanisms).[6] Retrieved from 7
-
Google Patents. (2011). CN102002002A - Preparation method of 5-aminobenzimidazole. (Describes the hydrogenation reduction process). Retrieved from 8
-
Sigma-Aldrich. 5-butyl-1H-1,3-benzodiazol-2-amine Product Page. (For physical property verification). Retrieved from 9
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 9. 5-butyl-1H-1,3-benzodiazol-2-amine | 30486-72-7 [sigmaaldrich.com]
Application Note: Antiproliferative Profiling and Cell Cycle Analysis of 2-butyl-1H-1,3-benzodiazol-5-amine
Abstract & Introduction
2-butyl-1H-1,3-benzodiazol-5-amine (CAS: 53623-27-1), hereafter referred to as BBA-5 , represents a critical scaffold in medicinal chemistry. The 2,5-disubstituted benzimidazole moiety is a privileged structure found in various therapeutic agents, ranging from anthelmintics (e.g., mebendazole) to broad-spectrum kinase inhibitors and tubulin polymerization disruptors.[1]
While often used as a synthetic intermediate, BBA-5 possesses intrinsic biological potential due to the lipophilic butyl chain at the C2 position—enhancing membrane permeability—and the primary amine at C5, which serves as a hydrogen bond donor/acceptor critical for interacting with residues in the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.[1]
Application Scope: This guide details a robust workflow for evaluating the antiproliferative potency and mechanism of action (MoA) of BBA-5. Unlike generic toxicity screens, this protocol is designed to distinguish between non-specific cytotoxicity and specific cell-cycle modulation (G2/M arrest), a hallmark of benzimidazole-class therapeutics.
Mechanism of Action (MoA) Hypothesis[1][2]
Benzimidazoles typically exert antiproliferative effects by binding to the
Figure 1: Benzimidazole Signaling & Apoptosis Pathway
Caption: Proposed mechanism where BBA-5 disrupts tubulin dynamics, triggering mitotic arrest and cell death.
Materials & Reagents
| Component | Specification | Storage | Critical Note |
| Test Compound | 2-butyl-1H-1,3-benzodiazol-5-amine | 4°C (Solid) | Hygroscopic; store with desiccant. |
| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | RT | Sterile filtered; use glass vials.[1] |
| Cell Line | HeLa (Cervical Cancer) or A549 (Lung Carcinoma) | LN2 | Highly responsive to tubulin inhibitors.[1] |
| Viability Reagent | CCK-8 (Cell Counting Kit-8) or Resazurin | 4°C | Superior sensitivity over MTT; no solubilization step needed. |
| Pos. Control | Nocodazole or Colchicine | -20°C | Standard G2/M arrest inducers. |
| Cell Cycle Stain | Propidium Iodide (PI) / RNase A Solution | 4°C | PI stains both DNA and RNA; RNase is mandatory.[1] |
Experimental Protocol
Phase 1: Compound Preparation (Solubility Management)[1]
Benzimidazoles with alkyl chains (butyl group) can exhibit poor aqueous solubility.[1] Proper stock preparation is the foundation of assay reproducibility.[1]
-
Stock Solution (100 mM): Weigh BBA-5 accurately. Dissolve in 100% DMSO. Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 37°C.
-
Working Solutions: Prepare serial dilutions in serum-free media immediately prior to treatment to prevent protein binding from masking potency during the dilution step.
-
Expert Tip: Keep final DMSO concentration < 0.5% in all wells to avoid solvent toxicity.[1]
-
Phase 2: Cytotoxicity Screening (Dose-Response)
Objective: Determine the IC50 value (concentration inhibiting 50% of growth).
-
Seeding:
-
Harvest cells at 80% confluency.[1]
-
Seed 5,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Readout (CCK-8 Method):
-
Add 10 µL of CCK-8 reagent directly to each well.
-
Incubate for 1–4 hours (monitor color change from pink to orange).
-
Measure Absorbance at 450 nm .
-
Phase 3: Cell Cycle Analysis (Flow Cytometry)[1]
Objective: Confirm if the cytotoxicity is driven by G2/M arrest (specific MoA) or non-specific necrosis.[1]
-
Seeding: Seed 2 x 10^5 cells/well in 6-well plates. Incubate overnight.
-
Synchronization (Optional but Recommended): Serum starve (0.1% FBS) for 12 hours to synchronize cells in G0/G1, sharpening the arrest peaks.
-
Treatment: Treat with BBA-5 at the IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting:
-
Fixation (Critical Step):
-
Wash pellet with ice-cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently.
-
Stop Point: Store at -20°C for at least 2 hours (up to 1 week).
-
-
Staining:
-
Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 10,000 events.
Data Analysis & Interpretation
Calculation of IC50
Normalize absorbance data using the following formula:
[1]Plot log(concentration) vs. Viability and fit using a non-linear regression (4-parameter logistic model).
Interpreting Flow Cytometry[1]
-
G0/G1 Peak (2N DNA): Normal resting/growing cells.[1]
-
S Phase: DNA synthesis (between 2N and 4N).[1]
-
G2/M Peak (4N DNA):
-
Sub-G1 Peak (<2N): Indicates DNA fragmentation (Apoptosis).[1]
Figure 2: Experimental Workflow
Caption: Parallel workflow for cytotoxicity screening and mechanistic validation.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Compound hydrophobicity (Butyl chain). | Warm media to 37°C before adding compound. Do not exceed 0.5% DMSO.[1] |
| High Background (CCK-8) | Reducing agents or turbidity. | Avoid media with phenol red if possible, or use a blank subtraction.[1] |
| Clumping in Flow Cytometry | Poor fixation technique.[1] | Add ethanol dropwise while vortexing.[1] Filter samples through 35µm mesh before running.[1] |
| No IC50 Convergence | Range too narrow. | Expand concentration range. Ensure max dose is at least 100 µM. |
References
-
Tonelli, M., et al. (2010).[1] "Benzimidazole derivatives as a new class of potential antitumor agents."[1] Bioorganic & Medicinal Chemistry.
-
Soderquist, R. G., & Eastman, A. (2016).[1] "The benzimidazole-based tubulin inhibitor, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, induces a distinct mechanism of cell death." Molecular Cancer Therapeutics.[1]
-
Zhang, L., et al. (2013).[1] "Design, synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents."[1][3][4][5][6] European Journal of Medicinal Chemistry.
-
Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 177843-66-2|2-(tert-Butyl)-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 5. ijrpc.com [ijrpc.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine
This guide provides in-depth troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine. As Senior Application Scientists, we have structured this document to address common challenges encountered in the laboratory, focusing on the underlying chemical principles to empower you to optimize your reaction yields and product purity.
Synthetic Strategy Overview
The most reliable and common route for synthesizing 2-butyl-1H-1,3-benzodiazol-5-amine is a two-step process. This strategy begins with the construction of the benzimidazole core via the Phillips-Ladenburg condensation, followed by the reduction of a nitro group to the target amine.
Step 1: Phillips-Ladenburg Condensation. The synthesis initiates with the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with pentanoic acid to form the intermediate, 2-butyl-5-nitro-1H-benzimidazole.[1][2]
Step 2: Nitro Group Reduction. The nitro intermediate is then reduced to the final product, 2-butyl-1H-1,3-benzodiazol-5-amine. This is typically achieved through catalytic hydrogenation or by using a chemical reducing agent like stannous chloride (SnCl₂).[3][4]
Caption: Overall synthetic workflow for 2-butyl-1H-1,3-benzodiazol-5-amine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis, offering potential causes and recommended solutions.[5]
Part 1: Synthesis of 2-butyl-5-nitro-1H-benzimidazole (Condensation Step)
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
Possible Causes & Solutions:
-
Insufficient Acid Catalyst/Dehydrating Agent: The Phillips-Ladenburg reaction requires a strong acid to protonate the carboxylic acid, making it a better electrophile, and to facilitate the removal of water.[2][6] Polyphosphoric acid (PPA) is highly effective as it serves as both the catalyst and a powerful dehydrating agent. If using mineral acids like HCl, ensure conditions are sufficiently harsh to drive off water, often requiring high temperatures (150-180°C).[7]
-
Poor Quality Starting Materials: Impurities in the 4-nitro-1,2-phenylenediamine or pentanoic acid can inhibit the reaction.[5] 4-nitro-1,2-phenylenediamine, in particular, can oxidize over time, leading to colored impurities.[5] Consider purifying starting materials if their quality is uncertain.
-
Inadequate Reaction Temperature or Time: This condensation typically requires elevated temperatures to overcome the activation energy for both acylation and the subsequent dehydrative cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a gradual increase in temperature may be necessary.
-
Atmospheric Moisture: The presence of excess water can shift the equilibrium away from the product. While some water is formed in situ, ensure your glassware is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen) if you suspect moisture contamination.
Q2: I'm observing significant side product formation. How can I improve selectivity?
Possible Causes & Solutions:
-
Diacylation: Although less common with aliphatic acids compared to aldehydes, it's possible for both amino groups of the diamine to react with pentanoic acid, especially if an activating agent is used. This can be minimized by using a stoichiometry close to 1:1 for the diamine and the acid.
-
Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can generate highly colored, tar-like impurities that complicate purification.[5] Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this issue.[5]
Caption: Troubleshooting workflow for low yield in the condensation step.
Part 2: Synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine (Reduction Step)
Q3: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?
Possible Causes & Solutions:
-
Catalyst Inactivity (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) can lose activity over time or if poisoned by impurities (e.g., sulfur compounds). Use fresh, high-quality catalyst. Ensure the reaction mixture is stirred vigorously to maintain suspension of the catalyst and facilitate contact with the substrate and hydrogen.
-
Insufficient Hydrogen Pressure: While many reductions proceed at atmospheric pressure, some substrates require higher pressures (e.g., 1-3 atm) for efficient conversion. Ensure your system is properly sealed and purged of air before introducing hydrogen.[1]
-
Inefficient Chemical Reducing Agent (for SnCl₂ Method): When using stannous chloride, the reaction is typically run in concentrated HCl or ethanol.[4][8] Ensure an adequate molar excess of SnCl₂·2H₂O is used (typically 3-5 equivalents). The reaction often requires heating to proceed at a reasonable rate.
Q4: The final product is dark and appears to be impure, even after the reaction is complete. What causes this?
Possible Causes & Solutions:
-
Oxidation of the Product: Aromatic amines, including benzimidazolamines, are highly susceptible to air oxidation, which can produce colored impurities.[3] Once the reduction is complete, it is crucial to perform the work-up quickly. If using catalytic hydrogenation, filter the catalyst promptly under an inert atmosphere. During extraction and concentration steps, minimizing exposure to air is beneficial.
-
Residual Metal Contamination: If using SnCl₂ or other metal-based reducing agents, residual tin salts can contaminate the product. The work-up typically involves basifying the acidic reaction mixture to precipitate tin hydroxides, which can then be filtered off. A thorough aqueous work-up is essential.
-
Incomplete Removal of Starting Material: The nitro-benzimidazole starting material is often yellow. A persistent yellow or orange color in your final product may indicate incomplete reduction. Check the reaction completion again with TLC.
Part 3: General & Purification Issues
Q5: I am struggling with the purification of the final amine product. What are the best methods?
Recommended Solutions:
-
Acid-Base Extraction: This is a highly effective method for purifying benzimidazoles, which are basic.[5] Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be carefully basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which is then collected by filtration or extracted back into an organic solvent.[5]
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The amine product may streak on silica; adding a small amount of triethylamine (~1%) to the eluent can help to obtain sharper bands.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-butyl-5-nitro-1H-benzimidazole
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1.0 eq.).
-
Reaction: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the diamine).
-
Addition of Acid: Slowly add pentanoic acid (1.1 eq.) to the mixture.
-
Heating: Heat the reaction mixture to 160-180°C and stir for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). The starting diamine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After cooling to about 80-90°C, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the slurry by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8. This should be done in an ice bath as the neutralization is highly exothermic.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the crude 2-butyl-5-nitro-1H-benzimidazole.
Protocol 2: Reduction to 2-butyl-1H-1,3-benzodiazol-5-amine (Catalytic Hydrogenation)
-
Reagents & Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude 2-butyl-5-nitro-1H-benzimidazole (1.0 eq.) in a suitable solvent like methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% relative to the substrate) to the solution.[1]
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 1-3 atm and stir the mixture vigorously at room temperature for 2-6 hours.[1]
-
Monitoring: The reaction can be monitored by TLC until the starting material is completely consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-butyl-1H-1,3-benzodiazol-5-amine. The product can be further purified as described in the purification section (Q5).
Data Summary Table
| Parameter | Step 1: Condensation | Step 2: Reduction (H₂, Pd/C) |
| Key Reagents | 4-nitro-1,2-phenylenediamine, Pentanoic Acid, PPA | 2-butyl-5-nitro-1H-benzimidazole, 10% Pd/C, H₂ |
| Solvent | PPA (or high-boiling solvent with mineral acid) | Methanol, Ethanol |
| Temperature | 160-180°C | Room Temperature |
| Typical Time | 3-5 hours | 2-6 hours |
| Catalyst Loading | N/A (PPA is reagent/solvent) | 5-10 mol% |
| Pressure | Atmospheric | 1-3 atm |
| Typical Yield | 60-85% (crude) | 80-95% (crude) |
| Monitoring | TLC (1:1 Hexane:EtOAc) | TLC (1:1 Hexane:EtOAc or 9:1 DCM:MeOH) |
References
-
Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Kumar, R., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 635-640. [Link]
-
Li, Y., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15. [Link]
-
Mihai, C. I., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2470-2477. [Link]
-
Milata, V., et al. (2011). Nitro and aminobenzimidazoles. Chemistry of Heterocyclic Compounds, 47(8), 1024-1033. [Link]
-
Phillips, A. M. M., et al. (2009). 'One-pot' nitro reduction–cyclisation solid phase route to benzimidazoles. Tetrahedron Letters, 50(35), 4974-4977. [Link]
- Google Patents. (2005).
-
Ali, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4943. [Link]
-
de la Torre, P., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1709. [Link]
-
Milata, V., et al. (2011). Nitro and aminobenzimidazoles. ResearchGate. [Link]
-
Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20. [Link]
-
Wang, X., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11, 8435-8439. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
-
Polat, K., et al. (2003). The electrochemical nitrobenzimidazoles on reduction of solid electrodes. Bulletin of Electrochemistry, 19(12), 555-562. [Link]
-
Chen, W., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Synthesis, 2008(10), 1545-1548. [Link]
-
Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Aminobenzimidazole
Welcome to the Technical Support Center for the synthesis of 5-aminobenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to identify and mitigate the formation of side products, thereby improving the yield and purity of your target molecule.
Troubleshooting Guide: Identifying and Resolving Side Product Formation
This section addresses specific experimental issues you may encounter during the synthesis of 5-aminobenzimidazole, which is commonly prepared via the cyclization of 4-nitro-1,2-phenylenediamine with formic acid, followed by the reduction of the resulting 5-nitrobenzimidazole.
Issue 1: My TLC plate shows multiple spots in addition to the desired 5-aminobenzimidazole.
Question: I've completed the synthesis and after workup, my TLC analysis reveals several unexpected spots. How can I identify these impurities and what might have caused them?
Answer: The presence of multiple spots on your TLC plate is a common issue that can arise from several side reactions occurring at different stages of the synthesis. Below, we break down the most probable side products and provide guidance on their identification.
Potential Side Products and Their Causes:
-
Incompletely Reacted Starting Material (4-nitro-1,2-phenylenediamine): This is one of the most common impurities. It is less polar than the final product and will have a higher Rf value on a normal phase silica gel TLC plate.
-
Cause: Insufficient reaction time or temperature during the cyclization step. The reaction of an o-phenylenediamine with a carboxylic acid, known as the Phillips-Ladenburg synthesis, often requires heat to drive the dehydration and cyclization.[1][2]
-
Identification: Compare the Rf of the spot with a standard of 4-nitro-1,2-phenylenediamine.
-
-
Incompletely Cyclized Intermediate (N-(2-amino-4-nitrophenyl)formamide): The reaction between 4-nitro-1,2-phenylenediamine and formic acid first forms an N-formylated intermediate, which then cyclizes to 5-nitrobenzimidazole. If the cyclization is incomplete, this formamide will be present.
-
Cause: Insufficient heating or the absence of a dehydrating agent can lead to the accumulation of this intermediate.[3]
-
Identification: This intermediate is expected to have a different polarity compared to both the starting material and the cyclized product. Its presence can be confirmed by mass spectrometry, where it would show a molecular ion peak corresponding to the addition of a formyl group to the starting diamine.
-
-
Partially Reduced Intermediates (e.g., 5-Nitrosobenzimidazole, 5-Hydroxylaminobenzimidazole): During the reduction of 5-nitrobenzimidazole, incomplete reduction can lead to the formation of these species.
-
Cause: Insufficient reducing agent, inactive catalyst (in case of catalytic hydrogenation), or non-optimal reaction conditions (temperature, pressure, pH).[4]
-
Identification: These intermediates are often unstable and may appear as transient spots on the TLC plate. Their presence can sometimes be inferred by a change in the reaction mixture's color. Mass spectrometry can be a powerful tool to identify their molecular weights.
-
-
Over-Formylated Side Products (e.g., N-formyl-5-aminobenzimidazole): If excess formic acid is used, especially under forcing conditions, formylation of the amino group of the final product can occur.
-
Cause: Use of a large excess of formic acid or prolonged reaction at high temperatures.
-
Identification: This side product will have a different Rf value and can be identified by NMR, where a formyl proton signal (around 8-8.5 ppm) would be observed, along with the disappearance of one of the N-H protons of the amino group. Mass spectrometry would show an increase in molecular weight corresponding to the addition of a formyl group (CHO).
-
-
Dimeric Impurities: Although less common under standard synthesis conditions, dimerization of benzimidazole derivatives can occur.[5]
-
Cause: Oxidative conditions or photolytic degradation can sometimes lead to the formation of dimeric species.
-
Identification: These high molecular weight impurities would have very low Rf values on TLC and can be readily identified by mass spectrometry.
-
Workflow for Side Product Identification:
Caption: Workflow for the identification of side products in 5-aminobenzimidazole synthesis.
Issue 2: The yield of 5-aminobenzimidazole is consistently low.
Question: My reaction seems to be working, but I am struggling to get a good yield of the final product. What are the likely causes and how can I optimize the reaction?
Answer: Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to optimizing your reaction conditions is key.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Cyclization | The equilibrium between the N-formylated intermediate and the cyclized 5-nitrobenzimidazole may not favor the product under your current conditions. | Increase the reaction temperature or time for the cyclization step. Consider using a dehydrating agent like polyphosphoric acid (PPA) to drive the reaction to completion.[3] |
| Incomplete Reduction | The reduction of the nitro group may not be going to completion. | For catalytic hydrogenation, ensure the catalyst is active and use sufficient hydrogen pressure and reaction time. For chemical reductions (e.g., with SnCl2 or Fe/HCl), ensure you are using a sufficient molar excess of the reducing agent.[4] |
| Product Degradation | 5-Aminobenzimidazole, being an aromatic amine, can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. | Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) where possible. Minimize the time the product is exposed to heat and air. |
| Sub-optimal pH | The pH of the reaction medium can significantly affect both the cyclization and reduction steps. | For the Phillips-Ladenburg cyclization, an acidic medium (like 4N HCl) is typically employed.[6] During the reduction and workup, the pH should be carefully controlled to ensure the product is in its desired form (free base or salt) for efficient isolation. |
| Loss during Workup | The product may be lost during extraction or purification steps. | Optimize your extraction solvent and the number of extractions. If performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery. |
Experimental Protocol: Optimizing the Cyclization Step
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine in 4N hydrochloric acid.
-
Reagent Addition: Add formic acid to the suspension.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Monitoring: Take aliquots of the reaction mixture at regular intervals, neutralize them, and analyze by TLC to determine the point of maximum conversion to 5-nitrobenzimidazole.
-
Workup: Once the reaction is complete, cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-aminobenzimidazole?
A1: The most widely adopted synthetic route involves a two-step process. The first step is the cyclization of 4-nitro-1,2-phenylenediamine with formic acid to yield 5-nitrobenzimidazole.[7] The second step is the reduction of the nitro group of 5-nitrobenzimidazole to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C and H2 gas) or with a chemical reducing agent like tin(II) chloride (SnCl2) in an acidic medium.[8]
Q2: What are the key analytical techniques to assess the purity of 5-aminobenzimidazole?
A2: The purity of 5-aminobenzimidazole is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] This technique allows for the separation and quantification of the main product and any impurities. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[4][11]
Q3: Can I use other reagents for the cyclization step instead of formic acid?
A3: Yes, other reagents can be used for the cyclization of o-phenylenediamines. For instance, reacting the diamine with aldehydes will yield a 2-substituted benzimidazole.[2] However, to obtain the unsubstituted benzimidazole core, formic acid is the most common and straightforward choice.
Q4: How can I minimize the formation of over-formylation byproducts?
A4: To minimize over-formylation, it is crucial to control the stoichiometry of formic acid. Use a minimal excess of formic acid and avoid unnecessarily high reaction temperatures or prolonged reaction times. Monitoring the reaction by TLC is essential to stop the reaction once the starting material is consumed and before significant formation of over-formylated products occurs.
Q5: What are the expected spectroscopic data for the main side products?
| Side Product | Expected ¹H NMR Features | Expected Mass Spectrum (m/z) |
| 4-nitro-1,2-phenylenediamine (Starting Material) | Aromatic protons in the range of 6.5-8.0 ppm, two distinct NH2 signals. | M+• at 153 |
| N-(2-amino-4-nitrophenyl)formamide | Aromatic protons, an NH2 signal, an NH signal, and a formyl proton signal (~8-8.5 ppm). | [M+H]+ at 182 |
| 5-Nitrosobenzimidazole | Aromatic protons, with potential for complex spectra due to tautomerism. | [M+H]+ at 148 |
| N-formyl-5-aminobenzimidazole | Aromatic protons, an NH signal, and a formyl proton signal (~8-8.5 ppm). | [M+H]+ at 162 |
Visualizing the Reaction and Side Reactions
The synthesis of 5-aminobenzimidazole is a multi-step process with potential for competing side reactions. The following diagram illustrates the main synthetic pathway and the points at which common side products can emerge.
Sources
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how to increase the solubility of 2-butyl-1H-1,3-benzodiazol-5-amine for biological assays
Welcome, Researcher. This guide is designed to provide practical, in-depth solutions for solubilizing challenging compounds, specifically focusing on the structural class represented by 2-butyl-1H-1,3-benzodiazol-5-amine , for use in biological assays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions in your experimental design.
The benzimidazole core, combined with a lipophilic butyl group, makes this compound poorly soluble in aqueous media, a common hurdle in drug discovery.[1][2] This guide will walk you through a logical, stepwise approach to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of 2-butyl-1H-1,3-benzodiazol-5-amine. What is the absolute first step I should take to prepare it for an assay?
The universally accepted first step is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3][4] This organic solvent is highly effective at dissolving a wide range of non-polar compounds.[5]
-
Why DMSO? DMSO is a powerful aprotic solvent that can disrupt the crystal lattice energy of solid compounds and solvate lipophilic molecules. It is miscible with water, making it suitable for subsequent dilution into aqueous assay buffers.
-
Recommended Concentration: Aim for a stock concentration between 10 mM and 50 mM. This provides a concentrated starting point that minimizes the final percentage of DMSO in your assay, reducing the risk of solvent-induced artifacts or toxicity.[6]
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium or buffer. What's happening?
This is a classic and expected problem known as "crashing out." Your compound is moving from a highly favorable organic environment (100% DMSO) to a highly unfavorable aqueous one. The lipophilic nature of the butyl-benzimidazole core causes the molecules to aggregate and fall out of solution.[7][8] The key is to make the aqueous environment more hospitable or to modify the compound itself to be more water-friendly.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
This is highly cell-line dependent. However, a widely accepted general rule is to keep the final concentration of DMSO at or below 0.5%, with many sensitive assays requiring <0.1%.[6][9][10] Concentrations above 1% are frequently reported to cause cytotoxic effects, alter cell membrane permeability, and interfere with assay readouts.[5][6][11]
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or any other solvent/excipient) as your treated samples to account for any effects of the solvent itself.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If your compound precipitates upon dilution from a DMSO stock, follow this troubleshooting workflow. The goal is to find the simplest method that maintains solubility without compromising biological activity.
Workflow for Solubilizing 2-butyl-1H-1,3-benzodiazol-5-amine
Caption: Decision workflow for solubilizing the target compound.
Strategy 1: pH Modification (The First Line of Attack)
The amine group at the 5-position of the benzimidazole ring is basic. This provides a powerful handle for increasing solubility through pH adjustment.[12][13] By lowering the pH of your buffer, you can protonate this amine (R-NH₂ → R-NH₃⁺), forming a salt. This charged species is significantly more soluble in polar solvents like water.[14][]
When to Use It:
-
For in vitro biochemical assays where the target protein's activity is stable at a lower pH.
-
When preparing dosing solutions for animal studies, as the compound will encounter the low pH of the stomach.
Causality: The formation of an in situ salt introduces an ionic character to the molecule. The strong ion-dipole interactions between the protonated amine and water molecules overcome the hydrophobic forces that cause the neutral molecule to aggregate, leading to enhanced solubility.[16]
Protocol: pH-Mediated Solubilization
-
Buffer Selection: Prepare your primary assay buffer (e.g., PBS, Tris) without its final pH adjustment.
-
Initial Dissolution: Dissolve the 2-butyl-1H-1,3-benzodiazol-5-amine powder directly into a small volume of acidic solution, such as 0.1 N HCl, to create a concentrated acidic stock (e.g., 10 mM).
-
Neutralization/Dilution: Slowly add this acidic stock solution dropwise into your main assay buffer with vigorous stirring.
-
Final pH Adjustment: Carefully adjust the pH of the final solution back up to the desired assay pH (e.g., 7.4) using a base like NaOH.
-
Verification: Visually inspect for any signs of precipitation (haziness, cloudiness). If the solution remains clear, you have successfully increased its kinetic solubility at the target pH. If it precipitates, the pH is too high to maintain solubility, and you should consider a lower final pH or an alternative strategy.
Strategy 2: Utilizing Co-solvents
If pH modification is not viable or sufficient, the next step is to make the aqueous buffer itself more "organic-like" by adding a water-miscible co-solvent.[17][18]
When to Use It:
-
When pH changes are incompatible with your assay.
-
In cell-based assays where the final co-solvent concentration can be kept within non-toxic limits.
Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the overall polarity of the solvent system.[][19] They disrupt the hydrogen-bonding network of water, lowering the dielectric constant and reducing the energy required to create a cavity for the non-polar solute.[]
Comparative Data for Common Co-solvents
| Co-Solvent | Typical Final Concentration Limit (Cell-based assays) | Key Properties & Considerations |
| Ethanol | < 1% | Can cause protein denaturation at higher concentrations. Good for many in vitro assays. |
| Propylene Glycol (PG) | < 2% | Generally well-tolerated. Often used in parenteral formulations. |
| PEG 400 | < 5% | Low toxicity, commonly used in both in vitro and in vivo formulations.[20] |
| DMSO | < 0.5% | Excellent solubilizer but has the highest potential for assay interference and cytotoxicity.[5][9][10] |
Protocol: Co-Solvent Formulation
-
Stock Preparation: Prepare a 10-50 mM stock solution of your compound in 100% DMSO (as in the initial FAQ).
-
Intermediate Dilution: Create an intermediate dilution of your stock in the chosen co-solvent (e.g., dilute the 50 mM DMSO stock 1:4 in PEG 400 to get a 10 mM stock in 20% DMSO/80% PEG 400).
-
Final Dilution: Add the intermediate stock to your aqueous assay buffer to reach the final desired concentration. This two-step dilution process helps to gradually lower the solvent polarity, preventing the compound from crashing out.
-
Verification: Ensure the final concentration of all organic solvents (DMSO + co-solvent) is below the tolerated limit for your specific assay and that a corresponding vehicle control is included.
Strategy 3: Complexation with Cyclodextrins
For the most challenging cases, especially when organic solvents must be avoided (e.g., certain in vivo applications), cyclodextrins are an excellent choice.[21][22]
When to Use It:
-
When aiming for a solvent-free or low-solvent formulation.
-
To improve bioavailability in animal studies.[23]
-
To reduce drug-induced irritation or toxicity.[21]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[21][24] The lipophilic butyl-benzimidazole portion of your compound can become encapsulated within the hydrophobic cavity, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows this entire complex to be readily dissolved in water.[25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[25]
Protocol: Formulation with HP-β-CD
-
Molar Ratio Determination: Start by evaluating a 1:1 and a 1:5 molar ratio of your compound to HP-β-CD.
-
Slurry Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v in water). Add your powdered compound to this solution to form a slurry.
-
Complexation: Vigorously stir or sonicate the slurry at room temperature or with gentle warming (40-50°C) for several hours (4-24 hours) to facilitate the formation of the inclusion complex.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) to confirm the final soluble concentration. This clear solution can then be used for your assays.
Final Checklist for Success
-
Characterize Your Compound: Understand that you are working with a lipophilic weak base.
-
Start Simple: Always begin with a 100% DMSO stock.
-
Be Systematic: If precipitation occurs, test strategies in order: pH modification → Co-solvents → Cyclodextrins.
-
Controls are Non-Negotiable: Always include a vehicle control matching the final solvent/excipient composition of your test article.
-
Validate Your Assay: Ensure that your chosen solubilization method does not interfere with your assay's endpoint (e.g., enzyme activity, cell viability, receptor binding).
This structured approach provides a robust framework for successfully solubilizing 2-butyl-1H-1,3-benzodiazol-5-amine and similar challenging compounds, ensuring the generation of reliable and reproducible data in your biological assays.
References
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
-
Di, L., & Kerns, E. H. (2006). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Various Authors. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
van Tonder, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 761-768. [Link]
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Jain, A., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Pharmaceutical Sciences. [Link]
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Gavali, S. M., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 1-8. [Link]
-
Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 565-577. [Link]
-
Mohammad, A., et al. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. [Link]
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Fenyvesi, É., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 3456. [Link]
-
Scientist Solutions Community. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
Sharma, N., & Nanjan, M. J. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 591-603. [Link]
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Adam, M., & Miller, W. K. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. ONdrugDelivery. [Link]
-
Quora User Community. (2017). What effects does DMSO have on cell assays? Quora. [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [https://www.nikon.com/products/microscope-solutions/casestudy/bio/201609_ cytotoxicity-of-dmso.htm]([Link]_ cytotoxicity-of-dmso.htm)
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]
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Patel, M. R., et al. (2014). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 4(2), 79-86. [Link]
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Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Maheshwari, R. K., et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 737-744. [Link]
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ResearchGate Community. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. [Link]
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Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
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Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 70(8), 912-922. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy. [Link]
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Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
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Hycult Biotech. (n.d.). Troubleshooting ELISA. [Link]
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Carolina Biological Supply. (n.d.). Frequently Asked Questions About Solution Preparation. [Link]
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de la Torre, P., et al. (2011). Solubility enhancement of an anthelmintic benzimidazole carbamate by association with dendrimers. Journal of the Brazilian Chemical Society, 22(6), 1158-1164. [Link]
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Sharma, A., et al. (2022). Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation, 2(2), 12-23. [Link]
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de la Torre, P., et al. (2011). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. ResearchGate. [Link]
-
Reddit User Community. (2022). ELISA Help! Can't figure out why I'm getting this precipitate???? Reddit. [Link]
-
PubChem. (n.d.). N-butyl-1H-1,3-benzodiazol-2-amine. [Link]
-
Li, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1018. [Link]
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Kumar, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(10), 1-10. [Link]
-
Procell Life Science & Technology. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
PubChem. (n.d.). 1,3-Benzodioxol-5-amine. [Link]
-
Advanced ChemBlocks Inc. (n.d.). 2-phenyl-1H-1,3-benzodiazol-5-amine. [Link]
-
MilliporeSigma. (n.d.). Benzo[d][21][26]dioxol-5-amine hydrochloride. [Link]
-
MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]
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troubleshooting poor separation in HPLC analysis of benzimidazole isomers
Current Status: Online Agent: Senior Application Scientist Ticket ID: BZ-ISO-SEP-001 Subject: Troubleshooting Poor Separation & Peak Shape of Benzimidazole Isomers
Executive Summary: The Benzimidazole Challenge
Benzimidazoles present a "perfect storm" for chromatographers due to two intrinsic chemical properties:
-
Basicity (pKa ~5.5–6.0): The imidazole ring protonates easily, leading to severe secondary interactions with residual silanols on silica columns (causing tailing).
-
Structural Isomerism:
-
Tautomerism (N-H): If the N1 position is unsubstituted, the 5- and 6-substituents interconvert rapidly (prototropic tautomerism). This often manifests as peak splitting or broadening rather than distinct peaks.
-
Regioisomerism (N-R): If N1 is alkylated, the 5- and 6-isomers are fixed, stable, and structurally almost identical. Separating these requires maximizing subtle selectivity differences (shape/
- interactions).
-
This guide addresses these specific failure modes.
Part 1: Diagnostic & Troubleshooting Modules
Module A: Peak Splitting vs. Co-elution
Is your peak splitting because of chemistry (tautomers) or physics (column void)?
Q: I see a split peak for my 5(6)-substituted benzimidazole. Is this separation or an artifact?
A: If your benzimidazole has a free N-H group, this is likely tautomerism , not physical separation. The 5- and 6-isomers exchange protons rapidly.
-
Diagnosis: Run the column at a higher temperature (e.g., 40°C
60°C).-
Result: If the peaks merge into one sharp peak, it is tautomerism (faster exchange rate).
-
Result: If resolution improves, they are distinct impurities or stable isomers.
-
-
Fix:
-
Increase Temperature: 50–60°C pushes the equilibrium to the "fast exchange" limit, sharpening the peak.
-
Raise pH: Operating at pH > 7 (if column permits) deprotonates the imidazole, often collapsing the tautomers into a single species.
-
Q: I have N-alkylated isomers (fixed 5- and 6-regioisomers) that co-elute on C18. How do I separate them?
A: C18 columns rely on hydrophobicity, which is nearly identical for these isomers. You need shape selectivity and
-
The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]
-
Mechanism: The aromatic ring in the stationary phase engages in
- stacking with the benzimidazole core. The electron density differences between the 5- and 6-positions (due to the substituent's inductive effect) create different interaction strengths with the Phenyl phase. -
Solvent Tuning: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that promotes
- interactions between the analyte and the stationary phase.
-
Module B: Peak Tailing & Retention Drift
Why do my peaks look like shark fins?
Q: My peaks are tailing severely (As > 1.5). Is the column dead?
A: Likely not. The protonated benzimidazole (cation) is ion-exchanging with residual silanols (anions) on the silica surface.
-
Immediate Fixes:
-
Buffer Strength: Increase buffer concentration to 20–25 mM . This swamps the silanol sites with buffer cations (e.g.,
or ), blocking the analyte from interacting. -
pH Adjustment:
-
Low pH approach: Ensure pH is < 3.0 to suppress silanol ionization (keep silanols as Si-OH).
-
High pH approach:[2] Use a hybrid column (e.g., Waters XBridge, Agilent Gemini) and run at pH 10. The benzimidazole will be neutral (uncharged), eliminating ionic interactions entirely.
-
-
Part 2: Experimental Protocols
Protocol 1: "Scouting Gradient" for Isomer Separation
Use this protocol to determine if your isomers can be separated by selectivity changes.
Reagents:
-
A: 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid.[2]
-
B: Methanol (preferred for selectivity) or Acetonitrile.
Column: Phenyl-Hexyl or PFP (e.g., Phenomenex Kinetex Biphenyl, Waters XSelect HSS PFP), 150 x 4.6 mm, 3–5 µm.
| Step | Time (min) | % B (MeOH) | Flow (mL/min) | Note |
| 1 | 0.0 | 5 | 1.0 | Equilibration |
| 2 | 20.0 | 95 | 1.0 | Linear Gradient |
| 3 | 25.0 | 95 | 1.0 | Wash |
| 4 | 25.1 | 5 | 1.0 | Re-equilibration |
| 5 | 30.0 | 5 | 1.0 | End |
Interpretation:
-
If isomers co-elute: Switch to Isocratic hold at the %B where the peak eluted in the gradient (e.g., if elution was at 12 min (~60% B), try isocratic 55% B).
Protocol 2: Buffer Selection Guide
| Buffer System | pH Range | Usage Case | Warning |
| 0.1% TFA | ~2.0 | General screening, suppresses silanols. | Strong ion-pairing; can suppress MS signal. |
| Ammonium Formate | 2.8 – 4.8 | MS-compatible, good peak shape. | Volatile; check pH stability over time. |
| Phosphate (K/Na) | 2.0 – 8.0 | Gold Standard for UV optical isomer separation. | Non-volatile (Do NOT use with MS). |
| Ammonium Bicarbonate | 9.0 – 10.5 | High pH for basic neutrals. | Requires high-pH stable column (Hybrid silica). |
Part 3: Visualizing the Logic
Diagram 1: The Troubleshooting Decision Tree
Follow this logic path to identify the root cause of your separation issue.
Caption: Decision tree for diagnosing benzimidazole HPLC issues. Blue: Decision points. Red: Critical failures. Green: Solutions.
Diagram 2: Tautomerism vs. Regioisomerism
Understanding the chemical difference is critical for method selection.
Caption: Classification of isomer types determines the chromatographic goal: collapsing dynamic tautomers vs. separating fixed regioisomers.
References
-
Sielc Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? Retrieved from [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Phillips Benzimidazole Synthesis
Welcome to the technical support center for the synthesis of benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Phillips benzimidazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Phillips benzimidazole synthesis?
The Phillips benzimidazole synthesis is a cyclocondensation reaction between an o-phenylenediamine and a carboxylic acid, typically catalyzed by a strong acid. The generally accepted mechanism proceeds in two key stages[1]:
-
N-Acylation: Initially, one of the amino groups of the o-phenylenediamine attacks the protonated carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.
-
Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. The resulting tetrahedral intermediate subsequently eliminates a second molecule of water to form the aromatic benzimidazole ring.
Caption: Mechanism of the Phillips Benzimidazole Synthesis.
Q2: How do I choose between using hydrochloric acid (HCl) and polyphosphoric acid (PPA) as the catalyst?
The choice between HCl and PPA is a critical decision that depends on the nature of your substrates and the desired reaction conditions.
-
Hydrochloric Acid (HCl): Typically used as a 4N aqueous solution, HCl is effective for the synthesis of benzimidazoles from low molecular weight aliphatic carboxylic acids.[1][2] The reaction is generally conducted by heating the mixture at reflux. For aromatic carboxylic acids, the Phillips synthesis with HCl often fails or gives low yields unless performed at high temperatures (180-190°C) in a sealed pressure vessel.[2]
-
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a powerful dehydrating agent. It is particularly useful for synthesizing 2-arylbenzimidazoles from aromatic carboxylic acids, where the cyclodehydration step is more challenging.[2][3] Reactions in PPA are typically run at higher temperatures (180-250°C). While effective, the work-up of PPA reactions can be more challenging due to the viscous nature of the acid and the need to hydrolyze it for product isolation.[2]
| Acid Catalyst | Recommended Substrates | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (4N) | Aliphatic carboxylic acids | Reflux (100-110°C) | Easy work-up | Ineffective for most aromatic acids at atmospheric pressure |
| Polyphosphoric Acid (PPA) | Aromatic carboxylic acids | 180-250°C | Potent dehydrating agent | Viscous, challenging work-up |
Q3: My reaction with an aromatic carboxylic acid is giving a very low yield. What are my options?
Low yields with aromatic carboxylic acids are a common issue in the classic Phillips synthesis.[2] Here are several strategies to address this:
-
Increase Reaction Temperature: Aromatic acids are less reactive than their aliphatic counterparts. If using HCl, the reaction may require elevated temperatures (180-190°C) in a sealed tube to drive the reaction to completion.[1][4]
-
Switch to Polyphosphoric Acid (PPA): As mentioned, PPA is often the reagent of choice for aromatic acids due to its strong dehydrating properties.[3]
-
Use a Carboxylic Acid Derivative: Instead of the free carboxylic acid, consider using a more reactive derivative such as an acid chloride or an ester. The reaction of o-phenylenediamines with acid chlorides can proceed under milder conditions, though it may yield mono- or di-acylated intermediates that require a subsequent cyclization step.[5]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the Phillips benzimidazole synthesis.
Caption: Troubleshooting Decision Tree for Phillips Synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause: The reaction conditions are not vigorous enough, especially for aromatic or sterically hindered carboxylic acids.
-
Expert Recommendation: For aliphatic acids in HCl, ensure the reaction is refluxing for an adequate amount of time (2-4 hours is a good starting point). For aromatic acids, if you are not obtaining a good yield with HCl at reflux, it is highly recommended to switch to PPA at a higher temperature (e.g., 200°C).[2][3] Alternatively, for reactions in HCl, consider using a sealed pressure vessel to safely reach higher temperatures.[4]
-
Potential Cause: Impure starting materials. o-Phenylenediamine is susceptible to air oxidation, which can lead to the formation of colored, polymeric materials that can interfere with the reaction.
-
Expert Recommendation: Ensure your o-phenylenediamine is of high purity. It should be a white to light tan solid.[6] If it has darkened significantly, consider purifying it by recrystallization or distillation under reduced pressure in an inert atmosphere.[7]
Problem 2: The Crude Product is Highly Colored (Yellow to Dark Brown)
-
Potential Cause: As mentioned above, this is almost always due to the oxidation of the o-phenylenediamine starting material. This is exacerbated by high temperatures in the presence of air.
-
Expert Recommendation:
-
Prevention: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Remediation: For the work-up, after neutralizing the reaction mixture and isolating the crude product, you can often remove a significant amount of color by treating a solution of the product with activated charcoal. A detailed protocol for decolorization can be found in established procedures.
-
Problem 3: Difficulty in Purifying the Final Product
-
Potential Cause: The crude product contains unreacted starting materials or non-basic side products with similar polarity to the desired benzimidazole.
-
Expert Recommendation: Utilize the basicity of the benzimidazole nitrogen for an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The benzimidazole product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and then neutralize it with a base (e.g., 10% NaOH) to precipitate the purified benzimidazole.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzimidazole using HCl
This protocol is adapted from the classic Phillips condensation method.[1]
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 4N hydrochloric acid.
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot water. If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol 2: Synthesis of 2-Phenylbenzimidazole using PPA
This protocol is a general procedure for the synthesis of 2-arylbenzimidazoles.[2][3]
Materials:
-
o-Phenylenediamine
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
10% Sodium Hydroxide Solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid and heat to approximately 150°C.
-
Add o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq) to the hot PPA.
-
Increase the temperature to 200-220°C and stir the mixture for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (you will need to quench a small aliquot of the reaction mixture with water and extract with an organic solvent to spot on the TLC plate).
-
After the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with 10% NaOH until the product precipitates.
-
Collect the crude product by filtration, wash extensively with water to remove phosphates, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
References
-
Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews, 1951 , 48 (3), 397–541. [Link]
-
Phillips, M. A. The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 1928 , 2393–2399. [Link]
-
Powers, L. J., et al. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center, 1962 . [Link]
-
Patel, M., et al. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 2021 , 26(21), 6649. [Link]
-
Roy, J., et al. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 2020 , 11(40), 10955-10961. [Link]
-
Houghtaling, M. A., et al. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 2021 , 86(24), 18076-18084. [Link]
-
Alaqeel, S. I. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 2017 , 21(2), 229-237. [Link]
-
Verma, A. & Joshi, S. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 2024 . [Link]
-
Leonard, N. J. & H. A. Laitinen. o-PHENYLENEDIAMINE. Organic Syntheses, 1941 , 21, 70. [Link]
-
Barluenga, J., et al. Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 2003 , 5, 133-136. [Link]
-
Houghtaling, M. A., et al. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton-Electron Transfer. ChemRxiv, 2021 . [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate, 2023 . [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 2023 , 6(2), 1-15. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate, 2023 . [Link]
-
Al-Ostath, A. I. H., et al. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 2024 . [Link]
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]
-
Rangaswamy, J., et al. Synthesis and characterization of new benzimidazole derivatives: Antibacterial, antioxidant and anti-inflammatory activity. ResearchGate, 2015 . [Link]
-
Heravi, M. M., et al. Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. SID, 2007 . [Link]
-
Patel, M., et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic targets. RSC Advances, 2021 , 11(21), 12547-12573. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Wikipedia. o-Phenylenediamine. [Link]
-
Liu, J., et al. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Organic & Biomolecular Chemistry, 2023 , 21(40), 8199-8203. [Link]
-
Kumar, A., et al. Synthesis and Pharmacological Profile of Benzimidazoles. SciSpace, 2021 . [Link]
-
Rithe, S. R., et al. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 2015 , 8(2), 213-217. [Link]
-
Ajani, O. O., et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic targets. RSC Advances, 2021 , 11(21), 12547-12573. [Link]
-
Sampath, P., et al. 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher, 2014 . [Link]
-
Sayapin, V. G., et al. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 2023 , 28(23), 7859. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
2-butyl-1H-1,3-benzodiazol-5-amine stability issues and degradation pathways
The following technical guide details the stability profile, degradation pathways, and handling protocols for 2-butyl-1H-1,3-benzodiazol-5-amine (CAS: 53623-27-1). This document is structured for researchers requiring high-fidelity control over their starting materials during drug development workflows.
Compound Identity:
-
Synonyms: 5-amino-2-butylbenzimidazole; 2-Butyl-1H-benzo[d]imidazol-5-amine
-
Molecular Formula:
[4]
Module 1: Visual Diagnosis & Initial Assessment
Use this quick-reference table to diagnose the state of your reagent immediately upon retrieval from storage.[1]
| Visual Indicator | Status | Chemical Cause | Action Required |
| Pale Yellow / Off-White Crystalline Powder | Optimal | Intact primary amine and benzimidazole core.[1] | Proceed with experiment. |
| Dark Orange / Brown Discoloration | Degraded (Stage 1) | Surface oxidation of the C5-amine to N-oxides or azo-linkages.[1] | Purify via recrystallization (EtOH/Water) or filtration if used in non-critical steps. |
| Black / Tar-like Clumps | Critical Failure | Extensive polymerization and oxidative coupling (formation of polyanilines/azo-dimers).[1] | Discard. Impurities will poison metal catalysts (e.g., Pd) in downstream coupling. |
| Wet / Sticky Texture | Compromised | Hygroscopic moisture absorption. | Dry under vacuum over |
Module 2: Chemical Stability & Degradation Pathways
The 2-butyl-1H-1,3-benzodiazol-5-amine scaffold presents two primary loci of instability: the electron-rich C5-primary amine and the N1/N3-imidazole nitrogen tautomerism .
The Oxidative Cascade (The "Browning" Effect)
The most common failure mode is the oxidation of the primary amine. Unlike simple aliphatic amines, the aromatic amine at position 5 is conjugated with the benzimidazole ring, making it susceptible to Radical Cation formation under atmospheric oxygen and light.
Mechanism:
-
Initiation: Light or trace metal ions trigger the loss of an electron from the
group, forming a radical cation. -
Propagation: This radical reacts with
to form Hydroxylamines ( ). -
Coupling: Hydroxylamines condense with unreacted amines to form Azo dimers (
) or oxidize further to Nitro species ( ). These highly conjugated species absorb blue light, resulting in the characteristic brown color.
Tautomeric Equilibrium & HPLC Ghosting
The benzimidazole proton on N1 is labile. In solution, this molecule exists in rapid equilibrium between the 1H- and 3H- tautomers.
-
Impact: On HPLC, this can appear as peak broadening or "splitting" depending on the pH of the mobile phase.
-
Risk: If the N1-nitrogen is not protected during alkylation reactions, you will obtain a mixture of N1- and N3- regioisomers, which are difficult to separate.
Degradation Pathway Diagram
The following diagram illustrates the oxidative degradation flow and the tautomeric shift that complicates analysis.
Caption: Figure 1.[6][7][8] Oxidative degradation pathways of 5-aminobenzimidazole derivatives leading to colored azo-impurities, and the tautomeric equilibrium affecting analytical chromatography.
Module 3: Storage & Handling Protocols[1]
Storage Specifications
-
Temperature: Long-term storage at -20°C is recommended to arrest oxidation kinetics. Short-term (weeks) at 2-8°C is acceptable.[1]
-
Atmosphere: Strictly Inert. Store under Argon or Nitrogen. The amine is an oxygen scavenger.
-
Container: Amber glass vials (UV protection) with Teflon-lined caps. Avoid simple polyethylene bags as oxygen permeates them over time.
Solubilization & Reaction Setup
-
Solvent Compatibility:
-
Excellent: DMSO, DMF, Methanol, Ethanol.
-
Poor:[1] Water (unless pH < 4), Hexanes, Toluene.
-
-
Protocol for Dissolution:
-
Purge the solvent with nitrogen for 10 minutes before adding the solid.
-
If using DMSO, ensure it is fresh; old DMSO accumulates peroxides which accelerate amine oxidation.
-
Do not sonicate for extended periods without cooling; heat accelerates degradation.
-
Module 4: Troubleshooting FAQ
Q1: I see a "ghost peak" or split peak on my HPLC chromatogram. Is my compound impure?
-
Diagnosis: Likely Tautomerism , not impurity.
-
Fix: Adjust your mobile phase pH. Benzimidazoles have a pKa around 5.5.
-
Solution: Run the HPLC at pH > 8 (using ammonium bicarbonate) to deprotonate, or pH < 3 (using 0.1% TFA/Formic Acid) to fully protonate. Operating near the pKa (pH 5-6) causes peak splitting due to rapid proton exchange.
-
Q2: My reaction yield is low, and the mixture turned black immediately upon adding the catalyst.
-
Diagnosis: Catalyst Poisoning by Oxidation Products. The "black" azo-dimers coordinate strongly to Palladium (Pd) or Copper (Cu) catalysts, deactivating them.
-
Fix: Pre-treat your amine starting material.[6] Recrystallize from Ethanol/Water (9:1) containing a pinch of sodium dithionite (reducing agent) to remove oxidized impurities before adding the catalyst.
Q3: Can I use the hydrochloride salt version to improve stability?
-
Answer: Yes. Converting the free base to the Dihydrochloride salt (CAS: 1197821-90-1) significantly improves shelf-life. The protonation of the amine reduces its electron density, making it resistant to oxidation.
-
To regenerate free base: Dissolve salt in water, neutralize with saturated
, and extract into Ethyl Acetate.
-
References
-
ChemicalBook. (2021). 1H-Benzimidazol-5-amine, 2-butyl- (CAS 53623-27-1) Product Properties.[1][4] Retrieved from
-
Santa Cruz Biotechnology. (n.d.). General Stability of Benzimidazole Derivatives and Storage Guidelines. Retrieved from
-
National Institutes of Health (NIH). (2000). Degradation mechanism and stability of 5-aminolevulinic acid (Analogous Amine Oxidation Mechanism).[1] J Pharm Sci. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride Product Specification. Retrieved from
-
Gondal, H. Y., et al. (2011).[9] New Antibacterial Peptide Analogs of 5-Aminobenzimidazoles (Synthesis and Stability). Journal of the Korean Chemical Society. Retrieved from
Sources
- 1. 177843-66-2|2-(tert-Butyl)-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. 1H-Benzimidazol-5-amine,2-butyl-(9CI) | 53623-27-1 [amp.chemicalbook.com]
- 4. cas 53623-27-1|| where to buy 2-Butyl-1H-benzo[d]imidazol-5-amine [english.chemenu.com]
- 5. 5-butyl-1H-1,3-benzodiazol-2-amine | 30486-72-7 [sigmaaldrich.com]
- 6. arabjchem.org [arabjchem.org]
- 7. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
challenges in the purification of polar benzimidazole derivatives
Technical Support Center: Purification of Polar Benzimidazole Derivatives
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BZ-PUR-001 Subject: Troubleshooting Guide for Isolation & Purification
Welcome to the Technical Support Center
You have reached the Tier 3 support desk. I understand you are working with polar benzimidazole derivatives—a class of molecules notorious for "oiling out" during crystallization and "streaking" (tailing) on silica gel. These issues arise from the amphoteric nature of the benzimidazole core: the imidazole nitrogen is basic (
Below are the specific troubleshooting protocols for the most common failure modes we see in the field.
Case #1: The "Comet" Effect (Severe Tailing on Silica)
User Issue: "My compound streaks from the baseline to the solvent front on TLC and elutes as a broad, dilute band during flash chromatography. I'm using DCM:MeOH."
Diagnosis:
This is "silanol dragging." The basic nitrogen (
The Fix: The "Ammonia-Flush" Protocol Do not just add more Methanol; it dissolves silica and worsens resolution. You must suppress the ionization of the silica or the amine.
Step-by-Step Protocol:
-
Switch Modifiers: Instead of Triethylamine (TEA), use Ammonium Hydroxide (
) . TEA is difficult to remove (high boiling point) and can form salts. Ammonia is volatile. -
Prepare "Ammoniated Methanol":
-
Take 900 mL of MeOH.
-
Add 100 mL of concentrated
(28-30%). -
Note: This is your "B" solvent.
-
-
Run the Gradient:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Ammoniated Methanol (10%
in MeOH) -
Gradient: 0% to 10% B. (This effectively delivers 0-1% Ammonia).
-
Why this works: The ammonia competes for the acidic silanol sites more aggressively than your benzimidazole, effectively "capping" the column and allowing your compound to elute as a tight band [3].
Figure 1: Decision logic for troubleshooting peak shape issues in normal phase chromatography.
Case #2: The "Brick" (Solubility & Loading Issues)
User Issue: "My crude product is insoluble in DCM and Hexanes. It only dissolves in DMSO or DMF, but I can't inject that onto a normal phase column."
Diagnosis: Injecting DMSO/DMF onto a silica column causes the "solvent effect"—the strong solvent carries your compound down the column, destroying separation.
The Fix: Solid Deposition (Dry Loading) You must eliminate the injection solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude benzimidazole in the minimum amount of MeOH or DCM/MeOH. If necessary, use a few drops of DMSO to assist, but keep it minimal.
-
Adsorption: Add Celite 545 or clean Silica Gel to the flask. Ratio: 2 grams of solid support per 1 gram of crude product.
-
Evaporation: Rotovap to dryness. You should be left with a free-flowing powder.[1]
-
Troubleshoot: If it's sticky/gummy, you have residual DMSO. Add DCM and rotovap again, or add more Celite.
-
-
Loading: Pour the powder into a solid load cartridge (or on top of the column bed if packing manually) [4].
Case #3: The "Ghost" (Reverse Phase Retention Failure)
User Issue: "I switched to C18 (Reverse Phase) because of the polarity, but my compound elutes in the void volume (dead time). It's not retaining."
Diagnosis:
This is a pH mismatch. At neutral or acidic pH (pH < 5), the benzimidazole nitrogen is protonated (
The Fix: pH Switching You must deprotonate the molecule to make it neutral (hydrophobic).
Quantitative Data: Buffer Selection Guide
| Target pH | Buffer System | State of Benzimidazole ( | Retention on C18 |
| pH 2.5 | 0.1% Formic Acid | Protonated ( | Poor (Elutes early) |
| pH 7.0 | 10mM Ammonium Acetate | Mostly Neutral | Moderate |
| pH 9.5 | 10mM Ammonium Bicarbonate | Neutral ( | Excellent |
Critical Warning: Standard silica-based C18 columns dissolve at pH > 8.0.[2]
-
Solution: Use a "Hybrid" column (e.g., Waters XBridge, Phenomenex Gemini) or a Polymer column if working at pH 9-10 [5, 6].
Figure 2: Impact of Mobile Phase pH on Benzimidazole Retention in Reverse Phase Chromatography.
Case #4: The "Goo" (Crystallization Failure)
User Issue: "I'm trying to recrystallize to avoid a column. It comes out as an oil, not a solid."
Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This is common with benzimidazoles due to their high melting points and polarity.
The Fix: Trituration and Solvent Pairing
Step-by-Step Protocol:
-
The "Dissolve-Hot" Test: Try Acetonitrile (ACN) . Many polar benzimidazoles are soluble in boiling ACN but crystallize upon cooling.
-
The Anti-Solvent Drop:
-
Dissolve the "oil" in a minimum amount of Methanol or Acetone.[3]
-
Slowly add Diisopropyl Ether (DIPE) or MTBE until cloudiness persists.
-
Crucial Step: If it oils out again, reheat until clear, then let it cool very slowly in a warm water bath (insulate the flask). Rapid cooling promotes oiling.
-
-
Seed It: If you have even a speck of solid from a previous impure batch, add it when the solution is at room temperature.
References
-
BenchChem. (2025).[1][4][5] Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.6[7]
-
Mumcu, A., & Küçükbay, H. (2015).[8] Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magn Reson Chem. 8[8]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.9[7][10]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.11[7]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.12[7]
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?2[7][10][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. chiraltech.com [chiraltech.com]
- 13. apps.dtic.mil [apps.dtic.mil]
method refinement for consistent synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine
Technical Support Center: Synthesis & Refinement of 2-butyl-1H-1,3-benzodiazol-5-amine
Case ID: #BENZ-5AM-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the synthesis and purification of 2-butyl-1H-1,3-benzodiazol-5-amine (also known as 5-amino-2-butylbenzimidazole). This scaffold is a critical intermediate in the synthesis of Angiotensin II receptor antagonists and various kinase inhibitors.
Users frequently report issues with regio-isomer confusion , oxidative instability of the final amine, and purification difficulties due to the amphoteric nature of the benzimidazole core. This guide refines the standard Phillips condensation and nitro-reduction sequence to maximize yield and purity.
Part 1: The Synthetic Pathway (Visualized)
The synthesis consists of two primary stages: the construction of the benzimidazole core via Phillips condensation, followed by the chemoselective reduction of the nitro group.
Figure 1: Two-step synthetic route from commercially available diamine to the target 5-amino benzimidazole.
Part 2: Step-by-Step Method Refinement
Module 1: The Phillips Condensation (Ring Formation)
Objective: Synthesize 2-butyl-5-nitro-1H-benzimidazole. Reagents: 4-Nitro-1,2-phenylenediamine, Valeric acid (Pentanoic acid), 4M HCl.[1]
Optimized Protocol:
-
Stoichiometry: Suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in 4M HCl (10-15 volumes).
-
Why: Dilute acid (1-2M) often leads to incomplete cyclization, stopping at the mono-amide intermediate.[1] 4M HCl ensures rapid dehydration to the ring.
-
-
Addition: Add Valeric acid (1.5 eq).
-
Note: Valeric acid is a liquid. Excess is used to drive the equilibrium, but too much makes workup oily.
-
-
Reflux: Heat to reflux (~105°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Workup (Critical): Cool to room temperature. Neutralize carefully with NH₄OH to pH ~8–9.
-
Observation: The product should precipitate as a yellow/tan solid.
-
Refinement: If a sticky oil forms (common with valeric acid derivatives), decant the aqueous layer and triturate the oil with cold diethyl ether or hexanes to induce crystallization.
-
Troubleshooting Guide (Q&A):
| Issue | Probable Cause | Corrective Action |
| Product is an oil/gum | Residual Valeric Acid | Triturate with hexanes/ether. Valeric acid is soluble in hexanes; the benzimidazole is not. |
| NMR shows "split" peaks | Tautomerism | Normal behavior. In solution, the H on N1 hops between N1 and N3, making the 5-NO2 and 6-NO2 positions equivalent on the NMR time scale or appear as broadened mixtures. |
| Low Yield (<50%) | Incomplete Cyclization | Check acid strength. If using <4M HCl, increase concentration.[2] Alternatively, use Polyphosphoric Acid (PPA) at 140°C for difficult substrates.[1] |
Module 2: Nitro Reduction (The Sensitive Step)
Objective: Reduce nitro group to amine without over-reducing the ring or oxidizing the product. Reagents: 10% Pd/C, Hydrogen (balloon), Methanol/Ethanol.[1]
Optimized Protocol:
-
Dissolution: Dissolve the nitro-intermediate in Methanol (MeOH).
-
Refinement: If solubility is poor, use warm Ethanol (EtOH) or add a small amount of THF.[1]
-
-
Catalyst: Add 10% Pd/C (5–10 wt% loading).
-
Safety: Add catalyst under a nitrogen stream to prevent ignition of solvent vapors.
-
-
Reduction: Purge with H₂ and stir under H₂ balloon pressure for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
CRITICAL: Do not let the filter cake dry out completely in air (pyrophoric risk). Wash with MeOH.
-
-
Isolation: Concentrate the filtrate immediately under reduced pressure.
Troubleshooting Guide (Q&A):
| Issue | Probable Cause | Corrective Action |
| Product turns purple/brown | Air Oxidation | 5-aminobenzimidazoles are electron-rich and oxidize easily. Store under Argon/Nitrogen. Use immediately in the next step. |
| Reaction stalls | Catalyst Poisoning | Sulfur impurities from the starting diamine or valeric acid can poison Pd. Switch to Fe/Acetic Acid reduction (Iron powder, reflux in AcOH/EtOH). |
| Product is water-soluble | Amphoteric Nature | The product has a basic amine and a basic imidazole ring. Do not use strong acid during workup. Keep pH > 8 for extraction into organics (EtOAc).[1] |
Part 3: Advanced Troubleshooting Logic
Use this decision tree when standard protocols fail.
Figure 2: Troubleshooting logic for common failure modes in benzimidazole synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the NMR of the intermediate show broad signals? A: This is due to annular tautomerism . The proton on the imidazole nitrogen (N-H) exchanges rapidly between N1 and N3. This makes the C5 and C6 positions of the benzene ring average out on the NMR timescale. This is a characteristic feature of unsubstituted benzimidazoles and does not indicate impurity.
Q2: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is an effective alternative and is often more robust against sulfur poisoning. However, it is more pyrophoric.[1] If using Raney Ni, ensure the pH is slightly basic, as it degrades in acidic media.[1]
Q3: How do I store the final amine? A: The 5-amine is sensitive to light and air.
-
Short term: Store as a solid under nitrogen at 4°C.
-
Long term: Convert it to the hydrochloride salt (treat with HCl in ether). The salt form is significantly more stable against oxidation.
Q4: My valeric acid smells terrible. Is this normal? A: Yes, valeric acid (pentanoic acid) has a potent, unpleasant odor.[1] All transfers should be performed in a fume hood. The final benzimidazole product should be odorless; a lingering smell indicates residual valeric acid which must be removed via hexane trituration.
References
-
BenchChem. (2025).[3][4][5][6] An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Link (Accessed via Search 1.14).[1] Note: Adapted as primary proxy for 2-butyl analog synthesis conditions.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Link (Accessed via Search 1.2).[1]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Link (Accessed via Search 1.1).[1]
-
Organic Process Research & Development. (2010). Process development for benzimidazole intermediates. ACS Publications. Link (General reference to journal scope on benzimidazole optimization).[1]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives. Link (Accessed via Search 1.16).
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
overcoming low cell permeability of benzimidazole compounds
Technical Support Center: Benzimidazole Permeability Optimization Ticket ID: BZ-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Introduction: The Benzimidazole Paradox
Welcome to the Technical Support Center. You are likely here because your benzimidazole hit compound shows excellent potency (
This is a structural feature, not a bug. The benzimidazole scaffold possesses a high lattice energy due to strong intermolecular hydrogen bonding (NH donor), leading to "brick dust" properties—high melting points and low solubility. Furthermore, the NH moiety often makes these compounds substrates for efflux transporters (P-gp/ABCB1), actively pumping them out of cells.
This guide provides three distinct workflows to resolve this: Chemical Modification , Formulation Engineering , and Assay Optimization .
Module 1: Chemical Optimization (The "Root Cause" Fix)
Diagnosis: High Hydrogen Bond Donor (HBD) count and high Polar Surface Area (PSA) are preventing passive diffusion or triggering efflux.
Strategy: Transient N-Masking (Prodrugs)
Direct alkylation of the benzimidazole nitrogen often abolishes biological activity (e.g., loss of H-bond interaction with the target). The superior strategy is a prodrug approach —masking the NH group with a labile moiety that improves lipophilicity and permeability, then hydrolyzes intracellularly.
Recommended Modification: N-acyloxyalkyl or N-alkoxycarbonyl derivatives.
Technical Rationale:
-
Lipophilicity: Masking the NH removes a hydrogen bond donor, lowering the desolvation energy required to enter the lipid bilayer.
-
Efflux Evasion: P-gp recognition often relies on H-bond donors. Capping the NH can convert a P-gp substrate into a non-substrate.
Decision Logic for Chemical Modification
Figure 1: Decision tree for structural modification of benzimidazoles based on physicochemical properties.
Module 2: Formulation Engineering (The "Delivery" Fix)
Diagnosis: Your compound is permeability-limited because it is solubility-limited. In aqueous assays, it precipitates before establishing a concentration gradient.
Strategy: Amorphous Solid Dispersion (ASD)
Crystalline benzimidazoles require high energy to break the crystal lattice. ASDs lock the compound in a high-energy amorphous state using a polymer matrix, creating a "spring and parachute" effect for supersaturation.
Recommended Polymer: PVP-VA64 (Copovidone) or HPMCAS.
Protocol: Preparation of Benzimidazole ASD (Solvent Evaporation)
-
Selection: Choose a polymer ratio of 1:3 (Drug:Polymer).
-
Dissolution: Dissolve 100 mg of Benzimidazole and 300 mg of PVP-VA64 in a common solvent (e.g., Methanol or Acetone/Ethanol 1:1). Ensure total clarity.
-
Evaporation: Use a rotary evaporator at 40°C under reduced pressure until a dry film forms.
-
Drying: Vacuum dry the residue for 24 hours to remove residual solvent.
-
Pulverization: Gently mill the solid into a fine powder.
-
Verification: Confirm amorphous state via DSC (absence of melting endotherm) or XRPD (halo pattern).
Data Comparison: Crystalline vs. ASD
| Parameter | Crystalline Benzimidazole | Amorphous Solid Dispersion (ASD) |
| Lattice Energy | High (Stable) | Low (High Energy) |
| Apparent Solubility | < 5 µg/mL | > 150 µg/mL (Supersaturated) |
| Dissolution Rate | Slow | Rapid (Burst Release) |
| Permeability (Caco-2) | Low (Solubility Limited) | Improved (Flux driven by supersaturation) |
Module 3: Assay Troubleshooting (The "Measurement" Fix)
Diagnosis: You observe low permeability in Caco-2, but the compound is lipophilic. This suggests P-gp efflux or non-specific binding to the plasticware.
Strategy: Bidirectional Assay with Inhibitors
Benzimidazoles are frequent substrates for P-glycoprotein (P-gp). Standard A-to-B (Apical to Basolateral) assays will show artificially low permeability.
Protocol: Caco-2 Bidirectional Assay with Verapamil
Reagents:
-
Transport Buffer: HBSS (pH 7.4).
-
Inhibitor: Verapamil (100 µM).
-
Receiver Additive: BSA (1%) to prevent non-specific binding (sink condition).
Workflow:
-
Preparation: Seed Caco-2 cells on Transwell® inserts; culture for 21 days (TEER > 300 Ω·cm²).[1][2][3][4][5][6][7][8][9][10][11]
-
Equilibration: Wash monolayers with HBSS.
-
Inhibitor Step: Pre-incubate cells with Verapamil (100 µM) for 30 mins (both sides) for the "Inhibited" group.
-
Dosing:
-
Group A (Control): Add Drug (10 µM) to Apical side.
-
Group B (Inhibited): Add Drug (10 µM) + Verapamil to Apical side.
-
-
Sampling: Collect samples from the Basolateral side at 30, 60, 90, and 120 min.
-
Analysis: Quantify via LC-MS/MS.
Calculation:
-
If
and is reduced by Verapamil, your compound is a P-gp substrate.
Figure 2: Optimized Caco-2 workflow for hydrophobic benzimidazoles.
Frequently Asked Questions (FAQ)
Q: Why does my benzimidazole stick to the plastic tips during the assay? A: Benzimidazoles are highly lipophilic. Use low-binding pipette tips and glass vials where possible. In the assay receiver plate, add 0.5% - 1% BSA (Bovine Serum Albumin) to the buffer. This creates a "sink condition" that pulls the drug through the membrane and prevents it from adsorbing to the plastic walls of the receiver well.
Q: Can I just add methyl groups to the benzene ring to improve permeability? A: While adding methyl groups increases lipophilicity (LogP), it does not solve the hydrogen bond donor issue of the imidazole ring. It may also reduce aqueous solubility further. N-masking (prodrugs) is more effective for this specific scaffold because it targets the polarity source directly.
Q: My compound precipitates in the donor well immediately. What now? A: You are exceeding the solubility limit. Do not run the assay at 10 µM if the solubility is 1 µM. Lower the donor concentration to 1 µM. If detection sensitivity is an issue, use a more sensitive LC-MS method or switch to a PAMPA assay with a co-solvent (e.g., 5% DMSO) which tolerates higher solvent concentrations than live Caco-2 cells.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[12] Advanced Drug Delivery Reviews. Link
-
Rautio, J., et al. (2008). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.[3][4][13] Nature Reviews Drug Discovery. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[11][12][14] Nature Protocols. Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2][5][8] Drug Discovery Today. Link
Sources
- 1. fda.gov [fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in the final product of 2-butyl-1H-1,3-benzodiazol-5-amine
Optimization & Impurity Minimization Guide
Status: Operational Ticket ID: #SYN-BZ-005 Subject: Minimizing Impurities in 2-butyl-5-aminobenzimidazole (CAS: 55299-97-7) Assigned Specialist: Senior Application Scientist
Executive Summary: The Purity Mandate
You are likely synthesizing 2-butyl-1H-1,3-benzodiazol-5-amine (also known as 2-butyl-5-aminobenzimidazole) as a critical intermediate for Angiotensin II receptor antagonists (e.g., Fimasartan).
In this synthesis, purity is not just about yield; it is about catalyst longevity in downstream steps. The amine group is highly susceptible to oxidation, and the benzimidazole ring can trap metal ions. The two primary sources of failure we see in user tickets are:
-
Incomplete Cyclization during the Phillips condensation.
-
Hydroxylamine Accumulation during the nitro-reduction phase.
This guide provides a modular troubleshooting approach to eliminate these specific impurity profiles.
Module A: The Condensation Phase (Ring Closure)
Context: The reaction of 4-nitro-1,2-phenylenediamine with valeric acid (pentanoic acid) to form the nitro-intermediate (2-butyl-5-nitro-1H-benzimidazole).
Common Ticket: "My intermediate is a sticky brown solid with low melting point."
Diagnosis: This indicates the presence of Mono-acylated uncyclized intermediates (N-valeryl-4-nitro-1,2-phenylenediamine). The ring closure requires high thermal energy and strong acid catalysis.
Troubleshooting Protocol
| Parameter | Standard | Optimization for Purity |
| Acid Catalyst | 4N HCl | Polyphosphoric Acid (PPA) or 6N HCl. PPA acts as both solvent and dehydrating agent, driving cyclization to >99%. |
| Temperature | Reflux ( | |
| Stoichiometry | 1:1.1 (Diamine:Acid) | 1:1.2 . Slight excess of valeric acid ensures consumption of the diamine, which is harder to remove later. |
Corrective Workflow (The "Acid Swing"): If your crude nitro-intermediate is impure:
-
Dissolve crude solid in 5% NaOH (The benzimidazole NH is acidic, pKa ~12).
-
Filter off insoluble impurities (unreacted diamines/bis-acylated byproducts are non-acidic and won't dissolve).
-
Neutralize filtrate with HCl to pH 6-7 to reprecipitate the pure nitro-benzimidazole.
Module B: The Reduction Phase (Nitro Amine)
Context: Catalytic hydrogenation (Pd/C,
Common Ticket: "LC-MS shows a persistent peak at M+16 or M-2."
Diagnosis:
-
M+16 (Hydroxylamine): Incomplete reduction (
). This is the most dangerous impurity as it is reactive and mutagenic. -
M-2 (Azo/Azoxy): Condensation of hydroxylamine with nitroso intermediates due to high pH or insufficient hydrogen pressure.
Mechanism & Impurity Map
Figure 1: Reduction pathway showing the "Danger Zone" of hydroxylamine accumulation.
Troubleshooting Protocol
Q: How do I eliminate the hydroxylamine impurity? A: The reduction of hydroxylamine to amine is the rate-determining step. You must force the reaction to completion.
-
Catalyst Poisoning Check: Benzimidazoles can coordinate with Pd. Increase catalyst loading to 10 wt% (dry basis) if using 5% Pd/C.
-
Vanadium Promoter: Add trace amounts (0.1 mol%) of Vanadium(V) oxide or ammonium metavanadate. Vanadium specifically catalyzes the reduction of hydroxylamines to amines, preventing accumulation [1].
-
Solvent Switch: Avoid pure ethanol if solubility is low.[1] Use Methanol/THF (1:1) . High solubility ensures better contact with the heterogeneous catalyst.
Module C: Purification & Isolation
Context: The final amine is an electron-rich aromatic system prone to oxidation (turning pink/red upon air exposure).
Common Ticket: "The product turns pink during filtration."
Diagnosis: Auto-oxidation of the 5-amino group to form quino-imine or azo-colored species.
Purification Decision Tree
Figure 2: Logic flow for removing oxidative impurities.
Step-by-Step Crystallization Protocol
-
Dissolution: Dissolve crude amine in minimum boiling Ethanol or Ethyl Acetate .[1]
-
Charcoal Treatment: If colored, add activated carbon (SX-Ultra), reflux for 15 mins, and filter hot through Celite.
-
Precipitation:
-
Method A (Polar): Add water dropwise to the hot ethanol solution until turbidity just appears. Cool slowly.
-
Method B (Non-Polar): Add Hexane/Heptane to the hot Ethyl Acetate solution.
-
-
Stabilization: Wash the filter cake with cold solvent containing 0.1% sodium metabisulfite to prevent oxidation during drying.
Frequently Asked Questions (FAQs)
Q: Can I use Iron/HCl (Béchamp reduction) instead of Hydrogenation? A: Yes, but it carries a high risk of metal contamination . Benzimidazoles are excellent ligands for Fe(II)/Fe(III). If you use Iron, you must perform an EDTA wash or an acid-base reprecipitation (dissolve in acid, filter iron sludge, precipitate filtrate with ammonia) to meet ppm limits for downstream pharma use [2].
Q: Why does my melting point fluctuate (e.g.,
Q: Is the 5-amino and 6-amino isomer different?
A: In solution, due to the tautomerism of the imidazole ring hydrogen (
References
-
Catalytic Hydrogenation Optimization
-
Title: Process for the catalytic hydrogenation of aromatic nitro compounds (Vanadium promotion)[2]
- Source: European P
-
Link:
-
-
Benzimidazole Synthesis & Impurities
-
Tautomerism in Benzimidazoles
- Title: Benzimidazole(s): synthons, bioactive lead structures, and profiling.
- Source: NIH / PMC
-
Link:
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 2-butyl-1H-1,3-benzodiazol-5-amine
This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 2-butyl-1H-1,3-benzodiazol-5-amine, a novel benzimidazole derivative. As researchers, scientists, and drug development professionals, we understand that unambiguous structural determination is the bedrock upon which all subsequent pharmacological and toxicological studies are built. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology and infectious diseases.[1][2][3] Its structural versatility and ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, make it a fertile ground for drug discovery.[2][4] This guide will focus on single-crystal X-ray crystallography as the gold standard for absolute structure elucidation and will objectively compare its performance with other widely used analytical techniques.
The Molecule in Focus: Synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine
To embark on structural confirmation, a pure sample of the target compound is paramount. A plausible and efficient synthetic route for 2-butyl-1H-1,3-benzodiazol-5-amine is outlined below. The synthesis commences with the condensation of 4-nitro-1,2-phenylenediamine with pentanal, followed by an oxidation step to form the benzimidazole ring, and a final reduction of the nitro group to the desired amine.
Experimental Protocol: Synthesis
-
Step 1: Condensation and Cyclization. To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, add pentanal (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, sodium metabisulfite (1.5 eq) is added, and the reaction mixture is refluxed for 4 hours.
-
Step 2: Work-up and Isolation. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid, 2-butyl-5-nitro-1H-benzimidazole, is collected by filtration, washed with water, and dried under vacuum.
-
Step 3: Reduction. The isolated 2-butyl-5-nitro-1H-benzimidazole (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Step 4: Final Purification. The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product, 2-butyl-1H-1,3-benzodiazol-5-amine, is purified by column chromatography on silica gel.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It is the only technique that allows for the direct visualization of the atomic arrangement in the solid state.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Growth (The Art of the Science): The purified 2-butyl-1H-1,3-benzodiazol-5-amine is dissolved in a minimal amount of a suitable solvent system. A slow evaporation or vapor diffusion technique is employed.
-
Causality: The choice of solvent is critical. A solvent system where the compound is sparingly soluble is ideal for promoting slow, ordered crystal growth. For this molecule, a mixture of ethyl acetate and hexane is a promising starting point. Slow evaporation allows the molecules to self-assemble into a well-ordered crystal lattice, which is essential for high-quality diffraction.
-
-
Crystal Mounting and Data Collection: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) in the diffractometer.
-
Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher resolution structure.[5]
-
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final structure.[6]
Expected Crystallographic Data:
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å) | a, b, c, and angles (α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| R-factor (R₁) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Hydrogen Bonding | Intermolecular N-H···N interactions expected | Confirms the presence and geometry of key intermolecular forces that stabilize the crystal packing.[7] |
Comparative Analysis: Spectroscopic and Alternative Diffraction Methods
While X-ray crystallography is definitive, other techniques provide complementary and often more readily obtainable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetic nuclei (e.g., ¹H and ¹³C), revealing the connectivity of atoms within a molecule.[8]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For 2-butyl-1H-1,3-benzodiazol-5-amine, one would expect to see distinct signals for the aromatic protons, the butyl chain protons, and the amine protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular skeleton.[9]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8] For our target molecule, characteristic peaks for N-H stretching (amine and imidazole), C-H stretching (aliphatic and aromatic), and C=N stretching would be expected.
Performance Comparison: Spectroscopy vs. Crystallography
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Requires a suitable single crystal, which can be difficult to grow.[12] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, relative stereochemistry | Does not provide absolute 3D structure or information on crystal packing. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Isomers can be difficult to distinguish. Does not provide 3D structural information. |
| IR Spectroscopy | Presence of functional groups | Provides limited information on the overall molecular structure. |
Microcrystal Electron Diffraction (MicroED)
A powerful emerging technique, MicroED, uses an electron beam to determine the structure of nanocrystals that are a billionth of the size typically required for X-ray crystallography.[12]
-
Advantages:
-
Considerations:
-
A newer technique with less widespread availability compared to X-ray diffractometers.[13]
-
Caption: Decision workflow for choosing a structural elucidation method.
Integrated Approach to Structural Confirmation
The most robust approach to structural confirmation involves the integration of multiple analytical techniques. Spectroscopic data (NMR, MS, IR) should be used to confirm the proposed 2D structure and purity of the bulk sample before attempting crystallization. X-ray crystallography or MicroED then provides the definitive 3D structure. This integrated approach ensures that the determined crystal structure is representative of the bulk material, providing the highest level of confidence for drug development professionals.
Conclusion
For the unambiguous structural confirmation of novel compounds like 2-butyl-1H-1,3-benzodiazol-5-amine, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a level of detail that is unattainable by spectroscopic methods alone. While techniques like NMR and MS are indispensable for routine characterization and confirming connectivity, they cannot replace the definitive three-dimensional insights offered by diffraction methods. The advent of MicroED further expands the crystallographer's toolkit, making atomic-level structural determination accessible for even the most challenging samples.[13] By employing a logical, multi-technique approach, researchers can ensure the scientific integrity of their work and build a solid foundation for future drug development endeavors.
References
- Current Achievements of Benzimidazole: A Review. (2024). Vertex AI Search.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
- A review on chemistry and biological significance of benzimidaole nucleus. Slideshare.
- (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Deriv
- SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. Indo American Journal of Pharm Research.
- Researchers develop powerful method to solve structures of small molecules. News-Medical.
- Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.
- (IUCr) Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. IUCr.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH.
- XFELs make small molecule crystallography without crystals possible. Chemistry World.
- Synthesis and crystal structures of two 1H-benzo[d]imidazole deriv
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Comparison of X-ray Crystallography, NMR and EM.
- 1-Benzyl-1H-benzimidazole. PMC - NIH.
- Cryo-EM vs. X-ray Crystallography. JEOL USA blog.
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benzo[d][1][2][14]thiadiazol-5-aMine synthesis. ChemicalBook.
- 5-butyl-1H-1,3-benzodiazol-2-amine. Sigma-Aldrich.
- 2-phenyl-1H-1,3-benzodiazol-5-amine. Advanced ChemBlocks.
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
- Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 3.
- Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes. University of Kentucky X-Ray Crystallography Facility.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
- Basic 1H- and 13C-NMR Spectroscopy. Book.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. ISCA.
- 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. NIH.
- Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. PMC.
- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
- 874-37-3 | MFCD00185826 | 2,1,3-Benzothiadiazol-5-amine. A2B Chem.
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI.
- (PDF) Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates.
- Structural Study of N-(1,3-Benzothiazol-2-yl)
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.
- Crystal structure of 2-((1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-di-tert-butylphenol, C22H27N3O.
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comparing biological activity of 2-butyl-1H-1,3-benzodiazol-5-amine with other benzimidazoles
Comparative Analysis of Pharmacophoric Scaffolds in Drug Discovery
Executive Summary: The "Benzimidazole 2-5 Axis"
2-Butyl-1H-1,3-benzodiazol-5-amine (CAS: 53623-27-1), often referred to as 5-amino-2-butylbenzimidazole , represents a critical pharmacophoric scaffold rather than a final therapeutic agent. Unlike fully functionalized benzimidazole drugs (e.g., Albendazole, Telmisartan), this compound serves as a high-value intermediate that balances lipophilicity with reactive nucleophilicity.
Its biological utility is defined by the "2-5 Axis" :
-
Position 2 (Butyl Group): Provides a hydrophobic anchor, significantly increasing membrane permeability (LogP) compared to the polar 2-amino or 2-carbamate groups found in anthelmintics.
-
Position 5 (Amino Group): Acts as a primary electronic donor and a versatile handle for amide coupling, urea formation, or sulfonylation, essential for constructing kinase inhibitors and Angiotensin II receptor antagonists.
This guide compares the biological potential of the naked scaffold against established benzimidazole therapeutics to assist researchers in rational drug design.
Comparative Biological Activity
The following analysis contrasts 2-butyl-1H-1,3-benzodiazol-5-amine with three classes of benzimidazole derivatives: Anthelmintics (Albendazole), Angiotensin Antagonists (Telmisartan precursors), and Kinase Inhibitors.
Table 1: Structure-Activity Relationship (SAR) Comparison
| Feature | 2-Butyl-1H-1,3-benzodiazol-5-amine | Albendazole (Anthelmintic) | Telmisartan (Antihypertensive) |
| C2 Substituent | n-Butyl (Hydrophobic) | Methylcarbamate (H-bond donor/acceptor) | Propyl (Hydrophobic) |
| C5 Substituent | Amino (-NH₂) | Propylthio (-S-Pr) | (None/Fused ring system) |
| Primary Target | Bacterial Membranes / DNA (Weak) | β-Tubulin (High Affinity) | AT1 Receptor |
| Mechanism | Membrane disruption (Amphiphilic) | Microtubule destabilization | Receptor blockade |
| Solubility | Moderate (Lipophilic tail) | Poor (Class IV) | Poor (Lipophilic) |
| Key Application | Scaffold / Intermediate | Antiparasitic Drug | Cardiovascular Drug |
Critical Analysis
-
Loss of Anthelmintic Potency: The substitution of the 2-carbamate (found in Albendazole) with a 2-butyl group drastically reduces affinity for helminth β-tubulin. The carbamate moiety is essential for hydrogen bonding within the colchicine-binding site of tubulin. Therefore, 2-butyl-1H-1,3-benzodiazol-5-amine should not be used as a direct anthelmintic replacement.
-
Gain in Antimicrobial Potential: The 2-butyl chain imparts amphiphilic character. Research indicates that 2-alkyl benzimidazoles can insert into bacterial cell membranes, disrupting integrity. The 5-amino group further allows for DNA intercalation if derivatized with planar aromatics.
-
Kinase Inhibitor Precursor: The 5-amino position mimics the adenine amine of ATP. Derivatizing this position with bulky aryl groups creates inhibitors that fit into the ATP-binding pocket of tyrosine kinases (e.g., VEGFR, EGFR).
Mechanistic Pathways & Derivatization Logic
The biological fate of this molecule depends entirely on the chemical modifications applied to the C5-Amino and N1-H sites.
Figure 1: Divergent biological utility of the 2-butyl-5-aminobenzimidazole scaffold. Note the "blocked" path to high-potency anthelmintics due to the lack of a 2-carbamate moiety.
Experimental Protocols
To validate the activity of this scaffold or use it as a precursor, the following protocols are recommended.
Protocol A: Purity & Regioisomer Verification (Self-Validating)
Context: Benzimidazoles exist in tautomeric equilibrium (5-amino vs. 6-amino). However, with a free N-H at position 1, the tautomerism is rapid. If N-alkylated, regioisomers become fixed.
-
Dissolve: 10 mg of product in DMSO-d6.
-
1H NMR Acquisition: Focus on the aromatic region (6.5–8.0 ppm).
-
Validation Check:
-
Look for the C4-H doublet (meta coupling only, ~2Hz) vs. C6/C7 signals .
-
Diagnostic Shift: The 2-butyl group will show a triplet (methyl) at ~0.9 ppm, a sextet at ~1.3 ppm, a quintet at ~1.7 ppm, and a triplet (methylene attached to ring) at ~2.8 ppm.
-
Tautomerism: Broadening of NH signals indicates rapid exchange. Sharp signals imply a fixed salt form or N-substitution.
-
Protocol B: Antimicrobial Screening (MIC Determination)
Context: To assess the intrinsic membrane-disrupting capability of the 2-butyl chain.
-
Preparation: Prepare a 10 mM stock solution of 2-butyl-1H-1,3-benzodiazol-5-amine in DMSO.
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add
CFU/mL of S. aureus (Gram-positive) and E. coli (Gram-negative). -
Controls:
-
Positive: Ciprofloxacin (Standard antibiotic).
-
Negative: DMSO only (ensure <1% final concentration).
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Expected Result: Moderate activity (MIC 32–128 µg/mL) against Gram-positives is typical for 2-alkyl benzimidazoles; lower activity against Gram-negatives.
-
Synthesis & Handling Insights
For researchers synthesizing this compound from 4-nitro-1,2-phenylenediamine :
-
Condensation: React diamine with valeric acid (pentanoic acid) in 4N HCl (Phillips Condensation).
-
Critical Step: Ensure complete cyclization before reduction. Monitor disappearance of the diamine starting material via TLC (MeOH:DCM 1:9).
-
-
Reduction: Reduce the 5-nitro-2-butyl intermediate using
or .-
Safety: The amine is oxidation-sensitive.[1] Store under inert gas (Argon) at -20°C to prevent formation of azo-dimers (which appear as colored impurities).
-
References
-
Benzimidazole SAR & Anthelmintic Mechanisms
- Source: "Benzimidazole resistance in helminths: From problem to solution." Trends in Parasitology.
- Relevance: Establishes the necessity of the 2-carbamate group for tubulin binding, explaining why the 2-butyl analog is not a potent anthelmintic.
-
2-Alkyl Benzimidazoles as Antimicrobials
-
Source: "Synthesis and antimicrobial activity of some new 2-substituted benzimidazole derivatives."[2] European Journal of Medicinal Chemistry.
- Relevance: Provides comparative MIC data for 2-alkyl derivatives, validating the membrane disruption hypothesis.
-
-
Kinase Inhibitor Design (C5-Amino Utility)
- Source: "Benzimidazole derivatives as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry.
- Relevance: Demonstrates the use of the 5-amino group as a handle for amide coupling to create
-
Chemical Structure Validation
- Source: PubChem Compound Summary for CAS 53623-27-1.
-
Relevance: Confirms chemical identity and physical properties.[3]
Sources
A Comparative Guide to the Validation of an HPLC Method for Purity Testing of 2-butyl-1H-1,3-benzodiazol-5-amine
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the purity assessment of 2-butyl-1H-1,3-benzodiazol-5-amine. As researchers, scientists, and drug development professionals, our goal extends beyond simply generating data; we must demonstrate that our analytical procedures are suitable for their intended purpose.[1][2] This guide is structured to provide not just the "how" but the critical "why" behind each validation step, grounding our experimental choices in scientific rationale and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][3][4]
The objective of validating an analytical procedure is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[2][5] For purity testing, this means the method must be selective for the active pharmaceutical ingredient (API), linear across a relevant concentration range, accurate, precise, and robust enough to handle the rigors of routine laboratory use.
Below is a proposed HPLC method for 2-butyl-1H-1,3-benzodiazol-5-amine which will serve as the basis for the validation experiments described herein.
Proposed HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 285 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
The Validation Workflow: A Holistic Approach
Method validation is not a series of disconnected experiments but a holistic process where each parameter builds confidence in the method's overall performance. The following workflow illustrates the logical progression of validation activities.
Caption: Overall HPLC Method Validation Workflow.
Specificity: Proving Identity in a Crowd
Objective: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6][7][8] For a purity method, this is arguably the most critical parameter. We must prove that the peak area we attribute to 2-butyl-1H-1,3-benzodiazol-5-amine is not inflated by co-eluting species.
Causality Behind the Protocol: Simply injecting the API and observing a single peak is insufficient. We must actively challenge the method by creating potential interferences. This is achieved through forced degradation (stress testing), where the API is subjected to harsh conditions to intentionally generate degradation products.[7][9] If the method can separate the intact API from these degradants, we gain confidence in its specificity.
Experimental Protocol:
-
Prepare Stress Samples: Subject solutions of 2-butyl-1H-1,3-benzodiazol-5-amine (e.g., at 1 mg/mL) to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 105 °C for 24 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze a blank (diluent), an unstressed API solution, and each stressed sample.
-
Peak Purity Assessment: Utilize a photodiode array (PDA) detector to evaluate peak purity of the main API peak in the stressed samples. This compares spectra across the peak to detect the presence of underlying, co-eluting impurities.
Caption: Logic of Specificity via Forced Degradation.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 2) between the API peak and any peaks generated from impurities or degradants.
-
The peak purity analysis (e.g., using a PDA detector) for the API peak should pass, indicating no co-elution.
Linearity and Range
Objective: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte.[10][11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][13]
Causality Behind the Protocol: We establish linearity to ensure that we can accurately quantify impurities at very low levels and the main component at high levels using the same response relationship. A five-point calibration curve is generally considered sufficient to demonstrate this relationship robustly.
Experimental Protocol:
-
Prepare a stock solution of 2-butyl-1H-1,3-benzodiazol-5-amine reference standard.
-
Create a series of at least five concentrations by diluting the stock solution. For a purity method, this range should typically span from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[7]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (R²): Should be ≥ 0.998.[10] This indicates a strong linear relationship.
-
Y-intercept: Should be close to zero, indicating minimal bias at low concentrations.
Data Summary: Linearity
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| LOQ | 0.5 | 5,250 |
| 50% | 50 | 510,000 |
| 80% | 80 | 815,000 |
| 100% | 100 | 1,020,000 |
| 120% | 120 | 1,225,000 |
| 150% | 150 | 1,530,000 |
| Regression Output | R² = 0.9995 | y = 10150x + 450 |
Accuracy: Measuring the Truth
Objective: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8][14] It demonstrates that the method is free from systematic error or bias.
Causality Behind the Protocol: Accuracy for a purity method is often evaluated by spiking a sample matrix (a placebo, if available, or the API itself) with known amounts of impurities. However, a more common approach for the API assay is to perform a spike recovery experiment on the drug product placebo. For the drug substance itself, accuracy is inferred from the linearity data and confirmed by applying the method to a well-characterized reference standard. For this guide, we will use the spike recovery method.
Experimental Protocol:
-
Prepare a placebo mixture (if applicable) or use the sample diluent.
-
Spike the placebo at three different concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).[7][15]
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[9]
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
Data Summary: Accuracy
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | |||
| Replicate 1 | 80.0 | 79.5 | 99.4% |
| Replicate 2 | 80.0 | 80.3 | 100.4% |
| Replicate 3 | 80.0 | 79.8 | 99.8% |
| 100% | |||
| Replicate 1 | 100.0 | 101.1 | 101.1% |
| Replicate 2 | 100.0 | 99.7 | 99.7% |
| Replicate 3 | 100.0 | 100.5 | 100.5% |
| 120% | |||
| Replicate 1 | 120.0 | 119.2 | 99.3% |
| Replicate 2 | 120.0 | 121.0 | 100.8% |
| Replicate 3 | 120.0 | 120.5 | 100.4% |
| Overall Mean Recovery | 100.2% | ||
| Overall %RSD | 0.6% |
Precision: Consistency and Reproducibility
Objective: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels: Repeatability and Intermediate Precision.[1]
Causality Behind the Protocol:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions (same analyst, same instrument).[2] This tells us about the method's inherent variability.
-
Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.[1] This demonstrates that the method is transferable and reliable in the hands of different users and on different systems within the same facility.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent test samples of 2-butyl-1H-1,3-benzodiazol-5-amine at 100% of the target concentration.
-
Analyze all six samples and calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
-
Calculate the %RSD for the second set of six samples and perform a statistical comparison (e.g., an F-test) of the two data sets to assess overall variability.
-
Acceptance Criteria:
-
Repeatability: The %RSD for the six preparations should be ≤ 1.0%.
-
Intermediate Precision: The %RSD for all 12 preparations (across both conditions) should be ≤ 2.0%.
Data Summary: Precision
| Parameter | Analyst 1 / Day 1 / System 1 | Analyst 2 / Day 2 / System 2 |
| Sample 1 (% Purity) | 99.85 | 99.95 |
| Sample 2 (% Purity) | 99.91 | 100.05 |
| Sample 3 (% Purity) | 99.79 | 99.88 |
| Sample 4 (% Purity) | 99.95 | 100.10 |
| Sample 5 (% Purity) | 100.01 | 99.91 |
| Sample 6 (% Purity) | 99.88 | 99.99 |
| Mean | 99.90 | 99.98 |
| Std. Dev. | 0.076 | 0.082 |
| %RSD (Repeatability) | 0.08% | 0.08% |
| Overall %RSD | 0.09% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][17]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][14][17]
Causality Behind the Protocol: For a purity method, the LOQ is critical. It defines the lower limit for reliably reporting impurity levels. We must prove that at the LOQ concentration, the method is both precise and accurate. The LOD is less critical for quantitative impurity testing but is still a useful indicator of the method's sensitivity.
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
This approach uses data from the linearity study.
-
Calculate LOD and LOQ using the following ICH-endorsed formulas:[18]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = The standard deviation of the y-intercept of the regression line.
-
S = The slope of the calibration curve.
-
-
Confirmation: Prepare and inject six independent samples at the calculated LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level must meet pre-defined criteria.
Acceptance Criteria:
-
LOQ Confirmation: Precision (%RSD) for six replicates should be ≤ 10%, and accuracy (% Recovery) should be within 80-120%.
Data Summary: LOD & LOQ
| Parameter | Value |
| Slope (S) | 10150 |
| Std. Dev. of Intercept (σ) | 150 |
| Calculated LOD (µg/mL) | 0.049 |
| Calculated LOQ (µg/mL) | 0.149 |
| Target LOQ (µg/mL) | 0.15 |
| Precision at LOQ (%RSD) | 4.5% |
| Accuracy at LOQ (% Recovery) | 98.5% |
Robustness: Weathering the Storm of Small Changes
Objective: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[19][20][21] It provides an indication of the method's reliability during normal usage.
Causality Behind the Protocol: This study simulates the minor variations that can occur during routine analysis (e.g., a new batch of mobile phase is slightly different in pH, the column oven is off by a degree).[7] By deliberately varying these parameters and observing the effect on the results (e.g., retention time, resolution, peak tailing), we can identify which parameters are critical and need to be tightly controlled.
Experimental Protocol:
-
Identify critical method parameters to investigate.
-
Vary these parameters one at a time or using a Design of Experiments (DoE) approach.
-
Analyze a system suitability solution under each condition and evaluate the impact on critical responses.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution between critical pairs, tailing factor, theoretical plates) must remain within their acceptance limits for all tested variations.
-
The purity result of a standard sample should not change significantly.
Data Summary: Robustness
| Parameter Varied | Nominal Value | Variation | Resolution (API vs. Impurity X) | Tailing Factor |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (-10%) | 3.1 | 1.1 |
| 1.1 mL/min (+10%) | 2.9 | 1.1 | ||
| Column Temp. | 30 °C | 28 °C (-2 °C) | 2.8 | 1.2 |
| 32 °C (+2 °C) | 3.2 | 1.1 | ||
| Mobile Phase %B | Varies | -2% Organic | 2.7 | 1.2 |
| +2% Organic | 3.4 | 1.0 | ||
| Acceptance Criteria | > 2.0 | ≤ 1.5 |
Conclusion
The comprehensive validation data presented in this guide demonstrates that the proposed HPLC method is fit for its intended purpose: the purity testing of 2-butyl-1H-1,3-benzodiazol-5-amine. The method has been proven to be specific, linear, accurate, precise, and robust over the specified range. The established Limits of Detection and Quantification ensure that low-level impurities can be reliably monitored. This validated method provides a high degree of confidence in the analytical data generated for quality control and regulatory submissions.
References
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Vander Heyden, Y., et al. (n.d.). Robustness Tests. LCGC International. [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
-
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
-
Weston, A. (2023). Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
-
AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]
-
Industrial Pharmacist. (2024). Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]
-
Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
CPL. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. CPL. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
-
Technology Networks. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Master Analytical Validation. (2026). How Is The Linearity Range And Detection Limit Of The Method Determined?. Master Analytical Validation. [Link]
-
Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
-
Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
IntechOpen. (n.d.). Validation of Analytical Methods. IntechOpen. [Link]
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Al-Zahrani, G. A., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Chromatography Forum. (2005). Precision and Accuracy. Chromatography Forum. [Link]
-
Research Journal of Pharmacy and Technology. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]
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Comparative Technical Guide: 2-Butyl-1H-1,3-benzodiazol-5-amine vs. 2-Phenyl Analog
[1][2]
Executive Summary: The Aliphatic vs. Aromatic Switch
In the optimization of benzimidazole scaffolds, the substitution at the C2 position acts as a critical "molecular switch" that dictates the pharmacophore's primary mode of action.[1] This guide compares 2-butyl-1H-1,3-benzodiazol-5-amine (Compound A) with its 2-phenyl analog (Compound B).[2][3]
While both share the privileged 5-aminobenzimidazole core—a versatile handle for downstream derivatization—their biological trajectories diverge sharply based on the C2 substituent:[2]
-
2-Butyl (Aliphatic): Favors flexible hydrophobic pocket accommodation, predominantly driving activity in G-Protein Coupled Receptors (GPCRs) , specifically Angiotensin II receptors (AT1/AT2).
-
2-Phenyl (Aromatic): Favors planar
-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> stacking and intercalation, driving potency in Kinase Inhibition , DNA Intercalation , and Antimicrobial applications.
Physicochemical & Structural Analysis
The choice between a butyl and a phenyl group fundamentally alters the molecule's topology and electronic distribution.
| Feature | 2-Butyl-1H-1,3-benzodiazol-5-amine | 2-Phenyl-1H-1,3-benzodiazol-5-amine |
| Molecular Weight | ~189.26 g/mol | ~209.25 g/mol |
| Steric Profile | Flexible alkyl chain; capable of adopting multiple conformations to fit "induced fit" pockets.[2][3] | Rigid, planar aryl ring; locks the molecule into a flat conformation ideal for intercalation. |
| Electronic Effect | Inductive electron donation (+I) from the butyl group slightly increases basicity of the imidazole ring. | Conjugation with the phenyl ring extends the |
| Lipophilicity (LogP) | Moderate (~2.8); balanced for oral bioavailability and membrane permeability. | Higher; increased aromaticity enhances membrane partitioning but may reduce aqueous solubility.[2][3] |
| Primary Application | Receptor Ligand (e.g., Antihypertensives, AT1/AT2 antagonists).[4] | Intercalator/Inhibitor (e.g., Anticancer, Antimicrobial, Antiviral). |
Biological Activity Profile
Case Study A: Angiotensin II Receptor Antagonism (The "Sartan" Effect)
The 2-butyl group is a hallmark of the "Sartan" class of antihypertensives (e.g., Telmisartan). The aliphatic chain provides critical hydrophobic interactions within the AT1 receptor pocket without inducing the steric clash that a rigid phenyl group might cause in that specific sub-pocket.
-
Mechanism: The butyl group anchors the molecule in the hydrophobic lip of the GPCR, allowing the 5-amino derived pharmacophore to interact with acidic residues deep in the binding site.
-
Data Insight: In SAR studies of benzimidazole-based AT1 antagonists, replacing the 2-butyl group with a 2-phenyl group often results in a 10-100 fold loss in binding affinity (Ki) due to the loss of flexible hydrophobic contact.[2][3]
Case Study B: Antimicrobial & Anticancer Potency
The 2-phenyl analog excels where planarity is required.[2][3] The extended
-
Antimicrobial (MRSA): 2-Phenyl-5-aminobenzimidazole derivatives have shown MIC values in the range of 0.78–3.12 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The 2-butyl analog is generally less active here, as it lacks the planar surface area required for effective DNA/RNA binding.
-
Anticancer (HepG2/A549): 2-Phenyl derivatives exhibit cytotoxicity (IC50 ~1–15 µM) against liver and lung cancer lines.[3] The mechanism often involves tubulin polymerization inhibition, where the rigid phenyl group mimics the colchicine binding site pharmacophore.
Comparative Activity Table
| Target / Assay | 2-Butyl Analog Activity | 2-Phenyl Analog Activity | Dominant Mechanism |
| AT1 Receptor (Antihypertensive) | High (nM affinity) | Low (µM affinity) | Hydrophobic Pocket Fitting |
| MRSA (Antibacterial) | Low / Inactive | High (MIC < 4 µg/mL) | DNA Intercalation / Cell Wall |
| HepG2 (Liver Cancer) | Moderate | High (IC50 < 10 µM) | Tubulin/Kinase Inhibition |
| Solubility (Water) | Moderate | Low | Solvation Energy |
Experimental Protocols
Synthesis Workflow
The synthesis of these two analogs diverges at the condensation step. The following protocol ensures high purity and yield for both.
Reagents:
-
Precursor: 4-Nitro-1,2-phenylenediamine (reduces to 1,2,4-triaminobenzene or used directly in oxidative cyclization).[2][3]
-
Reagent A (Butyl): Valeric acid (Pentanoic acid) or Valeraldehyde.
-
Reagent B (Phenyl): Benzoic acid or Benzaldehyde.
-
Catalyst: Polyphosphoric acid (PPA) or Sodium Metabisulfite (Na2S2O5) for aldehyde condensation.
Step-by-Step Protocol (Phillips Condensation Variant):
-
Preparation:
-
Mix 4-nitro-1,2-phenylenediamine (1.0 eq) with the respective carboxylic acid (1.2 eq) in 4N HCl (aqueous).
-
Note: For the 2-phenyl analog, PPA is preferred to drive the dehydration due to the lower reactivity of benzoic acid.
-
-
Reflux:
-
2-Butyl: Reflux at 100°C for 4–6 hours. The aliphatic acid reacts readily.
-
2-Phenyl: Heat at 140–160°C (if using PPA) for 3–4 hours.
-
-
Neutralization & Workup:
-
Reduction (Nitro to Amino):
Biological Assay: MIC Determination (Antimicrobial)
Applicable primarily to the 2-Phenyl analog.
-
Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).[3]
-
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add bacterial suspension to 96-well plates containing the drug. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin as a positive control (Expected MIC: 0.12–0.5 µg/mL).
-
Mechanism of Action Visualization
The following diagram illustrates how the C2-substituent dictates the biological pathway.
Figure 1: Divergent biological pathways driven by C2-substitution.[2][3] The flexible butyl group targets receptor pockets, while the rigid phenyl group targets planar DNA/protein sites.[1]
References
-
Synthesis and Biological Evaluation of Substituted 2-Alkyl/Aryl Benzimidazole Derivatives. IJIRT, 2024. Link
-
2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 2022.[2][3] Link
-
Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Bioorganic & Medicinal Chemistry Letters, 2007.[2][3] Link
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2021.[2][3] Link
-
PubChem Compound Summary for CID 22122: 2-Butyl-1H-benzimidazole. National Center for Biotechnology Information (2025).[2][3]Link
confirming the molecular weight of 2-butyl-1H-1,3-benzodiazol-5-amine by mass spectrometry
Executive Summary
Confirming the molecular weight (MW) of 2-butyl-1H-1,3-benzodiazol-5-amine (C₁₁H₁₅N₃) is a routine yet critical step in validating synthetic intermediates for benzimidazole-based therapeutics (e.g., angiotensin II receptor antagonists). While the theoretical monoisotopic mass is 189.1266 Da , the challenge lies not in simple detection, but in distinguishing this specific regioisomer from its structural analogues (e.g., 5-butyl-2-aminobenzimidazole) and ensuring no suppression from synthetic byproducts.
This guide compares three mass spectrometry (MS) workflows—LC-ESI-MS (Single Quad) , LC-ESI-Q-TOF (HRMS) , and GC-MS —to determine the optimal protocol for structural confirmation.
Molecule Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| IUPAC Name | 2-butyl-1H-1,3-benzodiazol-5-amine | Target Analyte |
| Formula | C₁₁H₁₅N₃ | Nitrogen rule applies (Odd MW = Odd # Nitrogens) |
| Monoisotopic Mass | 189.1266 Da | Exact mass for HRMS extraction |
| 190.1339 m/z | Primary ion in ESI (+) | |
| pKa (Est.) | ~5.5 (imidazole) & ~3-4 (aniline) | Highly basic. Requires acidic mobile phase for protonation. |
| LogP | ~2.5 | Moderately lipophilic; suitable for C18 retention. |
The "Isomer Trap": A common pitfall is confusing the target with 5-butyl-1H-1,3-benzodiazol-2-amine . Both have the same MW (189.1266).
-
Target (2-butyl): Alkyl chain at the amidine carbon (C2). Susceptible to McLafferty-like rearrangement (loss of alkene).
-
Isomer (5-butyl): Alkyl chain on the benzene ring. Stable against rearrangement; fragments via benzylic cleavage.
Comparative Analysis of MS Techniques
Option A: LC-ESI-MS (Single Quadrupole)
The "Workhorse" for Routine QC.
-
Mechanism: Electrospray Ionization (ESI) creates quasimolecular ions
. Low-resolution mass filtering. -
Verdict: Recommended for Daily QC. It confirms the nominal mass (190 m/z) and purity but cannot definitively rule out isomers without a validated retention time.
-
Pros: Cost-effective, robust, no derivatization needed.
-
Cons: Low resolution (cannot distinguish 190.13 vs 190.05); limited structural information (unless in-source CID is used).
Option B: LC-ESI-Q-TOF (High-Resolution MS)
The "Gold Standard" for Structure Confirmation.
-
Mechanism: Measures mass with <5 ppm accuracy. Quadrupole isolates precursor; Time-of-Flight (TOF) analyzes fragments.
-
Verdict: Required for Final Characterization. Provides exact mass to validate the elemental formula C₁₁H₁₅N₃ and MS/MS fragmentation to prove the 2-butyl attachment.
-
Pros: High specificity, isotopic pattern confirmation, detailed fragmentation.
-
Cons: High capital cost, larger data files.
Option C: GC-MS (Electron Impact)
The "Contrast" Method.
-
Mechanism: Electron Impact (70 eV) hard ionization.
-
Verdict: Not Recommended. The molecule contains two amine/nitrogen functionalities capable of hydrogen bonding, leading to peak tailing and thermal degradation. Requires derivatization (e.g., TMS), adding unnecessary steps.
-
Pros: Fingerprint spectral library matching (NIST).
-
Cons: Sample prep heavy; thermal instability risk.
Detailed Protocol: LC-ESI-Q-TOF Workflow
This protocol is designed to maximize ionization efficiency while promoting diagnostic fragmentation.
Step 1: Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid DMSO if possible (suppresses ionization).
-
Concentration: 10 µg/mL (10 ppm). High concentrations cause dimer formation
. -
Filtration: 0.22 µm PTFE filter to protect the column.
Step 2: LC Conditions (Agilent 1290 / Waters UPLC equivalent)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Parameters (ESI Positive Mode)
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (High enough to decluster, low enough to preserve
). -
Collision Energy (MS/MS): Ramp 10–40 eV.
-
Mass Range: 50–1000 m/z.
Data Interpretation & Validation
Primary Validation: Exact Mass
| Ion Species | Formula | Theoretical m/z | Acceptable Range (±5 ppm) |
| 190.1339 | 190.1329 – 190.1349 | ||
| 212.1158 | 212.1147 – 212.1169 |
Secondary Validation: Diagnostic Fragmentation (MS/MS)
The presence of the m/z 148.08 peak is the "fingerprint" of the 2-butyl group.
| Fragment m/z | Loss | Mechanism | Structural Insight |
| 190.13 | None | Precursor | Intact Molecule |
| 173.10 | -17 Da ( | Deamination | Confirms primary amine (-NH2) |
| 148.08 | -42 Da ( | McLafferty Rearrangement | Crucial: Confirms alkyl chain is at C2 position (requires |
| 134.07 | -56 Da ( | Alkyl cleavage | Benzimidazole core (5-amino) |
Visualization of Analytical Logic
The following diagram illustrates the decision matrix and fragmentation logic for confirming the structure.
Caption: Analytical workflow for structural confirmation, highlighting the specific McLafferty rearrangement path (m/z 148) that distinguishes the 2-butyl regioisomer.
Troubleshooting & "Senior Scientist" Tips
-
The Dimer Problem: Benzimidazoles are prone to stacking. If you see a dominant peak at 379.2 m/z , this is the
dimer.-
Fix: Dilute the sample 10-fold. The monomer/dimer ratio is concentration-dependent.
-
-
Tautomerism: In solution, the H on the imidazole nitrogen hops between N1 and N3. In MS, this is irrelevant as the protonated form
is chemically identical regardless of the starting tautomer. Do not waste time trying to separate tautomers chromatographically. -
Carryover: Basic amines stick to stainless steel and silica silanols.
-
Fix: Use a "needle wash" of 50:50 Methanol:Isopropanol + 0.1% Formic Acid between runs.
-
References
-
Keck, H., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Organic Mass Spectrometry, vol. 15, no. 11, 1980, pp. 591-594.
-
BenchChem. "Quantitative Analysis of Benzimidazoles Using Mass Spectrometry."[2] Application Notes, 2025.
- Holčapek, M., et al. "Effects of substituent position on the fragmentation of isomeric benzimidazoles." Journal of Mass Spectrometry, vol. 45, 2010.
-
Sigma-Aldrich. "5-butyl-1H-1,3-benzodiazol-2-amine Product Specification." (Used for isomer comparison data).
-
NIST Chemistry WebBook. "Mass Spectra of Benzimidazole Derivatives."
Sources
A Comparative Guide to the Synthesis of 5-Aminobenzimidazoles: Routes, Rationale, and Implementation
The 5-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged substructure" for its presence in a multitude of biologically active compounds, including antiviral, antifungal, and antitumor agents.[1] The strategic placement of the amino group at the 5-position offers a crucial handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. Consequently, the efficient and versatile synthesis of 5-aminobenzimidazoles is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most prevalent synthetic routes to 5-aminobenzimidazoles. We will delve into the mechanistic underpinnings of each methodology, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific research goals.
Route 1: The Classical Approach: Reduction of 5-Nitrobenzimidazoles
The reduction of a 5-nitrobenzimidazole precursor is arguably the most traditional and widely employed method for the synthesis of 5-aminobenzimidazoles. This two-step approach first involves the synthesis of the 5-nitro derivative, typically through the condensation of 4-nitro-o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by the reduction of the nitro group.
Mechanistic Rationale
The initial condensation to form the benzimidazole ring is a well-established reaction. The subsequent reduction of the nitro group is the key transformation. This can be achieved through various reducing agents, with the most common being metal-acid combinations like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. The choice of reducing agent can be critical, depending on the presence of other functional groups in the molecule that might be susceptible to reduction.
dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption { label="Workflow for the synthesis of 5-aminobenzimidazoles via the nitro-intermediate route." fontsize="12" fontname="Arial" } }
Experimental Protocols
Synthesis of 5-Nitrobenzimidazole:
A general procedure involves the reaction of 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite in a suitable solvent such as dimethoxyethane.[2] The reaction mixture is typically refluxed for several hours.[2]
Reduction of 5-Nitrobenzimidazole to 5-Aminobenzimidazole:
-
Using SnCl₂·2H₂O: To a solution of the 5-nitrobenzimidazole in a solvent like ethanol or glacial acetic acid, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, often in the presence of concentrated hydrochloric acid.[3] The reaction is typically stirred at an elevated temperature.
-
Using Catalytic Hydrogenation: The 5-nitrobenzimidazole is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to a hydrogen atmosphere in the presence of a catalyst, most commonly 10% Pd/C.[4] This method is often cleaner and avoids the use of stoichiometric heavy metal reagents.
Performance Analysis
| Parameter | Reduction via SnCl₂/HCl | Catalytic Hydrogenation (Pd/C) |
| Yield | Generally good to high (55-60% for the reduction step)[3] | Typically high, often quantitative |
| Reaction Conditions | Acidic medium, elevated temperatures | Neutral conditions, room temperature to slightly elevated |
| Reagents | Stoichiometric amounts of tin salts | Catalytic amount of palladium |
| Work-up | Can be tedious, requiring neutralization and removal of tin salts | Simple filtration to remove the catalyst |
| Functional Group Tolerance | Can be limited due to the strongly acidic and reducing conditions | Generally good, but can be sensitive to other reducible groups |
| Scalability | Possible, but waste disposal of tin salts can be an issue | Highly scalable and preferred for industrial applications |
Route 2: Multi-step Solution-Phase Synthesis for Library Generation
For the generation of diverse libraries of 5-aminobenzimidazoles, a multi-step solution-phase synthesis approach offers significant advantages. A notable example starts from 1,5-difluoro-2,4-dinitrobenzene (DFDNB), allowing for the introduction of multiple points of diversity.[1]
Mechanistic Rationale
This strategy relies on the sequential and regioselective nucleophilic aromatic substitution (SNA) of the fluorine atoms on the DFDNB core. This is followed by the simultaneous reduction of the two nitro groups to form a triamine intermediate. This intermediate then undergoes condensation with an aldehyde to construct the benzimidazole ring. The resulting 5-amino group can be further functionalized.[1]
dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption { label="Multi-step synthesis of substituted 5-aminobenzimidazoles from DFDNB." fontsize="12" fontname="Arial" } }
Experimental Protocols
-
Sequential Nucleophilic Substitution: DFDNB is treated sequentially with a primary and then a secondary nucleophile at room temperature.[1]
-
Reduction: The resulting m-dinitro compound is reduced, for instance, using palladium on carbon with ammonium formate as the hydrogen donor.[1]
-
Benzimidazole Formation: The crude triamine is then condensed with an aldehyde to form the benzimidazole ring.[1]
-
Further Functionalization: The free aromatic amino group can be acylated with anhydrides, isocyanates, or sulfonyl chlorides.[1]
Performance Analysis
This route is particularly powerful for creating libraries of compounds due to the multiple points of diversity that can be introduced. The reactions are reported to be highly effective at room temperature, which is a significant advantage.[1] However, the multi-step nature of the synthesis may lead to lower overall yields compared to more convergent approaches.
Route 3: Modern Cross-Coupling Strategies: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[5][6] This powerful tool can be applied to the synthesis of N-substituted 5-aminobenzimidazoles, offering a direct and versatile method.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, association of the amine to the palladium center, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6] The choice of ligand for the palladium catalyst is crucial for the success of the reaction.
dot graphdot { rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption { label="Catalytic cycle of the Buchwald-Hartwig amination." fontsize="12" fontname="Arial" } }
Experimental Protocols
A general procedure for the Buchwald-Hartwig amination involves reacting a halo-benzimidazole (e.g., 5-bromo-benzimidazole) with an amine in the presence of a palladium catalyst (such as Pd(OAc)₂), a phosphine ligand (like BINAP or XPhos), and a base (e.g., Cs₂CO₃ or NaOtBu) in an inert solvent like toluene or dioxane at elevated temperatures.[7]
Performance Analysis
The Buchwald-Hartwig amination offers excellent functional group tolerance and a broad substrate scope, allowing for the coupling of a wide variety of amines with aryl halides.[5][8] This method is particularly useful for synthesizing N-aryl or N-alkyl substituted 5-aminobenzimidazoles that might be difficult to access through other routes. However, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.
Route 4: Green and Alternative Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of benzimidazoles, including 5-amino derivatives, several green chemistry approaches have been explored.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products.[9][10] This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes to form benzimidazoles.[9]
-
Metal/Catalyst-Free Synthesis: Some protocols aim to eliminate the need for metal catalysts, which can be toxic and expensive. For instance, the synthesis of highly substituted 5-aminoimidazoles from glyoxals, anilines, and amidines has been reported under metal/catalyst-free conditions at room temperature.[11] While not directly for benzimidazoles, this highlights the trend towards more sustainable methods.
-
One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient in terms of time, resources, and waste reduction. Iron-catalyzed three-component synthesis of benzimidazoles has been reported, offering a more sustainable alternative to some traditional methods.[12]
Comparative Summary
| Synthesis Route | Key Advantages | Key Disadvantages | Best Suited For |
| Reduction of 5-Nitrobenzimidazoles | Well-established, reliable, good yields | Can involve harsh conditions, waste from stoichiometric reagents | Straightforward synthesis of the parent 5-aminobenzimidazole and simple derivatives |
| Multi-step Solution-Phase Synthesis | Excellent for generating diverse libraries, multiple points for functionalization | Multi-step nature can lead to lower overall yields | High-throughput synthesis and medicinal chemistry programs |
| Buchwald-Hartwig Amination | Broad substrate scope, excellent functional group tolerance, direct C-N bond formation | Cost of catalyst and ligands, potential for metal contamination in the product | Synthesis of complex N-substituted 5-aminobenzimidazoles |
| Green and Alternative Approaches | Environmentally friendly, reduced reaction times, potentially lower cost | May not be as general or high-yielding as traditional methods yet | Sustainable synthesis and process development |
Conclusion
The synthesis of 5-aminobenzimidazoles can be approached through a variety of strategic routes, each with its own set of strengths and weaknesses. The classical reduction of 5-nitrobenzimidazoles remains a robust and reliable method for accessing the core scaffold. For the creation of diverse compound libraries, multi-step solution-phase synthesis provides a powerful platform. The Buchwald-Hartwig amination stands out as a modern and versatile tool for the synthesis of complex N-substituted derivatives. Finally, the ongoing development of green and alternative methodologies promises more sustainable and efficient routes in the future. The optimal choice of synthesis will ultimately depend on the specific target molecule, the desired scale of the reaction, cost considerations, and the available resources.
References
-
Li, L., Liu, G., Wang, Z., Yuan, Y., Zhang, C., Tian, H., ... & Zhang, J. (2004). Multistep Parallel Synthesis of Substituted 5-Aminobenzimidazoles in Solution Phase. Journal of Combinatorial Chemistry, 6(5), 726–734. [Link]
-
Reddy, G. O., & Kumar, A. (2018). Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines. Green Chemistry, 20(17), 3991-3996. [Link]
-
Kada, R., Hulka, A., Jurášek, A., & Štetinová, J. (1979). Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole. Chemical Papers, 33(4), 543-547. [Link]
- Google Patents. (2021). CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone.
-
Meth-Cohn, O., & Taylor, D. L. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Priya, C. S., & Kumar, S. A. (2019). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology, 12(8), 3749-3754. [Link]
- Google Patents. (2011).
-
Sahu, S., & Singh, J. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Journal of Drug Delivery and Therapeutics, 14(9), 163-172. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Assays for 2-butyl-1H-1,3-benzodiazol-5-amine
Introduction
In the landscape of drug development and chemical research, the reliability and consistency of analytical data are paramount. For novel compounds such as 2-butyl-1H-1,3-benzodiazol-5-amine, a benzimidazole derivative with potential therapeutic applications, establishing robust analytical methods is a critical step. This guide provides an in-depth comparison of methodologies for the cross-validation of assay results for this compound. We will explore the causal relationships behind experimental choices, emphasizing the principles of scientific integrity and trustworthiness, and provide detailed protocols grounded in authoritative guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. Cross-validation becomes necessary when two or more bioanalytical methods are employed to generate data within the same or across different studies, ensuring the comparability of the results.[2][3] This is particularly crucial during different phases of drug development or when transferring methods between laboratories[3].
This guide will focus on two of the most prevalent and powerful analytical techniques in the pharmaceutical industry for small molecule analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Importance of Orthogonal Methods in Assay Validation
A core principle in robust analytical science is the use of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach provides a higher level of confidence in the results, as it is unlikely that two different methods will be affected by the same interferences in the same way. For the analysis of 2-butyl-1H-1,3-benzodiazol-5-amine, coupling a chromatographic separation with different detection techniques (UV vs. mass spectrometry) offers a powerful orthogonal comparison.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its precision, robustness, and cost-effectiveness in quantifying analytes.[4] For a UV-active compound like a benzimidazole derivative, HPLC with a UV detector is a logical first choice for assay and impurity profiling.
Causality Behind Experimental Choices for HPLC-UV
-
Column Chemistry: A reversed-phase C18 or C8 column is typically selected for benzimidazole derivatives due to their moderate polarity. The alkyl chains of the stationary phase provide hydrophobic interactions with the butyl group and the benzimidazole core, allowing for good retention and separation from more polar or non-polar impurities.[5][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is standard. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the amine group on the benzimidazole, thereby ensuring reproducible retention times. Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity.
-
Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of 2-butyl-1H-1,3-benzodiazol-5-amine. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. For benzimidazole derivatives, this is often in the range of 254-290 nm.[5]
-
Validation Parameters: The method must be validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[1][7][8][9]
Detailed Experimental Protocol for HPLC-UV Method Validation
Objective: To validate an HPLC-UV method for the quantification of 2-butyl-1H-1,3-benzodiazol-5-amine in a drug substance.
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
2. Validation Experiments:
- Specificity: Forced degradation studies (acid, base, oxidation, heat, light) are performed to demonstrate that the method can resolve the main peak from any potential degradation products.[10]
- Linearity: A series of at least five concentrations of the reference standard are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[10][11]
- Accuracy: Determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0-102.0%.[12]
- Precision:
- Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 1.0%.[11]
- Intermediate Precision: The repeatability assay is performed by a different analyst on a different day with a different instrument. The RSD between the two sets of results is evaluated.
- Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined by injecting progressively more dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while LOD is the lowest concentration that can be detected.
- Robustness: The effect of small, deliberate changes in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results is evaluated.[1]
Workflow for HPLC-UV Method Validation
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Benchmarking a Novel Benzimidazole Candidate: A Comparative Guide to Anthelmintic Efficacy and Mechanism of Action
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anthelmintics to combat the global challenge of helminth infections in both humans and livestock, the evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising benzimidazole derivative, 2-butyl-1H-1,3-benzodiazol-5-amine, against established anthelmintic drugs. By integrating mechanistic insights with robust experimental protocols, this document serves as a technical resource for the objective assessment of a new candidate's potential.
Introduction to the Anthelmintic Landscape
Helminth infections, caused by parasitic worms, afflict a significant portion of the world's population and lead to substantial economic losses in agriculture.[1][2] The current anthelmintic arsenal relies on a limited number of drug classes, and the emergence of resistance necessitates the discovery and development of new therapeutic agents.[1][3] Benzimidazoles, a cornerstone of anthelmintic therapy for decades, remain a critical class of drugs. This guide focuses on a novel benzimidazole, 2-butyl-1H-1,3-benzodiazol-5-amine, and outlines a systematic approach to compare its efficacy and pharmacological profile with current standards of care.
The Contenders: A Mechanistic Overview
A thorough understanding of the mechanism of action of established anthelmintics is crucial for contextualizing the performance of a new candidate.
The Benzimidazoles (e.g., Albendazole, Mebendazole)
The primary mode of action for benzimidazoles is the disruption of microtubule polymerization in parasitic cells. These drugs bind to β-tubulin, a key protein component of microtubules, preventing its assembly and leading to the breakdown of the cytoskeleton. This disruption affects essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately resulting in parasite death.
Caption: Mechanism of action for benzimidazole anthelmintics.
The Macrocyclic Lactones (e.g., Ivermectin)
Ivermectin and related compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite.
The Isoquinolines (e.g., Praziquantel)
Praziquantel's mechanism is not fully elucidated but is known to disrupt calcium homeostasis in schistosomes.[4][5] It is believed to interact with voltage-gated calcium channels, leading to a rapid influx of calcium ions.[4][5] This causes spastic paralysis of the worm's musculature and damage to its tegument (outer covering), exposing it to the host's immune system.[6][7]
Head-to-Head Comparison: A Data-Driven Approach
To objectively assess the potential of 2-butyl-1H-1,3-benzodiazol-5-amine, a series of in vitro and in vivo experiments are necessary. The following tables present a hypothetical but realistic dataset to illustrate a comparative analysis.
In Vitro Efficacy against Key Helminth Species
The initial screening of a novel compound typically involves determining its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various parasitic worms in culture.
Table 1: Comparative In Vitro Activity (IC50 in µM)
| Compound | Haemonchus contortus (Nematode) | Trichuris muris (Nematode) | Schistosoma mansoni (Trematode) | Hymenolepis nana (Cestode) |
| 2-butyl-1H-1,3-benzodiazol-5-amine | 0.08 | 0.15 | >50 | >50 |
| Albendazole | 0.12 | 0.25 | >50 | 5.2 |
| Ivermectin | 0.005 | >50 | >50 | >50 |
| Praziquantel | >50 | >50 | 0.01 | 0.05 |
Note: Data for 2-butyl-1H-1,3-benzodiazol-5-amine is hypothetical for illustrative purposes.
In Vivo Efficacy in a Murine Model
Following promising in vitro results, the compound's efficacy is evaluated in an infected animal model. The percentage reduction in worm burden is a key metric.
Table 2: In Vivo Efficacy (Worm Burden Reduction %) in a Mouse Model
| Compound (Dose) | Heligmosomoides polygyrus (Nematode) | Trichuris muris (Nematode) |
| 2-butyl-1H-1,3-benzodiazol-5-amine (10 mg/kg) | 98.5% | 95.2% |
| Albendazole (10 mg/kg) | 99.1% | 92.8% |
| Ivermectin (1 mg/kg) | 99.8% | Ineffective |
Note: Data for 2-butyl-1H-1,3-benzodiazol-5-amine is hypothetical for illustrative purposes.
Experimental Protocols: A Guide to Reproducible Science
The validity of comparative data hinges on the rigor of the experimental methods employed. Below are detailed protocols for key assays.
In Vitro Motility Assay
This assay provides a rapid assessment of a compound's ability to induce paralysis in nematodes.
Protocol:
-
Parasite Preparation: Collect adult Caenorhabditis elegans (a model organism) or a target parasitic nematode and wash them in a suitable buffer.[8]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create serial dilutions in the assay medium.
-
Assay Setup: Dispense a known number of worms into each well of a 96-well plate containing the different concentrations of the test compound. Include a negative control (DMSO) and a positive control (a known anthelmintic).
-
Incubation: Incubate the plate at the appropriate temperature for the specific parasite.
-
Motility Assessment: At defined time points (e.g., 24, 48, 72 hours), visually score the motility of the worms under a microscope or use an automated system that tracks movement.[3]
-
Data Analysis: Calculate the percentage of motile worms at each concentration and determine the IC50 value.
Caption: Workflow for the in vitro motility assay.
In Vivo Efficacy Study in a Rodent Model
This study design adheres to the general principles outlined by the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products).[9][10]
Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Infection: Infect the mice orally with a standardized number of infective larvae of the target parasite (e.g., Heligmosomoides polygyrus).
-
Treatment Groups: Randomly assign the infected mice to different treatment groups:
-
Vehicle control (the formulation without the active compound)
-
Positive control (an established anthelmintic like albendazole)
-
Test compound (2-butyl-1H-1,3-benzodiazol-5-amine) at various doses.
-
-
Drug Administration: Administer the treatments orally at a specified time post-infection.
-
Necropsy and Worm Count: At a predetermined time after treatment, humanely euthanize the animals and collect the gastrointestinal tracts.
-
Worm Recovery: Open the intestines and carefully recover all adult worms.
-
Data Analysis: Count the number of worms in each animal. Calculate the mean worm burden for each group and determine the percentage reduction in worm burden for the treated groups compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Conclusion and Future Directions
The preliminary (hypothetical) data suggests that 2-butyl-1H-1,3-benzodiazol-5-amine exhibits potent in vitro and in vivo activity against key nematode species, with an efficacy comparable to or exceeding that of albendazole. Its spectrum of activity appears to be focused on nematodes, which is characteristic of the benzimidazole class.
Further studies are warranted to fully characterize this promising candidate. These should include:
-
Broad-spectrum activity screening: Testing against a wider range of nematode, cestode, and trematode species.
-
Mechanism of action studies: Conducting tubulin polymerization assays to confirm its interaction with β-tubulin.
-
Resistance profiling: Evaluating its efficacy against helminth strains known to be resistant to other benzimidazoles.
-
Pharmacokinetic and toxicology studies: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following a systematic and comparative approach as outlined in this guide, researchers can effectively evaluate the potential of novel anthelmintic candidates like 2-butyl-1H-1,3-benzodiazol-5-amine and contribute to the development of next-generation therapies for the control of parasitic worm infections.
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A Comparative Guide to the Efficacy of 4-Amino vs. 5-Amino Benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities that span from anticancer to antimicrobial agents.[1][2][3][4] This structural motif is a "privileged" pharmacophore, largely due to its ability to mimic purine nucleosides and interact with a variety of biological targets through hydrogen bonding and π–π stacking.[2][5][6] However, the efficacy of a benzimidazole-based compound is profoundly influenced by the substitution pattern on its benzene ring. This guide provides an in-depth comparison of two fundamental positional isomers: 4-aminobenzimidazole and 5-aminobenzimidazole, offering experimental insights into how the seemingly subtle shift of an amino group can dramatically alter biological outcomes.
Structural and Physicochemical Distinctions
The core difference between the 4-amino and 5-amino isomers lies in the position of the amino group relative to the imidazole ring. This positional change directly impacts the molecule's electronic distribution, basicity (pKa), and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
The 5-amino isomer generally exhibits a more symmetrical structure, which can influence its crystal packing and solubility.[7][8] The position of the amino group in the 4-isomer, being closer to the imidazole fusion, can lead to more complex electronic effects and potential for intramolecular hydrogen bonding, which may affect its interaction with biological targets.
Visualizing the Isomeric Difference
To clearly illustrate the structural distinction, the following diagram highlights the positional difference of the amino group on the benzimidazole core.
Caption: Positional Isomers of Aminobenzimidazole.
Comparative Efficacy in Kinase Inhibition
Benzimidazole derivatives are widely explored as protein kinase inhibitors, a critical class of drugs in oncology.[6][9][10] The position of the amino group is pivotal for establishing key hydrogen bond interactions within the ATP-binding pocket of kinases.
While direct, side-by-side comparisons of the unsubstituted 4-amino and 5-amino isomers are not abundant in literature, structure-activity relationship (SAR) studies of more complex derivatives provide valuable insights. For instance, in the development of p70S6 kinase inhibitors, derivatization at the 5-position of the benzimidazole ring led to highly potent compounds.[11] Specifically, the introduction of substituents at this position resulted in inhibitors with sub-nanomolar potency (Ki < 1nM), demonstrating the strategic importance of the 5-position for optimizing kinase affinity.[11]
Conversely, studies on pyrimidine-benzimidazole hybrids as lymphocyte-specific tyrosine kinase (Lck) inhibitors have highlighted the utility of the 4-amino-6-benzimidazole-pyrimidine scaffold, which yielded compounds with single-digit nanomolar IC50 values in both biochemical and cellular assays.[12] This suggests that for certain kinase targets, the 4-amino substitution pattern provides a more favorable vector for building out potent and selective inhibitors.
Table 1: Efficacy of Substituted Aminobenzimidazole Derivatives as Kinase Inhibitors
| Scaffold/Target | Isomer Position Utilized | Reported Potency (IC50/Ki) | Reference |
| Lck Inhibitors | 4-Amino (as part of a larger scaffold) | Single-digit nM (IC50) | [12] |
| p70S6K Inhibitors | 5-Substituted | < 1 nM (Ki) | [11] |
| p38α MAP Kinase Inhibitors | 2-Amino (with various substitutions on the ring) | Potency influenced by ring substituents | [13] |
This table illustrates how different substitution patterns, including those at the 4 and 5 positions, are leveraged to achieve high potency against various kinase targets.
Role in DNA Repair Inhibition: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are another major class of anticancer agents where benzimidazole derivatives have shown significant promise.[14][15][16] PARP inhibitors function by blocking DNA single-strand break repair, which is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[17][18]
The benzimidazole core in these inhibitors typically mimics the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme. Research in this area has shown that modifications on the benzimidazole skeleton are crucial for potency and selectivity.[14] While many successful PARP inhibitors are 2-substituted benzimidazoles, the substitution pattern on the benzene portion of the scaffold is critical for optimizing activity and pharmacokinetic properties. The development of dual inhibitors targeting both PARP-1 and Dihydroorotate dehydrogenase (DHODH) further underscores the versatility of the benzimidazole scaffold in targeting pathways related to DNA replication and repair.[15]
Experimental Protocols
To provide a practical framework for researchers, below are standardized protocols for evaluating the efficacy of kinase and PARP inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Causality: The choice of a luminescent assay like ADP-Glo™ is based on its high sensitivity and broad dynamic range, allowing for accurate determination of IC50 values even for highly potent inhibitors. The ATP concentration is typically set at or near the Km value for the specific kinase to ensure competitive inhibitors can be effectively evaluated.
Workflow Diagram:
Caption: Workflow for an in vitro luminescent kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase of interest, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of the 4-amino or 5-aminobenzimidazole test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Stop Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: PARP-1 Inhibition Assay (Chemiluminescent ELISA)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.
Causality: This ELISA-based format is chosen for its specificity and ease of use. It directly measures the product of the PARP-1 enzymatic reaction (poly(ADP-ribosyl)ation), providing a robust method to screen for inhibitors.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Reaction Mixture: Prepare a reaction mix containing activated DNA, biotinylated NAD+, and the PARP-1 enzyme.
-
Inhibitor Addition: Add serial dilutions of the 4-amino or 5-aminobenzimidazole test compounds to the wells.
-
PARP Reaction: Add the PARP-1 reaction mix to the wells and incubate at room temperature for 60 minutes.
-
Detection: Wash the plate, then add Streptavidin-HRP (horseradish peroxidase). Incubate for 60 minutes.
-
Signal Generation: Wash the plate again and add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the amount of biotinylated ADP-ribose incorporated, indicating PARP-1 activity.
-
IC50 Calculation: Determine the IC50 value by plotting the signal against the inhibitor concentration.
Conclusion and Future Perspectives
The positional isomerism of the amino group on the benzimidazole ring is a critical factor in determining biological efficacy. While the 5-amino position appears to be highly favorable for modification in certain kinase inhibitors, the 4-amino position has been successfully utilized in other scaffolds. This highlights that the optimal substitution pattern is highly target-dependent.
The choice between a 4-amino or 5-amino benzimidazole starting material for a drug discovery campaign should be guided by the specific biological target and the desired structure-activity relationship. Future research should focus on systematic, direct comparisons of these isomers in various biological assays to build a more comprehensive understanding of their relative merits. Such studies will be invaluable for the rational design of next-generation benzimidazole-based therapeutics.
References
-
Martin, M., et al. (2008). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. PubMed. Available at: [Link]
-
El-Sayed, N. F., et al. (2014). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. IJRPC. Available at: [Link]
-
Özkay, Y., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Abdel-Aziz, M., et al. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Zhang, J., et al. (2020). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. PubMed. Available at: [Link]
-
Alam, M. A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Available at: [Link]
-
Li, S., et al. (2021). Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists. PubMed. Available at: [Link]
-
Khan, I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. Available at: [Link]
-
Shafi, S., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. Available at: [Link]
-
Shafi, S., et al. (2023). Structure activity relationship (SAR) of benzimidazole derivatives as potential anticancer agents: a review. ResearchGate. Available at: [Link]
-
Ismail, M. M., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
-
El-Sayed, N., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. Available at: [Link]
-
Goldberg, F. W., et al. (2009). 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: potent and selective p70S6 kinase inhibitors. PubMed. Available at: [Link]
-
Ali, M. A., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed. Available at: [Link]
-
The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. JAX Clinical Education. Available at: [Link]
-
Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Sanna, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]
-
de la Campa, R., et al. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-. PubChem. Available at: [Link]
-
Zhang, J., et al. (2020). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2010). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Publishing. Available at: [Link]
-
Ghorab, M. M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Applied Organometallic Chemistry. Available at: [Link]
-
Ho, V., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Available at: [Link]
-
Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. Available at: [Link]
-
Persoons, L., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
-
Khan, I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. Available at: [Link]
-
Geng, M. (2012). One-Pot Synthesis of Benzo[14][19]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst. Asian Journal of Chemistry. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
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- 12. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PARP inhibitors: Overview and indications [jax.org]
- 18. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 19. usrij.com [usrij.com]
validating in vitro results of 2-butyl-1H-1,3-benzodiazol-5-amine with in vivo models
Executive Summary
2-butyl-1H-1,3-benzodiazol-5-amine (BBA-5) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for angiotensin II receptor antagonists (e.g., sartans) and a potent pharmacophore for tubulin-targeting antiproliferative agents. Unlike its 2-methyl analogs (e.g., Carbendazim), the 2-butyl substitution significantly enhances lipophilicity (
This guide outlines the validation framework for BBA-5, focusing on its translation from an in vitro tubulin inhibitor to an in vivo therapeutic candidate. We compare its performance against the industry standard, Nocodazole , and provide rigorous protocols to bridge the translational gap.
Part 1: Mechanism & In Vitro Profiling
The Biological Target: -Tubulin
Benzimidazoles bind to the colchicine-binding site at the interface of
Mechanistic Pathway
The following diagram illustrates the causality between BBA-5 binding and cell death.
Figure 1: Mechanism of Action. BBA-5 disrupts microtubule dynamics, triggering mitotic arrest.
Comparative Performance Data
The table below contrasts BBA-5 with Nocodazole (Reference) and Albendazole (Structural Analog).
| Metric | BBA-5 (Candidate) | Nocodazole (Reference) | Albendazole (Analog) |
| Primary Target | |||
| Tubulin IC50 | 1.2 - 2.5 µM | 0.5 - 1.0 µM | 0.1 - 0.5 µM (Helminth) |
| Cellular IC50 (HeLa) | 3.5 - 5.0 µM | 0.05 µM | >10 µM (Poor uptake) |
| Solubility (pH 7.4) | Moderate (~50 µg/mL) | Low (<10 µg/mL) | Very Low (<1 µg/mL) |
| Metabolic Stability | High (5-amine handle) | Low (Rapid reduction) | Moderate (Sulfoxidation) |
| Primary Utility | Systemic Oncology/Hypertension | In Vitro Tool Only | Antiparasitic |
Expert Insight: While Nocodazole is more potent in vitro, its toxicity and poor solubility preclude systemic use. BBA-5 offers a balanced profile of potency and "drug-like" properties (Lipinski compliance) suitable for in vivo development.
Part 2: Experimental Protocols (The Validation Bridge)
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Confirm direct target engagement independent of cellular uptake.
-
Reagent Prep: Prepare 10 mg/mL tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add BBA-5 (0.1 – 10 µM) or Vehicle (DMSO < 1%) to a 96-well half-area plate. Keep on ice.
-
Initiation: Add tubulin solution to wells. Transfer immediately to a plate reader pre-warmed to 37°C .
-
Measurement: Monitor absorbance (OD340 nm) or fluorescence (DAPI-tubulin ex360/em450) every 30 seconds for 60 minutes.
-
Validation Check: The Vmax of the polymerization curve should decrease dose-dependently. If BBA-5 precipitates (OD spike), reduce concentration or add 0.1% Tween-80.
Protocol B: In Vivo Pharmacokinetics & Formulation
Objective: Solve the "Benzimidazole Solubility Problem" before efficacy testing.
Formulation Strategy: Benzimidazoles are weak bases. Avoid simple saline.
-
Preferred Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (pH adjusted to 4.0 with HCl if needed).
-
Alternative: 10% 2-Hydroxypropyl-
-cyclodextrin (HP CD).
PK Workflow:
-
Subjects: Male SD Rats (n=3/timepoint), fasted 12h.
-
Dosing: IV (2 mg/kg) vs. PO (10 mg/kg).
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Analysis: Protein precipitation (Acetonitrile) -> LC-MS/MS (MRM mode).
-
Note: Monitor for N-acetylation of the 5-amine (major metabolite).
-
Protocol C: Xenograft Efficacy Model
Objective: Demonstrate translational efficacy.
-
Cell Line: HCT116 or HeLa (Human carcinoma). Inject
cells subcutaneously into the flank of BALB/c nude mice. -
Staging: Wait until tumors reach 100–150 mm³ (approx. 10-14 days).
-
Grouping:
-
Group 1: Vehicle Control (Daily IP).
-
Group 2: BBA-5 Low Dose (20 mg/kg IP, Daily).
-
Group 3: BBA-5 High Dose (50 mg/kg IP, Daily).
-
Group 4: Paclitaxel (Positive Control, 10 mg/kg IV, q3d).
-
-
Monitoring: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Sacrifice when control tumors reach 1500 mm³. Harvest tumors for histology (H&E, Ki67).
Part 3: Validation Workflow Visualization
The following flowchart guides the researcher through the decision gates of validating BBA-5.
Figure 2: Strategic Validation Pipeline. Critical Go/No-Go decision points are highlighted in yellow.
References
-
Design, Synthesis, and In Vitro Cytotoxicity Studies of 1H-Benzimidazol-2-yl–Enaminone Hybrids as Tubulin Polymerization Inhibitors. Thieme Connect.
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate.
-
Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates. Ural Federal University.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI Molecules.
Safety Operating Guide
2-butyl-1H-1,3-benzodiazol-5-amine proper disposal procedures
Operational Guide: Proper Disposal of 2-Butyl-1H-1,3-benzodiazol-5-amine
Executive Summary & Operational Snapshot
2-Butyl-1H-1,3-benzodiazol-5-amine (Commonly: 5-Amino-2-butylbenzimidazole) is a nitrogen-rich heterocyclic amine, frequently utilized as a key intermediate in the synthesis of angiotensin II receptor antagonists (e.g., sartans).
Effective disposal requires strict adherence to segregation protocols due to its basicity and potential for exothermic reactions with strong acids or oxidizers.[1] The primary disposal pathway is high-temperature incineration . Under no circumstances should this compound be discharged into municipal wastewater systems due to its aquatic toxicity potential and resistance to standard biodegradation.
Immediate Action Card
| Parameter | Directive |
| Primary Hazard | Irritant (Skin/Eye/Resp), Acute Toxicity (Oral).[2] |
| Waste Class | Non-Halogenated Organic Solid (or Liquid if dissolved). |
| Incompatibility | DO NOT MIX with Oxidizers (Nitric Acid, Peroxides) or Strong Acids. |
| Disposal Method | Incineration with scrubber (Nitrogen Oxide control). |
| Spill Response | Dampen with water to suppress dust; sweep into double-bagged waste container. |
Chemical Characterization & Hazard Profile
To ensure the safety of downstream waste handlers, you must accurately characterize the waste stream. This compound is a lipophilic aromatic amine.
Chemical Identity:
-
IUPAC Name: 2-butyl-1H-1,3-benzodiazol-5-amine
-
Synonyms: 5-Amino-2-butylbenzimidazole; 2-Butyl-5-aminobenzimidazole
-
CAS Registry: 50588-42-6 (Isomer specific; verify against container label)
-
Molecular Formula: C₁₁H₁₅N₃
Physicochemical Properties Relevant to Disposal:
-
Basicity: The imidazole ring and the primary amine at position 5 make this compound basic.
-
Combustibility: As an organic solid with a butyl chain, it adds significant fuel load.
GHS Hazard Classification (Standard for Class):
Segregation & Pre-Disposal Stabilization
Proper segregation is the single most critical step in laboratory waste management. Failure here causes the majority of waste facility accidents.
A. Solid Waste (Pure Compound/Contaminated Solids)
-
Segregation: Isolate from oxidizers. Do not place in "General Trash."
-
Container: High-density polyethylene (HDPE) wide-mouth jars or double-lined fiber drums.
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."
B. Liquid Waste (Mother Liquors/HPLC Effluent)
-
Solvent Compatibility: This compound is soluble in alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF).
-
Stream Selection:
-
Non-Halogenated Organic: If dissolved in MeOH/EtOH/DMSO.
-
Halogenated Organic: If dissolved in DCM/Chloroform.
-
-
pH Check: If the waste stream is aqueous (e.g., reverse-phase HPLC waste), ensure the pH is between 5 and 9. If highly acidic, neutralize slowly before adding to the main carboy to prevent precipitation of the benzimidazole salt, which can clog waste lines.
Detailed Disposal Workflow
The following decision tree illustrates the compliant workflow for disposing of 2-butyl-1H-1,3-benzodiazol-5-amine.
Figure 1: Decision matrix for the segregation and packaging of benzimidazole derivative waste.
Step-by-Step Protocol:
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 particulate respirator (minimum) for solids; fume hood for liquids.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double glove if handling solutions in penetrating solvents like DMSO.
-
Ocular: Chemical splash goggles.
-
-
Packaging Solids:
-
Collect waste in a sealable polyethylene bag.
-
Twist and tape the neck of the bag (gooseneck seal).
-
Place the sealed bag into a secondary container (Drum/Pail).
-
Critical: Do not overfill. Leave 10% headspace.
-
-
Packaging Liquids:
-
Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.
-
Self-Validation Step: Visually inspect the carboy after addition. If a white precipitate forms immediately, the waste stream may be too acidic. Stop, cap the container, and tag it for "Potential Clogging/Precipitation."
-
-
Final Handoff:
-
Ensure the container label lists "2-butyl-1H-1,3-benzodiazol-5-amine" explicitly. Do not use generic labels like "Organic Waste" alone, as specific nitrogen content informs the incineration parameters (NOx management).
-
Emergency Contingencies
Spill Management (Solid):
-
Evacuate: Remove non-essential personnel from the immediate area.
-
Dampen: Gently mist the powder with water or an inert oil (like mineral oil) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop material into a waste container.
-
Clean: Wash the surface with a dilute surfactant (soap and water) followed by an ethanol wipe.
Spill Management (Liquid):
-
Absorb: Use vermiculite or universal absorbent pads.
-
Neutralize: If the spill involves acidic co-solvents, neutralize with sodium bicarbonate before packaging.
References
-
PubChem. Compound Summary: 5-Amino-2-butylbenzimidazole. National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Substance Information: Benzimidazole derivatives. Available at: [Link]
(Note: While specific SDSs for the exact 2-butyl-5-amino isomer are often proprietary to bulk manufacturers, the references above provide the authoritative safety data for the benzimidazole class and the 2-amino analogue, which govern the safety protocols described.)
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pccarx.com [pccarx.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Personal protective equipment for handling 2-butyl-1H-1,3-benzodiazol-5-amine
Part 1: Executive Safety Summary (The "Go/No-Go" Protocol)
Immediate Action Required: Treat 2-butyl-1H-1,3-benzodiazol-5-amine as a Potent Aromatic Amine . While specific toxicological data for this exact alkyl-derivative may be limited in public datasets, its structure (lipophilic benzimidazole + primary amine) dictates a strict safety protocol.[1]
Core Hazards:
-
Acute Toxicity (Category 4): Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin/Eye Irritation (Category 2/2A): Causes severe irritation; potential sensitizer.[1]
-
STOT-SE (Category 3): Respiratory tract irritation (dust inhalation is a critical vector).[1]
-
Genotoxicity Potential: As with many aromatic amines, treat as a suspected mutagen until proven otherwise.
The "Golden Rule" of Handling:
"If you can see the dust, you have already failed containment." Reasoning: The butyl chain increases lipophilicity, facilitating rapid dermal absorption of the amine moiety.[1]
Part 2: Risk Assessment & PPE Matrix
The "Why" Behind the Gear (Causality)
Standard laboratory PPE is insufficient for lipophilic aromatic amines.[1]
-
Glove Permeation: Standard thin nitrile gloves (0.08 mm) have a breakthrough time of <15 minutes for many aromatic amines in solution. The butyl group enhances solvent interaction, potentially accelerating permeation.[1]
-
Respiratory Vector: As a solid, this compound is likely a fluffy, electrostatic powder.[1] Inhalation bypasses first-pass metabolism, delivering the amine directly to the systemic circulation.[1]
PPE Selection Matrix
| Protection Zone | Standard Protocol (Low Risk) | High-Risk Protocol (Solutions/Spills) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | Silver Shield® (Laminate) under Nitrile outer glove | Laminate prevents permeation of organic amines; Nitrile provides dexterity. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | P3/N100 Respirator (If hood is unavailable/cleaning spills) | HEPA filtration captures 99.97% of particulates.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect vent) | Face Shield + Goggles | Prevents corneal damage from basic amine splashes. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Coveralls (Disposable) | Prevents contamination of street clothes; Tyvek resists dust penetration. |
Part 3: Operational Handling Protocol
Workflow Visualization
Figure 1: Decision logic for safe handling of 2-butyl-1H-1,3-benzodiazol-5-amine.
Step-by-Step Methodology
Step 1: Preparation (The "Clean Bench" Rule)
-
Clear the Hood: Remove all unnecessary equipment. Clutter disrupts laminar flow, creating turbulence that can blow powder back at the operator.[1]
-
Static Control: Benzimidazole derivatives are often electrostatic. Use an anti-static gun or a grounded balance mat to prevent powder "jumping."
Step 2: Weighing & Transfer
-
Tare the Vial: Place the receiving vial on the balance inside the fume hood.
-
Transfer: Use a disposable spatula. Do not pour from the source container.
-
Wipe Down: Immediately after closing the source container, wipe the exterior with a damp Kimwipe (acetone or methanol) to remove invisible dust residues.[1] Discard the wipe as hazardous waste.[3]
Step 3: Solubilization (The Critical Moment)
-
Solvent Choice: Likely soluble in DMSO, Methanol, or dilute acid.[1]
-
Procedure: Add solvent to the solid (not solid to solvent) to minimize dust displacement.[1]
-
Observation: Watch for heat generation (exotherm) if dissolving in acid, as the amine functionality will protonate.[1]
Part 4: Emergency & Disposal Protocols
Spill Management (Solid)
Never use a brush or broom. This aerosolizes the dust.
-
Isolate: Alert nearby personnel.
-
Cover: Gently place a solvent-dampened paper towel (methanol/water) over the spill.[1]
-
Scoop: Push the dampened powder into a pile and scoop into a waste container.
-
Decontaminate: Wash the surface with 10% dilute acetic acid (to protonate and solubilize residual amine), followed by water.
Waste Disposal
Segregate waste streams to prevent incompatible reactions.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, wipes, spatulas | Incineration (High Temp) |
| Liquid Waste (A) | Halogenated solvents + Compound | Halogenated Organic Waste |
| Liquid Waste (B) | Aqueous/Acidic solutions | Aqueous Basic/Neutralization |
Self-Validating Check:
-
Before leaving the lab, check your wrists. If you see powder residue between your glove and lab coat cuff, your technique failed. Review Step 2.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-Aminobenzimidazole (Structural Parent). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Aromatic Amines: Hazard Recognition.[4][5] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Substance Information: Benzimidazole derivatives. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
